Product packaging for Fmoc-Cys(npys)-OH(Cat. No.:)

Fmoc-Cys(npys)-OH

Cat. No.: B1442769
M. Wt: 497.5 g/mol
InChI Key: POIHHIXLTDNIII-IBGZPJMESA-N
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Description

Fmoc-Cys(npys)-OH is a useful research compound. Its molecular formula is C23H19N3O6S2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19N3O6S2 B1442769 Fmoc-Cys(npys)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHHIXLTDNIII-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Fmoc-Cys(Npys)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise and controlled formation of disulfide bonds is paramount for achieving the desired three-dimensional structure and biological activity of complex peptides. Fmoc-Cys(Npys)-OH, an N-α-Fmoc-protected cysteine derivative with its thiol group shielded by a 3-nitro-2-pyridinesulfenyl (Npys) group, has emerged as a critical reagent for these advanced applications. This technical guide provides an in-depth exploration of the multifaceted utility of this compound, detailing its application in regioselective disulfide bond formation, peptide cyclization, and bioconjugation.

Core Principles and Advantages

The Npys protecting group confers a unique dual functionality to the cysteine residue. Firstly, it provides robust protection of the highly reactive thiol group during the iterative steps of solid-phase peptide synthesis (SPPS). Secondly, and more importantly, the Npys group acts as an activating moiety, rendering the sulfur atom highly susceptible to nucleophilic attack by a free thiol. This "thiol-disulfide exchange" reaction is the cornerstone of the applications of this compound, enabling the formation of a new disulfide bond with high specificity and efficiency.[1]

A crucial consideration in the application of this compound is the lability of the Npys group to piperidine, the standard reagent used for the removal of the Fmoc protecting group in Fmoc-based SPPS.[2] This instability precludes its use for the incorporation of internal Cys(Npys) residues within a peptide sequence using a standard Fmoc protocol. Consequently, its application is primarily focused on the introduction of a Cys(Npys) residue at the N-terminus of a peptide, or through post-synthetic modification of a cysteine-containing peptide.

Key Applications and Methodologies

The unique reactivity of the Npys-activated thiol has been harnessed for several critical applications in peptide science:

Regioselective Disulfide Bond Formation

The ability to dictate the pairing of specific cysteine residues in peptides with multiple disulfide bridges is a significant challenge. This compound, in conjunction with other orthogonally protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH), provides a powerful tool for achieving regioselective disulfide bond formation. The general strategy involves the selective deprotection of one cysteine thiol, which then reacts with the Npys-activated cysteine to form the desired disulfide bond, leaving other protected cysteines intact for subsequent manipulations.[1]

Peptide Cyclization

Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better cell permeability compared to their linear counterparts. This compound is instrumental in both on-resin and solution-phase cyclization strategies.

  • On-Resin Cyclization: In this approach, a linear peptide containing both a free thiol and a Cys(Npys) residue is synthesized on a solid support. The intramolecular thiol-disulfide exchange reaction is then induced to form the cyclic peptide while it is still attached to the resin. This method can minimize intermolecular side reactions and simplify purification.

  • Solution-Phase Cyclization: Following cleavage from the resin and purification, the linear peptide containing a free thiol and a Cys(Npys) residue is dissolved in a suitable buffer to facilitate the intramolecular disulfide bond formation.

Bioconjugation

The activated nature of the Cys(Npys) residue makes it an excellent handle for the site-specific conjugation of peptides to other molecules, such as proteins, antibodies, or fluorescent labels. The reaction proceeds efficiently under mild conditions (pH 4-7) with a free thiol on the target molecule, forming a stable disulfide linkage. This is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Experimental Protocols

Protocol 1: N-terminal Introduction of Cys(Npys) using Boc-Cys(Npys)-OH

Due to the piperidine lability of the Npys group, the Cys(Npys) residue is often introduced at the N-terminus of a peptide synthesized via Fmoc-SPPS using the Boc-protected analogue, Boc-Cys(Npys)-OH.

  • Peptide Synthesis: Assemble the desired peptide sequence on a solid support using standard Fmoc-SPPS chemistry.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.

  • Coupling of Boc-Cys(Npys)-OH:

    • Swell the resin in DMF.

    • Prepare a solution of Boc-Cys(Npys)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and react for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Protocol 2: On-Resin Disulfide Bond Formation and Cyclization

This protocol describes a general method for on-resin cyclization of a peptide containing a Cys(Trt) and a Cys(Npys) residue.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and introducing Cys(Npys) at the N-terminus as described in Protocol 1.

  • Selective Trityl Deprotection:

    • Wash the peptidyl-resin with DCM.

    • Treat the resin with a solution of 1-3% TFA in DCM for 30-60 minutes to selectively remove the trityl group, exposing a free thiol.

    • Wash the resin extensively with DCM and DMF to neutralize.

  • Intramolecular Disulfide Bond Formation:

    • Swell the resin in DMF.

    • The intramolecular thiol-disulfide exchange will proceed spontaneously. The reaction can be monitored by HPLC analysis of a small cleaved sample. The reaction time can vary from a few hours to overnight.

  • Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Disulfide Bond Formation with a Free Thiol

This protocol outlines the reaction of a Cys(Npys)-containing peptide with a thiol-containing molecule in solution.

  • Peptide Preparation: Synthesize and purify the peptide containing the Cys(Npys) residue.

  • Reaction Setup:

    • Dissolve the Cys(Npys)-peptide in a suitable aqueous buffer (e.g., phosphate or acetate buffer) at a pH between 4 and 7.

    • Dissolve the thiol-containing molecule in the same buffer.

  • Disulfide Exchange Reaction:

    • Mix the two solutions. The reaction can be monitored spectrophotometrically by measuring the release of the 3-nitro-2-pyridinethiol byproduct at 324 nm.

    • Reaction times typically range from 30 minutes to a few hours at room temperature.

  • Purification: Purify the resulting disulfide-linked conjugate by size-exclusion chromatography or reverse-phase HPLC.

Quantitative Data Summary

The efficiency of reactions involving this compound can be influenced by factors such as pH, solvent, and the steric environment of the reacting thiols. The following table summarizes key quantitative parameters gathered from the literature.

ParameterValue/RangeConditionsApplicationReference
Thiol-Disulfide Exchange pH Range 4.0 - 9.0Aqueous buffersDisulfide bond formation
Optimal pH for Specificity 4.0 - 7.0Aqueous buffersMinimizes disulfide scrambling
Reaction Time (Solution Phase) 30 min - several hoursRoom temperature, pH 4-9Disulfide bond formation
Npys Group Stability Unstable20% Piperidine in DMFFmoc deprotection
Npys Group Stability StableTFA/TIS/H₂O (95:2.5:2.5)Peptide cleavage
Spectrophotometric Monitoring 324 nmRelease of 3-nitro-2-pyridinethiolReaction monitoringN/A

Logical Workflow and Pathway Diagrams

To visually represent the key processes involving this compound, the following diagrams have been generated using the DOT language.

on_resin_cyclization start Linear Peptide on Resin (with Cys(Trt) and Cys(Npys)) deprotection Selective Trt Deprotection (1-3% TFA in DCM) start->deprotection cyclization Intramolecular Thiol-Disulfide Exchange deprotection->cyclization Free Thiol Generation cleavage Cleavage from Resin (TFA cocktail) cyclization->cleavage On-Resin Cyclization end Purified Cyclic Peptide cleavage->end Purification

Caption: Workflow for on-resin peptide cyclization.

bioconjugation_pathway peptide Peptide-Cys(Npys) reaction Thiol-Disulfide Exchange (pH 4-7) peptide->reaction molecule Molecule-SH (e.g., Protein, Label) molecule->reaction conjugate Peptide-S-S-Molecule reaction->conjugate byproduct 3-nitro-2-pyridinethiol reaction->byproduct

Caption: Pathway for peptide bioconjugation.

Conclusion

This compound is an indispensable tool in the arsenal of the modern peptide chemist. Its ability to facilitate the regioselective formation of disulfide bonds, streamline the synthesis of cyclic peptides, and enable site-specific bioconjugation has significantly advanced the development of complex peptide-based therapeutics and research tools. While its lability to piperidine necessitates careful strategic planning in peptide synthesis, the unique advantages offered by the Npys group in activating the cysteine thiol for controlled disulfide bond formation make it a superior choice for a wide range of advanced applications. A thorough understanding of its chemistry and appropriate application is crucial for leveraging its full potential in the synthesis of next-generation peptide molecules.

References

An In-depth Technical Guide to Fmoc-Cys(Npys)-OH: Structure, Properties, and Applications in Peptide Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine [Fmoc-Cys(Npys)-OH], a critical reagent in peptide chemistry. It details the compound's structure and physicochemical properties, offers in-depth experimental protocols for its synthesis and application, and illustrates its strategic use in the regioselective formation of disulfide bonds.

Core Compound Structure and Properties

This compound is a cysteine derivative featuring two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the thiol-reactive 3-nitro-2-pyridinesulfenyl (Npys) group on the side-chain thiol. This strategic protection scheme allows for its application in complex peptide synthesis, particularly in the controlled formation of disulfide bridges, which are crucial for the structure and function of many biologically active peptides and proteins.

The Npys group serves a dual purpose: it protects the reactive thiol from undesired side reactions during peptide synthesis and, upon activation, facilitates selective disulfide bond formation through thiol-disulfide exchange.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C23H19N3O6S2[2][3][4]
Molecular Weight 497.55 g/mol [2]
CAS Number 159700-51-3
Appearance White to off-white powder
Boiling Point (Predicted) 727.7 ± 60.0 °C
pKa (Predicted) 3.23 ± 0.10
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM); limited solubility in water.
Storage Conditions -20°C or 0-5°C
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure, with characteristic peaks corresponding to the protons and carbons of the Fmoc, cysteine, and Npys moieties.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as the carbonyls of the Fmoc and carboxylic acid groups, the N-H bond, and the nitro group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting Fmoc-Cys-OH with a sulfenylating agent. A general protocol is outlined below, based on established chemical principles for the formation of unsymmetrical disulfides.

Materials:

  • Fmoc-Cys-OH

  • 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) or a similar electrophilic sulfur reagent

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Fmoc-Cys-OH in anhydrous DCM.

  • Reaction: Cool the solution to 0°C. Add a solution of Npys-Cl in anhydrous DCM dropwise to the Fmoc-Cys-OH solution with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically washed with an acidic aqueous solution to remove any unreacted starting material and byproducts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in standard Fmoc-based SPPS requires careful consideration due to the lability of the Npys group to the piperidine solutions used for Fmoc deprotection. Therefore, alternative strategies are often employed.

Strategy 1: Post-Synthetic Modification

A common approach is to introduce a cysteine residue protected with a more stable group, such as trityl (Trt), and then modify it to Cys(Npys) after peptide chain assembly.

Protocol:

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Trt)-OH at the desired position.

  • Cleavage and Deprotection: After completion of the peptide sequence, cleave the peptide from the resin and remove the side-chain protecting groups (except for the Trt group on the target cysteine, which can be selectively retained or removed depending on the overall strategy) using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Npys Group Introduction: Treat the purified peptide containing a free thiol with 2,2'-dithiobis(5-nitropyridine) (DTNP) to introduce the Npys group.

Strategy 2: Use of Boc-Cys(Npys)-OH at the N-terminus

Due to the incompatibility of the Npys group with the repeated piperidine treatments in Fmoc-SPPS, this compound is not ideal for incorporation within a peptide chain. Instead, for introducing a Cys(Npys) residue at the N-terminus, Boc-Cys(Npys)-OH is often used as the final amino acid in the synthesis.

Regioselective Disulfide Bond Formation

The primary application of this compound lies in the directed and regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. This is achieved through an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions.

The Npys-activated cysteine readily undergoes thiol-disulfide exchange with a free thiol, enabling the specific formation of a disulfide bond. This strategy is invaluable for synthesizing complex peptides with defined disulfide connectivity, which is often essential for their biological activity.

Workflow for Orthogonal Disulfide Bond Formation

The following diagram illustrates a typical workflow for the regioselective formation of two disulfide bonds using an orthogonal protection strategy involving Cys(Npys) and another protected cysteine, such as Cys(Acm) (acetamidomethyl).

Orthogonal_Disulfide_Formation cluster_0 Peptide Synthesis (SPPS) cluster_1 First Disulfide Bond Formation cluster_2 Second Disulfide Bond Formation start Start with Resin incorporate_cys1 Incorporate Fmoc-Cys(Acm)-OH start->incorporate_cys1 elongate1 Elongate Peptide Chain incorporate_cys1->elongate1 incorporate_cys2 Incorporate this compound elongate1->incorporate_cys2 elongate2 Complete Peptide Chain incorporate_cys2->elongate2 cleave Cleave from Resin (Retain Acm and Npys) elongate2->cleave deprotect_cys_free Introduce a Free Thiol (e.g., another peptide or small molecule) cleave->deprotect_cys_free form_disulfide1 Thiol-Disulfide Exchange (Forms First Disulfide with Cys(Npys)) deprotect_cys_free->form_disulfide1 deprotect_acm Deprotect Cys(Acm) (e.g., using Iodine) form_disulfide1->deprotect_acm form_disulfide2 Oxidation to form Second Disulfide Bond deprotect_acm->form_disulfide2 end end form_disulfide2->end Final Peptide with Two Regioselective Disulfide Bonds

Caption: Workflow for regioselective disulfide bond formation.

This workflow demonstrates how the differential stability of the Npys and Acm protecting groups allows for the sequential and controlled formation of two distinct disulfide bonds within a peptide.

References

The Npys Group in Cysteine Protection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the 3-nitro-2-pyridinesulfenyl (Npys) group as a protecting agent for cysteine residues in peptide synthesis and chemical biology. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanisms, experimental protocols, and quantitative data associated with Npys-based cysteine protection and deprotection strategies.

Introduction: The Role of the Npys Group

The Npys group is a valuable tool for the temporary protection of the highly reactive thiol side chain of cysteine. Its primary function is to prevent unwanted side reactions, such as oxidation and alkylation, during complex chemical syntheses, particularly in solid-phase peptide synthesis (SPPS). A key feature of the Npys group is its ability to not only protect the cysteine thiol but also to activate it for subsequent disulfide bond formation through thiol-disulfide exchange. This dual functionality makes it a strategic choice for the controlled and regioselective formation of disulfide bridges in peptides and proteins. While the Npys group is stable under acidic conditions, such as those used in Boc-based SPPS, it is notably labile to the basic conditions of Fmoc-based SPPS, specifically the piperidine treatment for Fmoc group removal.[1][2]

Mechanism of Npys Protection and Deprotection

The introduction and removal of the Npys group are governed by straightforward chemical principles, primarily involving thiol-disulfide exchange reactions.

Protection of Cysteine

The Npys group is typically introduced onto a free cysteine thiol post-synthesis or by converting a more stable protecting group on-resin. A common method involves the reaction of a resin-bound peptide containing a cysteine residue (often initially protected with a group like S-tert-butylthio, StBu) with a disulfide reagent such as 2,2'-dithiobis(5-nitropyridine) (DTNP).[3] The reaction proceeds via a thiol-disulfide exchange mechanism where the cysteine thiol attacks the disulfide bond of DTNP, leading to the formation of the Npys-protected cysteine and the release of 3-nitro-2-thiopyridone.

Npys_Protection_Mechanism Cys_SH Cysteine Thiol (on resin) Transition_State Thiol-Disulfide Exchange Cys_SH->Transition_State + DTNP DTNP (2,2'-dithiobis(5-nitropyridine)) DTNP->Transition_State Cys_S_Npys Npys-Protected Cysteine Transition_State->Cys_S_Npys Byproduct 3-Nitro-2-thiopyridone Transition_State->Byproduct +

Npys Protection Mechanism via Thiol-Disulfide Exchange with DTNP.
Deprotection of Npys-Cysteine

The removal of the Npys group can be achieved through two primary pathways: thiolysis and reduction.

  • Thiolysis: This is the most common deprotection method and involves a thiol-disulfide exchange reaction with a free thiol reagent, such as dithiothreitol (DTT) or β-mercaptoethanol.[3] The external thiol attacks the disulfide bond of the Npys-protected cysteine, releasing the free cysteine thiol and forming a mixed disulfide with the Npys group.

  • Reduction by Ascorbate: A milder deprotection method utilizes ascorbate as a reducing agent.[4] This method is particularly useful when the presence of other thiols is undesirable. The efficiency of ascorbate-mediated deprotection is pH-dependent.

Npys_Deprotection_Mechanisms cluster_thiolysis Thiolysis cluster_reduction Reduction Cys_S_Npys_Thiol Npys-Protected Cysteine Deprotected_Cys_Thiol Free Cysteine Thiol Cys_S_Npys_Thiol->Deprotected_Cys_Thiol Thiol-Disulfide Exchange Thiol_Reagent Thiol Reagent (e.g., DTT) Thiol_Reagent->Deprotected_Cys_Thiol Mixed_Disulfide Mixed Disulfide Cys_S_Npys_Ascorbate Npys-Protected Cysteine Deprotected_Cys_Ascorbate Free Cysteine Thiol Cys_S_Npys_Ascorbate->Deprotected_Cys_Ascorbate Reduction Ascorbate Ascorbate Ascorbate->Deprotected_Cys_Ascorbate Oxidized_Ascorbate Oxidized Ascorbate

Deprotection Pathways for Npys-Protected Cysteine.

Quantitative Data Summary

The efficiency of Npys protection and deprotection is influenced by various factors, including the choice of reagents, reaction conditions, and the peptide sequence.

Npys Protection Efficiency

Quantitative data for the on-resin formation of Npys-cysteine from other protected forms is often sequence-dependent and reported qualitatively as successful conversions. The following table summarizes typical conditions for the conversion of various cysteine protecting groups to Cys(Npys) using DTNP.

Precursor Protecting GroupReagentThioanisole RequiredNotes
S-tert-butylthio (StBu)DTNPNoA common precursor for on-resin Npys formation.
4-methoxybenzyl (Mob)DTNPYesRequires thioanisole for efficient conversion.
Acetamidomethyl (Acm)>15 eq. DTNPYesReaction is more sluggish compared to other groups.
Trityl (Trt)5 eq. DTNP in cleavage mixtureNoCan be added post-synthetically during TFA cleavage.
Npys Deprotection Efficiency

Deprotection efficiency has been more extensively quantified, particularly for ascorbate-mediated removal.

Table 3.2.1: Thiol-Based Deprotection of Npys-Cysteine

Thiol ReagentConditionsEfficiencyReference
Dithiothreitol (DTT)Standard reducing conditionsGenerally effective
β-mercaptoethanolStandard reducing conditionsGenerally effective

Table 3.2.2: Ascorbate-Mediated Deprotection of 5-Npys-Cysteine

Ascorbate to Peptide RatiopHTemperature (°C)Time (hrs)Deprotection (%)
100:14.52524~50
100:17.0372470-75

Data adapted from a study on a Cys(5-Npys)-containing peptide.

Experimental Protocols

The following protocols provide detailed methodologies for the on-resin protection of cysteine with the Npys group and its subsequent deprotection.

On-Resin Npys Protection of Cysteine from Cys(StBu)

This protocol describes the conversion of a resin-bound peptide containing an S-tert-butylthio (StBu) protected cysteine to a Npys-protected cysteine.

Materials:

  • Peptide-resin with Cys(StBu)

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reducing agent solution (e.g., β-mercaptoethanol in DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Wash the resin with DMF.

  • Treat the resin with a solution of a reducing agent (e.g., β-mercaptoethanol) in DMF to remove the StBu group and generate the free thiol.

  • Wash the resin extensively with DMF to remove the reducing agent and byproducts.

  • Prepare a solution of excess DTNP in DMF.

  • Add the DTNP solution to the resin and agitate at room temperature.

  • Monitor the reaction for completion (e.g., using the Ellman's test to detect free thiols).

  • Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

  • Dry the resin under vacuum.

On_Resin_Npys_Protection_Workflow Start Start: Peptide-Resin with Cys(StBu) Swell_Resin Swell resin in DCM Start->Swell_Resin Wash_DMF_1 Wash with DMF Swell_Resin->Wash_DMF_1 Reduce_StBu Treat with reducing agent (e.g., β-mercaptoethanol) Wash_DMF_1->Reduce_StBu Wash_DMF_2 Wash with DMF Reduce_StBu->Wash_DMF_2 Add_DTNP Add excess DTNP in DMF Wash_DMF_2->Add_DTNP Agitate Agitate at room temperature Add_DTNP->Agitate Monitor Monitor reaction completion Agitate->Monitor Wash_Final Wash with DMF and DCM Monitor->Wash_Final Dry Dry resin under vacuum Wash_Final->Dry End End: Peptide-Resin with Cys(Npys) Dry->End

Workflow for On-Resin Npys Protection of Cysteine.
Deprotection of Npys-Cysteine using Ascorbate

This protocol is adapted from a method for the removal of the 5-Npys group from a cysteine-containing peptide in solution.

Materials:

  • Lyophilized Npys-protected peptide

  • Ascorbate-containing buffer (e.g., 40 mM ascorbate in 500 mM potassium phosphate buffer, pH 7.0)

  • Distilled/deionized water

  • HPLC system for monitoring the reaction

Procedure:

  • Dissolve the lyophilized Npys-protected peptide in distilled/deionized water to a known concentration.

  • Prepare the ascorbate-containing buffer at the desired pH (e.g., pH 7.0).

  • Add the ascorbate buffer to the peptide solution to achieve the desired final concentration and ascorbate-to-peptide ratio (e.g., 100:1).

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for the specified time (e.g., 24 hours).

  • Monitor the progress of the deprotection by analyzing aliquots of the reaction mixture by HPLC.

  • Upon completion, the deprotected peptide can be purified by preparative HPLC.

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group offers a robust and versatile strategy for the protection and activation of cysteine residues. Its stability in acidic conditions makes it compatible with Boc-based solid-phase peptide synthesis. The straightforward mechanisms of protection and deprotection, coupled with the ability to activate the cysteine thiol for disulfide bond formation, underscore its utility in the synthesis of complex peptides and proteins. The choice of deprotection strategy, whether through traditional thiolysis or milder reduction with ascorbate, can be tailored to the specific requirements of the synthetic target. This guide provides the foundational knowledge and practical protocols for the successful implementation of Npys chemistry in research and development.

References

A Technical Guide to Fmoc-Cys(Npys)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and peptide chemistry, Fmoc-Cys(Npys)-OH is a critical reagent. This guide provides an in-depth overview of its chemical properties, with a focus on data relevant to its application in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound, or N-α-Fmoc-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine, is a derivative of the amino acid cysteine. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the 3-nitro-2-pyridinesulfenyl (Npys) group protects the thiol side chain, which is crucial for forming disulfide bonds.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReferences
CAS Number 159700-51-3[1][2][3][4]
Molecular Formula C₂₃H₁₉N₃O₆S₂
Molecular Weight 497.55 g/mol
Alternate Molecular Weight 497.6 g/mol

Experimental Protocols

The primary application of this compound is in the synthesis of peptides containing disulfide bridges. The Npys group allows for the selective formation of these bonds through thiol-disulfide exchange reactions.

A typical experimental workflow for the use of this compound in SPPS involves the following key steps:

  • Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid of the target peptide sequence.

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine in a suitable solvent like dimethylformamide (DMF). This exposes the free amine for the next coupling step.

  • Coupling: this compound is then activated and coupled to the free amine on the resin. This step is repeated for each subsequent amino acid in the peptide sequence.

  • Disulfide Bond Formation: Once the desired peptide chain is assembled, the Npys group on the cysteine residue can be selectively cleaved to form a disulfide bond with another cysteine residue.

  • Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed, typically using a strong acid cocktail.

Workflow Visualization

The following diagram illustrates a simplified workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis.

SPPS_Workflow Resin 1. Start: Resin with Fmoc-AA Deprotection 2. Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Deprotection Washing1 Wash Deprotection->Washing1 Coupling 3. Coupling: This compound + Activation Reagents Washing1->Coupling Washing2 Wash Coupling->Washing2 Repeat 4. Repeat Steps 2-3 for next Amino Acid Washing2->Repeat Continue Sequence Cleavage 5. Final Cleavage & Deprotection Washing2->Cleavage End of Sequence Repeat->Deprotection Peptide Final Peptide Cleavage->Peptide

References

Fmoc-Cys(Npys)-OH: A Technical Guide to Solubility and Stability for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Npys)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine, is a pivotal reagent in peptide chemistry, particularly for the synthesis of complex peptides containing disulfide bridges. The 3-nitro-2-pyridinesulfenyl (Npys) protecting group for the cysteine thiol offers a unique combination of activation and protection, facilitating the regioselective formation of disulfide bonds. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and protocols to enable its effective utilization in research and drug development.

Core Properties

PropertyValue
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine
Synonyms This compound
CAS Number 159700-51-3
Molecular Formula C23H19N3O6S2
Molecular Weight 497.55 g/mol
Appearance Typically a white to off-white powder
Storage Store at -20°C for long-term stability. Keep well-sealed to protect from moisture.

Solubility Profile

This compound exhibits solubility characteristics typical of many Fmoc-protected amino acids, being readily soluble in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS). However, precise quantitative solubility data in mg/mL or molarity is not extensively documented in publicly available literature. The following table summarizes the qualitative solubility of this compound in various solvents. To increase solubility, warming the solution to 37°C and sonication can be employed.

SolventAbbreviationQualitative SolubilityApplication Notes
N,N-DimethylformamideDMFSolubleCommonly used as the primary solvent in Fmoc-SPPS for coupling reactions.
N-Methyl-2-pyrrolidoneNMPSolubleAn alternative to DMF, known for its strong solvating properties.
DichloromethaneDCMSolubleOften used for resin swelling and certain on-resin manipulations.
WaterH₂OLimited SolubilityAs with most Fmoc-amino acids, solubility in aqueous solutions is poor.

Stability Profile

The stability of this compound is a critical consideration for its successful application. The Npys protecting group has specific sensitivities that dictate its use in peptide synthesis.

ConditionStabilityKey Considerations & Degradation Pathways
Piperidine (20% in DMF) Unstable The Npys group is labile to the standard basic conditions used for Fmoc group removal in SPPS.[1] This instability makes this compound unsuitable for incorporation at internal positions of a peptide sequence using standard Fmoc-SPPS protocols. It is typically introduced at the N-terminus in the final coupling step.
Trifluoroacetic Acid (TFA) Moderately Stable The Npys group shows some stability towards TFA. However, prolonged exposure to strong TFA cocktails used for peptide cleavage from the resin can lead to gradual deprotection.[2]
Reducing Agents (e.g., DTT, β-mercaptoethanol) Unstable The disulfide bond of the Npys group is readily cleaved by thiols, which is the basis for its use in forming disulfide bridges with other cysteine residues.
Moisture Sensitive The compound should be stored in a dry environment as it is sensitive to moisture.
Photolysis Stable The Npys group is generally stable under standard photolytic cleavage conditions (e.g., 365 nm).

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a method for qualitatively and semi-quantitatively assessing the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Pipettes

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 5 mg) into a clean, dry vial.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL.

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the vortexing.

  • Continue adding the solvent in a stepwise manner until the solid is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

  • For more quantitative results, a saturated solution can be prepared, centrifuged to pellet undissolved solid, and the concentration of the supernatant determined by HPLC.

Protocol 2: Assessment of Stability to Piperidine

This protocol provides a method to evaluate the stability of the Npys group on this compound when exposed to the basic conditions of Fmoc deprotection.

Materials:

  • This compound

  • 20% Piperidine in DMF

  • DMF

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of this compound in DMF (e.g., 1 mg/mL).

  • At time zero (t=0), inject an aliquot of the stock solution onto the HPLC to obtain a reference chromatogram.

  • To a known volume of the stock solution, add a corresponding volume of 20% piperidine in DMF.

  • At various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr), take an aliquot of the reaction mixture, quench the reaction by diluting with Mobile Phase A, and inject it onto the HPLC.

  • Monitor the disappearance of the this compound peak and the appearance of any degradation products over time. The rate of degradation can be estimated by comparing the peak areas at different time points.

Visualizations

experimental_workflow Workflow for Handling and Utilizing this compound cluster_prep Preparation cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Cleavage & Deprotection cluster_downstream Downstream Processing storage Storage (-20°C, Dry) dissolution Dissolution (Anhydrous DMF/NMP) storage->dissolution Weigh in dry environment coupling Final Coupling Step (N-terminus) dissolution->coupling Use immediately no_piperidine Avoid Piperidine Treatment Post-Coupling coupling->no_piperidine tfa_cleavage TFA Cleavage (Limited Exposure) coupling->tfa_cleavage disulfide_formation Disulfide Bond Formation (Thiol Exchange) tfa_cleavage->disulfide_formation purification HPLC Purification disulfide_formation->purification

Caption: A logical workflow for the handling and use of this compound in peptide synthesis.

npys_cleavage_pathway Npys Group Cleavage and Disulfide Formation peptide_npys Peptide-Cys(Npys) disulfide_product Peptide-Cys-S-S-R (Mixed Disulfide) peptide_npys->disulfide_product Nucleophilic Attack byproduct 3-nitro-2-thiopyridone peptide_npys->byproduct Release of free_thiol R-SH (e.g., another Cys residue) free_thiol->disulfide_product

Caption: Signaling pathway for the cleavage of the Npys group and subsequent disulfide bond formation.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules. At the heart of the most widely used SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties have made it the linchpin of modern peptide synthesis, offering a blend of stability and selective lability that is crucial for the stepwise construction of complex peptide chains. This technical guide provides an in-depth exploration of the role of the Fmoc group in SPPS, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their peptide synthesis endeavors.

The Principle of Orthogonal Protection in Fmoc-SPPS

The success of Fmoc-based SPPS lies in its orthogonal protection strategy.[1] The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the side-chain functional groups are protected by acid-labile groups (typically tert-butyl based).[2] This orthogonality is paramount, as it allows for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without disturbing the side-chain protecting groups or the linkage of the peptide to the solid support.[3] This is in contrast to the older Boc/Bzl strategy, where repeated acid treatments to remove the Nα-Boc group could lead to the premature cleavage of side-chain protecting groups.[3]

The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which is typically achieved with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[2] This mild deprotection condition for the Nα-amino group and the harsher condition for final cleavage are the cornerstones of the Fmoc/tBu strategy.

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage. This protection effectively prevents the amino group from participating in unwanted side reactions during the coupling of the subsequent amino acid.

The key to the utility of the Fmoc group is its lability under mild basic conditions. The deprotection is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction. The basic piperidine abstracts the relatively acidic proton on the fluorene ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amino group of the peptide chain. The reactive DBF is then scavenged by excess piperidine to form a stable adduct, preventing its reaction with the newly liberated amine.

This deprotection reaction is rapid and generally complete within minutes at room temperature. The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm, allowing for real-time monitoring of the reaction.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc-SPPS.

Table 1: Comparison of Deprotection Times with Different Bases

Deprotection ReagentConcentrationSolventTime for Complete Deprotection of Fmoc-Leu-OHReference
Piperidine20% (v/v)DMF~7-10 min
4-Methylpiperidine (4-MP)20% (v/v)DMF~7-10 min
Piperazine (PZ)10% (w/v)DMF/Ethanol (9:1)~10 min
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)NMP< 5 min

Note: Deprotection times can be sequence-dependent, with sterically hindered amino acids or aggregated sequences requiring longer times.

Table 2: Comparative Coupling Efficiency of Different Activating Reagents

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)Reference
HBTU65-74 ACP2 x 20 min78.41
HATU65-74 ACP2 x 1 min83.63
HCTU65-74 ACP2 x 20 min81.32
COMU65-74 ACP2 x 1 min82.55
DIC/OxymaModel Peptide1 h>99% conversion

Note: ACP (Acyl Carrier Protein) fragment 65-74 (VQAAIDYING) is a standard "difficult sequence" used to evaluate coupling reagents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. The following are step-by-step protocols for the key stages of a typical Fmoc-SPPS cycle.

Protocol 1: Nα-Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes. For difficult sequences, this time can be extended.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling using HBTU/HOBt
  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times).

Protocol 3: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.

  • Sample Preparation: Take a small sample of the resin beads (a few beads are sufficient) after the coupling step and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100-110°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Protocol 4: Cleavage of the Peptide from the Resin

The composition of the cleavage cocktail depends on the amino acid composition of the peptide to prevent side reactions with sensitive residues. A common general-purpose cleavage cocktail is Reagent K.

Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of SPPS Workflows and Mechanisms

To better illustrate the logical flow of Fmoc-SPPS, the following diagrams have been generated using Graphviz.

Fmoc_SPPS_Cycle cluster_cycle Single SPPS Cycle start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 monitoring Monitoring (Kaiser Test) washing2->monitoring incomplete Incomplete Coupling: Recouple monitoring->incomplete Positive complete Complete Coupling: Next Cycle or Cleavage monitoring->complete Negative incomplete->coupling start_point start_point->deprotection

A typical cycle in Fmoc solid-phase peptide synthesis.

Mechanism of Fmoc deprotection by piperidine.

General mechanism of amino acid activation and coupling.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the efficient and reliable construction of complex peptides. Its base lability, coupled with the acid stability of side-chain protecting groups, provides the necessary orthogonality for a robust and versatile synthetic strategy. A thorough understanding of the underlying chemical principles, coupled with the implementation of optimized experimental protocols and careful monitoring of reaction progress, is essential for researchers, scientists, and drug development professionals to successfully harness the power of Fmoc-SPPS in advancing their scientific and therapeutic goals.

References

The Core Principles of Disulfide Bond Formation Using Npys Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of disulfide bonds is a cornerstone of peptide and protein chemistry, critical for stabilizing tertiary structures, creating cyclic peptides, and developing sophisticated bioconjugates. Among the chemical tools available, the 3-nitro-2-pyridylsulfenyl (Npys) group offers a robust and versatile method for the controlled and regioselective formation of disulfide linkages. This technical guide delves into the fundamental principles, reaction kinetics, and experimental protocols governing the use of Npys reagents for disulfide bond formation.

Introduction to Npys Chemistry

The 3-nitro-2-pyridylsulfenyl group, commonly abbreviated as Npys, serves a dual function as both a protecting group for the thiol side chain of cysteine and an activating group for disulfide bond formation.[1][2] Introduced via reagents like 3-nitro-2-pyridylsulfenyl chloride (Npys-Cl), the Npys moiety forms an asymmetric disulfide with a cysteine residue, Cys(Npys). This protected form is notably stable under the acidic conditions typical of Boc-based solid-phase peptide synthesis (SPPS) but is labile to the basic conditions (e.g., piperidine) used in Fmoc chemistry.[3][4] This characteristic dictates its strategic application, often being incorporated at the final step of a synthesis or used in solution-phase conjugations.

The utility of the Npys group lies in its susceptibility to nucleophilic attack by a free thiol (sulfhydryl group). This interaction proceeds via a thiol-disulfide exchange mechanism, resulting in a new, stable disulfide bond and the release of a chromophoric byproduct, 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.

The Reaction Mechanism

The core of Npys-mediated disulfide bond formation is a selective thiol-disulfide exchange reaction. A deprotonated thiol group (thiolate) from a cysteine-containing peptide or protein acts as a nucleophile, attacking the sulfur atom of the Cys(Npys) residue that is adjacent to the peptide backbone. This forms a new disulfide bond and displaces the 3-nitro-2-pyridylsulfenyl group, which is released as 3-nitro-2-thiopyridone. The reaction is efficient and proceeds under mild conditions over a wide pH range.

A plausible mechanism for reagents like methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), which can create a disulfide from two free thiols, involves the initial formation of an active disulfide intermediate with one of the thiols. A subsequent intramolecular disulfide exchange then yields the cyclized peptide and the 3-nitropyridine-2(1H)-thione byproduct.

G R1_S_Npys Peptide-Cys-S-Npys (Activated Thiol) Disulfide Peptide-Cys-S-S-R (New Disulfide Bond) R1_S_Npys->Disulfide Nucleophilic Attack by Thiolate (R-S⁻) R2_SH R-SH (Free Thiol) Npys_H 3-Nitro-2-thiopyridone (Byproduct)

Caption: Mechanism of Npys-mediated thiol-disulfide exchange.

Quantitative Data: Reaction Kinetics

The efficiency of disulfide bond formation can be influenced by the specific Npys reagent, pH, and substrate concentration. A study on the cyclization of a linear oxytocin precursor peptide (at 0.1 mM concentration) using various water-soluble Npy-sulfenate reagents highlights these differences. The reaction progress was monitored by the yield of the final cyclic product, determined by HPLC.

Reagent1 min Yield (%)5 min Yield (%)10 min Yield (%)30 min Yield (%)60 min Yield (%)
Npys-OMe (1) 1545587075
Reagent 2 1850627580
Reagent 4 1035486570
Npys-OPropNa (9a) 2060707882
Npys-OPropNa (9b) 2368768285
Data sourced from a study on Npy-sulfenate mediated disulfide bond formation of oxytocin.

As the table demonstrates, reagents like Npys-OPropNa (9b) show rapid kinetics, achieving over 80% yield in just 30 minutes under the tested conditions.

Experimental Protocols

Below are generalized protocols for the protection of cysteine with Npys and subsequent disulfide bond formation. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.

Protocol 1: Post-Synthetic Introduction of Npys onto a Trt-Protected Peptide

This method is useful for introducing the Npys group after Fmoc-based SPPS is complete.

  • Peptide Cleavage and Protection: Synthesize the peptide using standard Fmoc chemistry, employing Cys(Trt) for the desired cysteine residue.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add Npys Reagent: To this cocktail, add 5 equivalents of 2,2'-dithio-bis-(5-nitropyridine) (DTNP).

  • Reaction: Add the resin-bound peptide to the cocktail and allow the reaction to proceed for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes other acid-labile protecting groups, and converts the Cys(Trt) to Cys(Npys).

  • Isolation: Precipitate the peptide with cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the Cys(Npys)-activated peptide.

Protocol 2: Disulfide Bond Formation in Solution

This protocol describes the reaction between a purified Cys(Npys)-peptide and a thiol-containing molecule.

  • Dissolve Reactants: Dissolve the purified Cys(Npys)-peptide in an appropriate aqueous buffer (e.g., phosphate or acetate buffer). The reaction proceeds over a wide pH range.

  • Add Thiol Component: Add the free thiol-containing molecule (e.g., another peptide, a protein, or a small molecule) to the solution, typically in a 1:1 to 1.2:1 molar ratio.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction can be monitored by observing the increase in absorbance from the released 3-nitro-2-thiopyridone byproduct. An analogous compound, 4-thiopyridone, has a high extinction coefficient (21,000 M⁻¹cm⁻¹ at 324 nm), which facilitates sensitive detection. Alternatively, the reaction can be monitored by HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

  • Quenching (Optional): Once the reaction is complete, it can be quenched by acidifying the solution with acetic acid or TFA.

  • Purification: Purify the final disulfide-linked product from excess starting material and the Npys byproduct using reverse-phase HPLC.

G start Peptide Synthesis (e.g., Fmoc-SPPS with Cys(Trt)) cleavage Cleavage & Npys Activation (TFA, Scavengers, DTNP) start->cleavage purify1 HPLC Purification 1 (Isolate Peptide-Cys-Npys) cleavage->purify1 reaction Thiol-Disulfide Exchange (Aqueous Buffer, RT) purify1->reaction thiol_source Prepare Free Thiol Molecule (Peptide, Protein, etc.) thiol_source->reaction purify2 HPLC Purification 2 (Isolate Final Conjugate) reaction->purify2 end Final Disulfide-Linked Product purify2->end

References

The Advent of Fmoc-Cys(Npys)-OH: A Technical Guide to its Discovery, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-Cys(Npys)-OH, a pivotal reagent in peptide synthesis for the introduction of cysteine residues and the strategic formation of disulfide bonds. We delve into the historical context of its development, tracing the origins of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group and its subsequent integration into the now-ubiquitous Fmoc-based solid-phase peptide synthesis (SPPS) strategy. This guide offers detailed experimental protocols for the synthesis of this compound and its precursor, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), supported by quantitative data on reaction yields and product purity. Furthermore, we explore its critical role in the regioselective formation of disulfide bridges, a key structural element in many biologically active peptides. The guide culminates with a discussion of the stability of the Npys group under various conditions and provides visual workflows to aid in the practical application of this versatile amino acid derivative.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader evolution of protecting group strategies in peptide chemistry. The primary challenge in synthesizing peptides is the selective formation of amide bonds without unintended side reactions involving the various functional groups present in amino acid side chains. The thiol group of cysteine is particularly reactive, readily undergoing oxidation to form disulfide bonds. While essential for the structure and function of many peptides, uncontrolled disulfide bond formation leads to a heterogeneous mixture of products.

The journey towards a solution began in 1980 when Rei Matsueda and his colleague R. Walter introduced the 3-nitro-2-pyridinesulfenyl (Npys) group as a novel protecting group for amino and hydroxyl functionalities in peptide synthesis.[1] Their seminal work highlighted the Npys group's unique characteristic: it could be readily introduced by reacting an amino acid with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) and was stable to acidic conditions commonly used in peptide synthesis, such as trifluoroacetic acid (TFA).[1] Crucially, they demonstrated that the Npys group could be selectively removed under mild, neutral conditions, for instance, with triphenylphosphine.[1]

Subsequent research by Matsueda and others extended the application of the Npys group to the protection of the cysteine thiol.[2] This was a significant breakthrough, as the Npys group not only protected the thiol from unwanted oxidation but also "activated" it for a controlled thiol-disulfide exchange reaction. This activation allows for the specific and directed formation of disulfide bonds when reacted with a free thiol from another cysteine residue.[3]

The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, which is stable to acid but labile to mild base (typically piperidine), revolutionized solid-phase peptide synthesis (SPPS). The integration of the Npys protecting group for cysteine into the Fmoc/tBu (tert-butyl for side-chain protection) strategy was a natural progression. While the exact first synthesis of this compound is not detailed in a single landmark paper, its use became prevalent as researchers sought orthogonal protecting group strategies for the synthesis of complex peptides with multiple disulfide bonds. An important consideration that emerged was the lability of the Npys group to the piperidine solutions used for Fmoc deprotection, a factor that requires careful strategic planning in SPPS.

Synthesis of this compound and Precursors

The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-cystine. The overall strategy involves the protection of the amino groups, reduction of the disulfide bond, and finally, the introduction of the Npys group.

Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl)

The key reagent for introducing the Npys group is 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). Several synthetic routes have been reported. One common method involves the reaction of benzyl 3-nitro-2-pyridyl sulfides with sulfuryl chloride. Another efficient method starts from 2-(benzylthio)-3-nitropyridine.

Table 1: Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl)

Starting MaterialReagentsSolventYield (%)Reference
2-(Benzylthio)-3-nitropyridineSulfuryl chloride1,2-DichloroethaneNot specified
Benzyl 3-nitro-2-pyridyl sulfidesSulfuryl chlorideNot specifiedNot specified
Synthesis of this compound

A common and effective pathway to synthesize this compound begins with L-cystine. The process can be summarized in the following logical steps:

Synthesis_Workflow cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Disulfide Reduction cluster_2 Step 3: Npys Introduction L_Cystine L-Cystine bis_Fmoc_Cystine bis-Fmoc-Cystine L_Cystine->bis_Fmoc_Cystine pH 9-9.5 Acetone/Water Fmoc_OSu Fmoc-OSu Fmoc_OSu->bis_Fmoc_Cystine bis_Fmoc_Cystine_2 bis-Fmoc-Cystine Fmoc_Cys_OH Fmoc-Cys-OH bis_Fmoc_Cystine_2->Fmoc_Cys_OH HCl Acetonitrile/Water Zinc Zinc Powder Zinc->Fmoc_Cys_OH Fmoc_Cys_OH_2 Fmoc-Cys-OH Fmoc_Cys_Npys_OH This compound Fmoc_Cys_OH_2->Fmoc_Cys_Npys_OH Anhydrous Solvent (e.g., DCM) Npys_Cl Npys-Cl Npys_Cl->Fmoc_Cys_Npys_OH

Caption: Synthesis workflow of this compound.

An alternative, high-yielding strategy involves the reaction of Fmoc-Cys(tBu)-OH with 4-Fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)) in 90% aqueous formic acid at 0 °C, which can yield this compound in 96% after purification.

Table 2: Quantitative Data for the Synthesis of this compound and Intermediates

Reaction StepProductYield (%)Purity (%)NotesReference
Fmoc protection of L-cystinebis-Fmoc-Cystine~57%HighIsolated yield from Fmoc-OSu reaction.
Reduction of bis-Fmoc-CystineFmoc-Cys-OH69% (overall from L-cystine)--
Npys introduction to Fmoc-Cys(tBu)-OHThis compound96%>99% (after HPLC)Using Npys-OPh(pF) reagent.
Npys introduction to Fmoc-Cys(SIT)-OHFmoc-Cys(SIT)-OH52.5%-SIT = sec-isoamyl mercaptan

Experimental Protocols

Synthesis of Fmoc-Cys-OH from L-Cystine

This protocol outlines the synthesis of the intermediate Fmoc-Cys-OH.

Materials:

  • L-Cystine

  • Fmoc-Amox (or Fmoc-OSu)

  • Acetone

  • Potassium carbonate (0.2 M aqueous solution)

  • Hydrochloric acid (6 M and 2 M)

  • Acetonitrile

  • Zinc powder

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Protection: To a solution of L-cystine (1.0 g, 4.1 mmol) in water, add Fmoc-Amox (3.4 g, 10.3 mmol) dissolved in acetone dropwise. Maintain the pH at 9-9.5 by adding 0.2 M K₂CO₃ solution and stir at room temperature for 7 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove acetone. Extract the aqueous layer with DCM to remove unreacted Fmoc-Amox. Acidify the aqueous layer with 6 M HCl to precipitate bis-Fmoc-Cystine. Filter and dry the precipitate.

  • Reduction: Dissolve the bis-Fmoc-Cystine in a mixture of water and acetonitrile. Add 2 M HCl and zinc powder. Stir the mixture until the reduction is complete (monitor by TLC).

  • Isolation: Filter off the excess zinc and concentrate the filtrate. The resulting Fmoc-Cys-OH can be used in the next step, with an overall yield of approximately 69%.

Synthesis of this compound from Fmoc-Cys-OH

This protocol describes the final step in the synthesis of the target compound.

Materials:

  • Fmoc-Cys-OH

  • 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Acidified water

Procedure:

  • In a flask, dissolve Fmoc-Cys-OH (1.0 eq.) in anhydrous THF at -50 °C.

  • In a separate flask, prepare a solution of Npys-Cl (or a precursor with N-chlorosuccinimide) in anhydrous DCM at -50 °C.

  • Quickly add the Npys-Cl solution to the Fmoc-Cys-OH solution with vigorous stirring, maintaining the temperature at -50 °C.

  • Continue stirring at -50 °C for 2 hours.

  • Allow the reaction to warm to room temperature.

  • Wash the reaction mixture with acidified water three times.

  • Collect the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable tool for the regioselective formation of disulfide bonds in peptides synthesized using the Fmoc/tBu strategy. The Npys group's unique reactivity allows for a controlled, stepwise formation of disulfide bridges, which is essential for synthesizing complex peptides like oxytocin and conotoxins.

General Workflow for Regioselective Disulfide Bond Formation

The following diagram illustrates a general workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy that includes this compound. This strategy often employs another cysteine derivative with a more stable protecting group, such as Trityl (Trt) or Acetamidomethyl (Acm), which are removed under different conditions.

SPPS_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_disulfide1 First Disulfide Bond Formation (On-Resin) cluster_cleavage Cleavage and Global Deprotection cluster_disulfide2 Second Disulfide Bond Formation (in Solution) Start Start with Resin Elongation Stepwise Fmoc-SPPS (Incorporate Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH) Start->Elongation LastAA Couple Last Amino Acid (e.g., Boc-Cys(Npys)-OH at N-terminus) Elongation->LastAA Deprotect_Acm Selective Deprotection of Acm groups (e.g., Iodine) LastAA->Deprotect_Acm Oxidation1 Oxidation to form first disulfide bond Deprotect_Acm->Oxidation1 Cleavage Cleavage from Resin and removal of acid-labile groups (Trt, tBu) (e.g., TFA cocktail) Oxidation1->Cleavage Thiol_Disulfide_Exchange Thiol-Disulfide Exchange (Free Thiol attacks Cys(Npys)) Cleavage->Thiol_Disulfide_Exchange Final_Peptide Final Peptide with two regioselective disulfide bonds Thiol_Disulfide_Exchange->Final_Peptide

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclic Peptides using Fmoc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational stability, increased receptor binding affinity, and improved resistance to enzymatic degradation compared to their linear counterparts. The formation of disulfide bridges between cysteine residues is a cornerstone of cyclic peptide synthesis. Fmoc-Cys(Npys)-OH, a cysteine derivative where the thiol group is protected by a 3-nitro-2-pyridinesulfenyl (Npys) group, is a key reagent for the regioselective formation of disulfide bonds. The Npys group serves as both a protecting group and an activating group, facilitating efficient and controlled disulfide bridge formation through thiol-disulfide exchange.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of cyclic peptides via both on-resin and solution-phase strategies.

Principle of Thiol-Disulfide Exchange using Cys(Npys)

The Npys group on the cysteine side chain is highly susceptible to nucleophilic attack by a free thiol. This reactivity is the basis for the regioselective formation of a disulfide bond. The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol of a second cysteine residue attacks the sulfur atom of the Cys(Npys) residue, displacing the 3-nitro-2-pyridinethiol leaving group and forming the desired intramolecular disulfide bridge. This reaction is typically rapid and proceeds under mild conditions.

Orthogonal Protection Strategies

The successful synthesis of cyclic peptides with a specific disulfide bridge relies on an orthogonal protection strategy. This involves using protecting groups for different cysteine residues that can be removed under distinct conditions, allowing for the selective formation of the desired disulfide bond.

In the context of using this compound, a common strategy involves the use of another cysteine derivative with a different thiol protecting group, such as:

  • Fmoc-Cys(Trt)-OH: The trityl (Trt) group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail.[1][2]

  • Fmoc-Cys(Acm)-OH: The acetamidomethyl (Acm) group is stable to both the basic conditions used for Fmoc deprotection and the acidic conditions for resin cleavage.[3] It is typically removed by treatment with iodine, which simultaneously oxidizes the newly deprotected thiols to form a disulfide bond.

The choice of the orthogonal protecting group will dictate whether the cyclization is performed on-resin or in solution.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various cyclic peptides using Npys chemistry. Yields and purities are dependent on the peptide sequence, cyclization method, and purification strategy.

Cyclic PeptideCyclization MethodKey Cysteine ResiduesOverall YieldPurityReference
OxytocinOne-pot, on-resinCys(Npys), Cys28% (over 13 steps)>95% after HPLC
α-Conotoxin GVIA fragmentSolution-phaseCys(Npys), Cys(Acm)Not specifiedHigh
α-Conotoxin MVIIA fragmentSolution-phaseCys(Npys), Cys(Acm)Not specifiedHigh
Somatostatin AnalogSolution-phaseCys, CysYields vary (e.g., 30% for AN-238)>97% after HPLC

Experimental Protocols

Protocol 1: On-Resin Cyclization using this compound and Fmoc-Cys(Trt)-OH

This protocol describes the synthesis of a cyclic peptide on a solid support, where the disulfide bridge is formed between a Cys(Npys) residue and a Cys(Trt) residue.

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acids (3-4 equivalents) using a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Monitor the coupling reaction using a Kaiser test. Incorporate Fmoc-Cys(Trt)-OH at the desired position.

  • Chain Elongation: Repeat the deprotection and coupling steps until the linear peptide sequence is assembled.

  • Incorporation of this compound: Couple this compound as the final amino acid at the N-terminus. Due to the lability of the Npys group to piperidine, it is crucial to avoid further Fmoc deprotection steps after its incorporation.

2. On-Resin Cyclization:

  • Selective Deprotection of Cys(Trt): After assembling the linear peptide, wash the resin with dichloromethane (DCM). Treat the resin with a mild acidic cocktail (e.g., 1-2% TFA in DCM) to selectively remove the Trt group from the cysteine side chain. The Npys group remains intact under these conditions. Monitor the deprotection by LC-MS analysis of a small cleaved sample.

  • Thiol-Disulfide Exchange: Wash the resin thoroughly with DCM and then DMF. Swell the resin in DMF. The intramolecular thiol-disulfide exchange will occur spontaneously on the resin, leading to the formation of the cyclic peptide. The reaction can be gently agitated at room temperature for 2-4 hours. Monitor the cyclization by LC-MS.

3. Cleavage and Deprotection:

  • Wash the resin with DMF and then DCM, and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

4. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Solution-Phase Cyclization using this compound and Fmoc-Cys(Acm)-OH

This protocol describes the synthesis of a linear peptide containing Cys(Npys) and Cys(Acm) residues, followed by cyclization in solution.

1. Solid-Phase Peptide Synthesis (SPPS):

  • Follow the standard SPPS protocol as described in Protocol 1, Section 1. Incorporate Fmoc-Cys(Acm)-OH and this compound at the desired positions in the peptide sequence.

2. Cleavage from Resin:

  • Cleave the linear peptide from the resin using a standard TFA cleavage cocktail. The Acm and Npys protecting groups will remain on the cysteine side chains.

  • Precipitate and wash the crude linear peptide as described previously.

3. Purification of the Linear Peptide:

  • Purify the crude linear peptide containing the Cys(Acm) and Cys(Npys) residues by RP-HPLC to ensure high purity before the cyclization step.

4. Selective Deprotection of Cys(Acm) and Cyclization:

  • Dissolve the purified linear peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Add a solution of iodine (I₂) in the same solvent dropwise until a persistent yellow color is observed. The iodine will remove the Acm group and facilitate the thiol-disulfide exchange with the Cys(Npys) residue to form the cyclic peptide.

  • Monitor the reaction by RP-HPLC. The reaction is typically complete within 1-2 hours.

  • Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

5. Purification and Characterization:

  • Purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide and other impurities.

  • Characterize the final product by MS and analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization cluster_final Final Steps resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-Cys(Trt/Acm)-OH) deprotection1->coupling elongation Chain Elongation coupling->elongation cys_npys Incorporate this compound elongation->cys_npys deprotection2 Selective Deprotection (e.g., Cys(Trt)) cys_npys->deprotection2 cleavage1 Cleavage from Resin cys_npys->cleavage1 cyclization1 Intramolecular Thiol-Disulfide Exchange deprotection2->cyclization1 cleavage2 Cleavage and Deprotection cyclization1->cleavage2 purification1 Purify Linear Peptide cleavage1->purification1 deprotection3 Selective Deprotection (e.g., Cys(Acm)) & Cyclization purification1->deprotection3 purification2 Purification (RP-HPLC) deprotection3->purification2 cleavage2->purification2 characterization Characterization (MS, HPLC) purification2->characterization

Caption: Experimental workflow for cyclic peptide synthesis.

disulfide_formation reactants Peptide-Cys-SH Peptide-Cys-S-Npys transition Thiol-Disulfide Exchange reactants->transition products Cyclic Peptide (Peptide-Cys-S-S-Cys-Peptide) 3-Nitro-2-pyridinethiol transition->products

Caption: Thiol-disulfide exchange mechanism.

signaling_pathway cluster_conotoxin α-Conotoxin Action cluster_somatostatin Somatostatin Analog Action conotoxin α-Conotoxin (Cyclic Peptide) nAChR Nicotinic Acetylcholine Receptor (nAChR) conotoxin->nAChR Binds to ion_channel Ion Channel Blockage nAChR->ion_channel Leads to effect1 Inhibition of Neurotransmission ion_channel->effect1 somatostatin Somatostatin Analog (Cyclic Peptide) sstr Somatostatin Receptor (SSTR) somatostatin->sstr Binds to signaling Inhibition of Adenylyl Cyclase sstr->signaling Activates effect2 Suppression of Hormone Release (e.g., Growth Hormone) signaling->effect2

Caption: Simplified signaling pathways.

References

Applications of Fmoc-Cys(Npys)-OH in Bioconjugation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Npys)-OH is a crucial building block in modern bioconjugation, enabling the precise, site-specific modification of peptides and proteins. This derivative of cysteine, protected at the N-terminus by a base-labile Fmoc group and at the thiol side-chain by a 3-nitro-2-pyridinesulfenyl (Npys) group, offers a versatile tool for the synthesis of complex biomolecules. The Npys group serves as a protective shield for the reactive thiol during solid-phase peptide synthesis (SPPS) and can be selectively activated for thiol-disulfide exchange reactions. This unique reactivity is widely exploited in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), as well as in the creation of specifically labeled proteins and peptides for research purposes.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in various bioconjugation strategies.

Key Applications

The primary applications of this compound revolve around its ability to form stable, yet cleavable, disulfide bonds. This makes it an invaluable reagent for:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of a selectively activatable cysteine residue into a peptide sequence.

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Peptide-Drug Conjugates (PDCs): Synthesis of targeted therapeutics where a peptide guides a drug to its site of action.

  • Protein Labeling and Modification: Attachment of fluorescent probes, affinity tags, or other functional moieties to proteins and peptides to study their structure and function.

Data Presentation

The following tables summarize key quantitative data related to the protocols described in this document.

ParameterSolid-Phase Peptide Synthesis (SPPS)Antibody-Drug Conjugation (ADC)
Resin Loading 0.1 - 0.5 mmol/gN/A
Amino Acid Equivalents 3 - 5 eq.N/A
Coupling Reagent Equivalents 3 - 5 eq.N/A
Fmoc Deprotection Time 5 - 20 min (repeated)N/A
Coupling Time 1 - 2 hoursN/A
Antibody Concentration N/A1 - 10 mg/mL
Npys-Peptide Molar Excess N/A5 - 20 eq.
Reaction Buffer N/APBS, pH 7.0 - 7.5
Conjugation Reaction Time N/A2 - 4 hours at RT or overnight at 4°C
Typical Crude Peptide Purity (HPLC) >70%N/A
Typical Final ADC DAR N/A2 - 4
Purification Method Preparative RP-HPLCSize-Exclusion Chromatography (SEC)
Expected Final Purity >95%>98%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine(Npys)-Containing Peptide

This protocol describes the manual Fmoc-SPPS of a generic peptide with a C-terminal amide, incorporating this compound.

Materials:

  • Rink Amide resin (0.1 mmol scale, loading ~0.5 mmol/g)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and DIPEA (1.0 mmol, 10 eq.) in 5 mL of DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the desired position, use this compound in the coupling step.

  • Final Fmoc Deprotection: After the last coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally methanol (3 x 1 min). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Thiol-Disulfide Exchange

This protocol details the conjugation of a Cys(Npys)-containing peptide (or peptide-drug construct) to a monoclonal antibody (mAb) that has been engineered to contain a free cysteine residue or has had its native disulfide bonds partially reduced.

Materials:

  • Monoclonal antibody (mAb) with available thiol groups (e.g., a THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.2).

  • Npys-activated peptide (synthesized as per Protocol 1).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1 mM EDTA.

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200).

Procedure:

  • Antibody Preparation:

    • If starting with a mAb with intact disulfide bonds, partially reduce the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. The amount of TCEP will need to be optimized to achieve the desired number of free thiols per antibody.

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

    • The final antibody concentration should be between 1-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the Npys-activated peptide in the Conjugation Buffer.

    • Add the Npys-activated peptide to the antibody solution at a 5- to 20-fold molar excess over the available thiol groups on the antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • The progress of the reaction can be monitored by the release of the 3-nitro-2-thiolpyridine byproduct, which absorbs at 343 nm.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted peptide and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[2][3]

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway for ADC Internalization and Drug Release

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug Disulfide Cleavage & Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis Induces

Caption: General signaling pathway of ADC internalization and drug release.

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of peptides and proteins. Its application in the synthesis of ADCs and PDCs has significant implications for the development of targeted therapies with improved efficacy and reduced side effects. The protocols provided herein offer a foundation for researchers to implement these advanced bioconjugation strategies in their own work. Careful optimization of reaction conditions and thorough characterization of the final products are essential for successful outcomes.

References

On-Resin Disulfide Bond Formation: A Step-by-Step Guide for Peptide Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, exhibiting enhanced stability, improved target affinity, and increased resistance to enzymatic degradation. The formation of a disulfide bridge between two cysteine residues is a cornerstone of peptide cyclization. Performing this cyclization while the peptide is still attached to the solid-phase resin offers numerous benefits, including the prevention of intermolecular side reactions and simplification of the purification process. This document provides a detailed guide to the most common and effective methods for on-resin disulfide bond formation, complete with experimental protocols, quantitative data, and workflow diagrams.

Key Concepts in On-Resin Disulfide Bond Formation

Successful on-resin disulfide bond formation hinges on two critical elements: the choice of an appropriate oxidizing agent and the use of orthogonal cysteine-protecting groups. Orthogonal protecting groups allow for the selective deprotection of specific cysteine residues, enabling precise control over the formation of multiple disulfide bonds within the same peptide.

Commonly used cysteine-protecting groups include:

  • Acid-labile groups: Trityl (Trt) and 4-methoxytrityl (Mmt) are removed with mild acid treatment.

  • Iodine-labile group: Acetamidomethyl (Acm) is stable to mild acid but can be removed with iodine, which concurrently facilitates disulfide bond formation.[1][2]

  • Palladium-labile groups: The Allocam protecting group can be removed using a palladium catalyst.[3]

The choice of oxidizing agent is equally critical and must be compatible with the peptide sequence and the protecting groups used. This guide will focus on two widely used and effective oxidizing agents: Iodine (I₂) and N-Chlorosuccinimide (NCS).

Comparative Data of On-Resin Disulfide Bond Formation Methods

The selection of a particular method for on-resin disulfide bond formation depends on factors such as the peptide sequence, the protecting groups employed, and the desired reaction kinetics. The following table summarizes quantitative data for the two primary methods discussed in this guide.

Oxidizing AgentCysteine Protecting GroupReagent EquivalentsReaction TimeTypical Purity/YieldKey Considerations
**Iodine (I₂) **Acm5 - 10 eq.30 - 60 minHighCan cause side reactions with sensitive residues like Tryptophan and Methionine.[4][5]
N-Chlorosuccinimide (NCS) Trt, Mmt, Acm1 - 3 eq.5 - 15 minHigh (often >85% purity)Generally compatible with sensitive residues; reaction is very rapid.
NCS with 2% TFA Trt, Acm, tBu2.2 eq.~15 minClean and quantitative conversionAcid-activated NCS allows for the removal of more robust protecting groups like tBu.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for on-resin disulfide bond formation using Iodine and N-Chlorosuccinimide.

Protocol 1: Iodine-Mediated Disulfide Bond Formation

This protocol is suitable for peptides with Acm-protected cysteine residues. The iodine simultaneously removes the Acm groups and oxidizes the free thiols to form the disulfide bridge.

Workflow Diagram:

G resin Peptide-Resin with Cys(Acm) wash1 Wash with DMF resin->wash1 oxidation Treat with Iodine (I₂) in DMF wash1->oxidation wash2 Wash with DMF oxidation->wash2 quench Quench with Ascorbic Acid (optional) wash2->quench wash3 Wash with DMF and DCM quench->wash3 cleavage Cleave from Resin wash3->cleavage

Caption: Iodine-mediated on-resin disulfide bond formation workflow.

Materials:

  • Peptidyl-resin with Acm-protected cysteine residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Ascorbic acid (optional, for quenching)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Iodine Solution Preparation: Prepare a solution of iodine (5-10 equivalents relative to the peptide) in DMF.

  • Oxidation: Add the iodine solution to the swollen resin and agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC and LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess iodine.

  • Quenching (Optional): To ensure all residual iodine is removed, the resin can be washed with a 2% solution of ascorbic acid in DMF until the resin and solution are colorless.

  • Final Wash: Wash the resin with DMF (3 times) and then with DCM (3 times) and dry the resin under vacuum.

  • Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

Protocol 2: N-Chlorosuccinimide (NCS)-Mediated Disulfide Bond Formation

This protocol is a rapid and efficient method suitable for peptides with various cysteine protecting groups, including the acid-labile Trt and Mmt groups, and is also effective for Acm groups.

Workflow Diagram:

G start Peptide-Resin with Cys(PG) deprotection Selective Deprotection of Cys(PG) start->deprotection wash1 Wash with DMF deprotection->wash1 oxidation Treat with NCS in DMF wash1->oxidation wash2 Wash with DMF and DCM oxidation->wash2 cleavage Cleave from Resin wash2->cleavage

Caption: NCS-mediated on-resin disulfide bond formation workflow.

Materials:

  • Peptidyl-resin with appropriate cysteine protection (e.g., Trt, Mmt)

  • Deprotection solution for the specific protecting group (e.g., 1-2% TFA in DCM for Mmt/Trt)

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail

Procedure:

  • Selective Deprotection:

    • For Trt or Mmt groups, treat the resin with a solution of 1-2% TFA in DCM for 2 minutes. Repeat this step until the yellow color of the trityl cation is no longer observed. Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.

  • Resin Washing: Wash the resin thoroughly with DMF (5 times).

  • NCS Solution Preparation: Prepare a solution of NCS (1-3 equivalents relative to the peptide) in DMF.

  • Oxidation: Add the NCS solution to the resin and agitate for 5-15 minutes at room temperature. The reaction is typically very fast. Monitor the reaction progress by analyzing a cleaved aliquot by HPLC and LC-MS.

  • Final Wash: Wash the resin with DMF (3 times) and then with DCM (3 times) and dry under vacuum.

  • Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

Monitoring On-Resin Disulfide Bond Formation

Accurate monitoring of the cyclization reaction is crucial to ensure complete disulfide bond formation and to minimize side reactions. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A small amount of the peptidyl-resin can be cleaved and the resulting peptide analyzed by reverse-phase HPLC. The cyclic product will typically have a different retention time than the linear precursor.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for confirming the formation of the disulfide bond. The mass of the cyclized peptide will be 2 Da less than the linear dithiol precursor due to the loss of two hydrogen atoms.

  • Ellman's Test: This is a qualitative colorimetric test used to detect the presence of free thiols. A positive test (yellow color) indicates that the disulfide bond formation is incomplete. The disappearance of the yellow color signifies the completion of the reaction.

Diagram of Monitoring Logic:

G start On-Resin Reaction aliquot Take Resin Aliquot start->aliquot cleavage Cleave Peptide aliquot->cleavage analysis Analyze by HPLC/LC-MS cleavage->analysis decision Reaction Complete? analysis->decision decision->start No end Proceed to Final Wash decision->end Yes

Caption: Logical workflow for monitoring on-resin cyclization.

Conclusion

On-resin disulfide bond formation is a powerful and efficient strategy for the synthesis of cyclic peptides. By carefully selecting the appropriate cysteine protecting groups and oxidizing agent, researchers can achieve high yields of the desired cyclic product with simplified purification protocols. The methods and protocols outlined in this guide provide a solid foundation for the successful implementation of on-resin cyclization in peptide synthesis workflows.

References

Application Notes and Protocols: Strategic Use of Fmoc-Cys(Npys)-OH in the Synthesis of Peptides with Multiple Disulfide Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic incorporation of Fmoc-Cys(Npys)-OH in solid-phase peptide synthesis (SPPS) for the regioselective formation of disulfide bonds. This document outlines protocols for the use of this compound in conjunction with other orthogonally protected cysteine residues, enabling the synthesis of complex peptides with defined disulfide connectivity, a critical aspect for their biological activity and structural integrity.

Introduction to Orthogonal Cysteine Protection

The synthesis of peptides containing multiple disulfide bonds requires a sophisticated strategy to ensure the correct pairing of cysteine residues. This is achieved through the use of orthogonal protecting groups for the cysteine thiol side chains. Each protecting group can be selectively removed under specific conditions without affecting the others, allowing for the stepwise and controlled formation of each disulfide bridge.

This compound serves as a key building block in this methodology. The 3-nitro-2-pyridinesulfenyl (Npys) group has a dual function: it protects the cysteine thiol during peptide chain elongation and, upon selective deprotection of another cysteine residue, the Cys(Npys) moiety acts as an activated thiol acceptor, readily reacting with a free thiol to form a disulfide bond.[1][2]

A critical consideration when using this compound is the lability of the Npys group to the piperidine solution used for Fmoc-group removal.[2] This instability necessitates strategic placement of the Cys(Npys) residue, often at a late stage of the synthesis, or the use of alternative strategies such as post-synthetic modification of a Cys(Trt) residue.

Commonly Used Orthogonal Cysteine Protecting Groups

A selection of commonly employed cysteine protecting groups compatible with an orthogonal synthesis strategy involving this compound is presented below. The choice of protecting groups should be carefully considered based on the desired disulfide connectivity and the overall synthetic plan.

Protecting GroupAbbreviationLability ClassDeprotection ConditionsStability Notes
TritylTrtAcid-LabileMild TFA (e.g., 1-3% in DCM), or standard cleavage cocktail (e.g., 95% TFA).Stable to basic conditions used for Fmoc removal.
AcetamidomethylAcmThiolytic/OxidativeIodine (I₂), Silver Trifluoroacetate (AgOTf), Mercury(II) Acetate.Stable to both acidic and basic conditions of SPPS.
4-MethoxytritylMmtHighly Acid-LabileVery mild TFA (e.g., 1-2% in DCM).Allows for selective on-resin deprotection.
tert-ButylthioStBuReductiveThiols (e.g., DTT, β-mercaptoethanol), Phosphines.Stable to TFA and piperidine.
DiphenylmethylDpmAcid-Labile95% TFA.More stable to dilute TFA than Trt.
2,4,6-TrimethoxyphenylsulfenylSTmpReductiveMild thiolysis (e.g., DTT with NMM in DMF).Stable to piperidine, slightly labile to TFA.

Experimental Protocols

The following protocols provide detailed methodologies for the selective deprotection of various cysteine protecting groups and the subsequent formation of disulfide bonds using this compound.

General Solid-Phase Peptide Synthesis (SPPS)

Peptides are assembled on a suitable solid support (e.g., Rink Amide resin) using an automated peptide synthesizer or manual protocol following standard Fmoc/tBu chemistry. Protected amino acids, including the orthogonally protected cysteines and this compound, are coupled using standard activating agents like HBTU/DIPEA in DMF.

Selective On-Resin Deprotection of Cysteine Protecting Groups

Protocol 1: Selective Deprotection of the Mmt Group

  • Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM).

  • Deprotection Solution: Prepare a solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction: Treat the resin with the deprotection solution for 10 minutes. Repeat this step four times.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove all traces of acid.

Protocol 2: Selective Deprotection of the STmp Group

  • Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF).

  • Deprotection Solution: Prepare a solution of 0.1 M N-methylmorpholine (NMM) and 5% dithiothreitol (DTT) in DMF.

  • Deprotection Reaction: Treat the resin with the deprotection solution for 5 minutes. Repeat this step three times.

  • Washing: Wash the resin thoroughly with DMF.

On-Resin Disulfide Bond Formation with Cys(Npys)

This protocol describes the reaction between a deprotected cysteine residue and a Cys(Npys) residue on the resin to form the first disulfide bond.

  • Prerequisite: The peptide sequence containing one Cys(Npys) residue and another cysteine with a selectively removed protecting group (e.g., Mmt or STmp) should be assembled on the resin.

  • Reaction: After the selective deprotection and washing steps, the free thiol will react with the Cys(Npys) residue. This reaction is typically rapid and can be facilitated by gentle agitation of the resin in DMF at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: Once the disulfide bond formation is complete, wash the resin with DMF and DCM.

Subsequent Disulfide Bond Formation Strategies

After the formation of the first disulfide bond involving Cys(Npys), subsequent disulfide bonds can be formed using other orthogonal pairs.

Protocol 3: Iodine-Mediated Deprotection of Acm and Disulfide Bond Formation

  • Resin Preparation: After the formation of the first disulfide bond, wash the resin thoroughly with DMF.

  • Iodine Oxidation: Prepare a solution of iodine (e.g., 10 equivalents relative to the peptide) in DMF.

  • Oxidation Reaction: Add the iodine solution to the resin and agitate at room temperature. The reaction time can vary from 1 to 2 hours.

  • Quenching: Quench the excess iodine by washing the resin with a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

  • Washing: Wash the resin with DMF and DCM.

Protocol 4: On-Resin Oxidation of Free Thiols with N-Chlorosuccinimide (NCS)

This method is suitable for forming a disulfide bond between two cysteine residues that have been deprotected (e.g., after Trt removal during cleavage).

  • Prerequisite: The peptide should have two free thiol groups.

  • Reaction: Treat the peptidyl-resin with N-Chlorosuccinimide (NCS) (2 equivalents) in DMF for 15 minutes at room temperature.

  • Washing: Wash the resin with DMF and DCM.

Peptide Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining protecting groups. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

Visualization of Workflows

The following diagrams illustrate the logical flow of synthesizing peptides with multiple disulfide bonds using an orthogonal protection strategy.

orthogonal_synthesis_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_deprotection1 First Disulfide Bond Formation cluster_deprotection2 Second Disulfide Bond Formation cluster_final Final Steps start Start SPPS elongation Peptide Chain Elongation (Fmoc-Cys(PG1)-OH, Fmoc-Cys(PG2)-OH, this compound) start->elongation deprotect1 Selective Deprotection of PG1 (e.g., Mmt with dilute TFA) elongation->deprotect1 disulfide1 On-Resin Disulfide Formation (Free Thiol + Cys(Npys)) deprotect1->disulfide1 deprotect2 Selective Deprotection of PG2 (e.g., Acm with Iodine) disulfide1->deprotect2 disulfide2 On-Resin Disulfide Formation deprotect2->disulfide2 cleavage Cleavage from Resin & Global Deprotection disulfide2->cleavage purification HPLC Purification cleavage->purification

Caption: Orthogonal synthesis workflow for a two-disulfide bond peptide.

Caption: Reaction scheme for on-resin disulfide bond formation.

Conclusion

The strategic use of this compound in combination with a suite of orthogonal cysteine protecting groups provides a powerful and versatile methodology for the synthesis of complex peptides with multiple, well-defined disulfide bonds. Careful planning of the protection scheme and the order of disulfide bond formation is paramount to the success of the synthesis. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the chemical synthesis of cysteine-rich peptides for therapeutic and research applications.

References

Application Notes and Protocols for Fmoc-Cys(Npys)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Npys)-OH, or Nα-Fmoc-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine, is a crucial derivative of the amino acid cysteine used in solid-phase peptide synthesis (SPPS). The 3-nitro-2-pyridinesulfenyl (Npys) group serves as a temporary protecting group for the thiol side chain of cysteine. A key feature of the Npys group is its ability to "activate" the sulfur atom, making it highly susceptible to nucleophilic attack by another thiol. This property is extensively exploited for the regioselective formation of disulfide bonds, which are critical for the structure and function of many biologically active peptides and proteins.

The Npys group is introduced to facilitate the formation of specific disulfide bridges, especially in complex peptides containing multiple cysteine residues. The reaction of a Cys(Npys) residue with a free thiol from another cysteine residue results in a disulfide bond and the release of 3-nitro-2-thiopyridone. However, the lability of the Npys group under the basic conditions required for Fmoc-group removal (typically 20% piperidine in DMF) presents a significant challenge for its direct incorporation during standard Fmoc-based SPPS.[1] Consequently, specific strategies have been developed to circumvent this issue.

These application notes provide an overview of the coupling methods, reagents, and detailed protocols for the effective use of this compound and related strategies in peptide synthesis.

Key Applications

  • Regioselective Disulfide Bond Formation: The primary application is the controlled formation of intramolecular or intermolecular disulfide bonds.

  • Synthesis of Cyclic Peptides: Essential for creating constrained cyclic peptide structures.

  • Peptide-Protein Conjugation: The activated thiol allows for specific covalent linkage to proteins or other molecules containing a free thiol group.[2]

  • Synthesis of Multi-Disulfide Containing Peptides: In combination with other orthogonal cysteine protecting groups, it enables the synthesis of complex peptides with defined disulfide connectivity.

Data Summary: Cysteine Protecting Groups and Npys Strategies

For effective peptide synthesis involving cysteine, a variety of protecting groups are available. The choice depends on the desired disulfide linkage strategy.

Protecting GroupAbbreviationStabilityCleavage ConditionsKey Features
TritylTrtAcid-labileTFA-based cleavage cocktails (e.g., TFA/TIS/H₂O)[1]Commonly used, cost-effective for generating free thiols upon final cleavage.[1]
AcetamidomethylAcmAcid-stableIodine (for simultaneous deprotection and oxidation), Mercury(II) acetate, Silver trifluoromethanesulfonateOrthogonal to Trt; allows for sequential disulfide bond formation.
tert-ButyltBuAcid-stableHF or TFMSA/TFAHighly stable, requires strong acid for removal.
tert-ButylthioStBuAcid-stable, Base-stableReduction with thiols (e.g., mercaptoethanol) or phosphines (e.g., tributylphosphine)Allows for selective on-resin thiol deprotection.
3-Nitro-2-pyridinesulfenylNpysAcid-stable, Base-labile Thiolysis (e.g., with another cysteine, mercaptoethanol), AscorbateActivates the thiol for disulfide exchange; unstable to piperidine.

Experimental Protocols

Due to the instability of the Npys group during Fmoc-SPPS, direct incorporation of this compound throughout the synthesis is challenging. The following protocols describe the most common and effective strategies.

Protocol 1: Post-Synthetical Introduction of the Npys Group on a Cys(Trt)-Containing Peptide

This is the most common strategy in Fmoc-SPPS. The peptide is synthesized using the stable Fmoc-Cys(Trt)-OH. The Npys group is then introduced during the final cleavage from the resin.

Workflow Diagram:

Protocol1_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_Cleavage Cleavage and Npys Introduction cluster_Purification Purification SPPS 1. Automated or Manual Fmoc-SPPS using Fmoc-Cys(Trt)-OH Cleavage 2. Cleavage from resin with TFA cocktail containing 2,2'-dithiobis(5-nitropyridine) (DTNP) SPPS->Cleavage Peptidyl-resin Purification 3. Precipitation, washing, and HPLC purification Cleavage->Purification Crude Cys(Npys)-peptide

Caption: Workflow for post-synthetic Npys introduction.

Methodology:

  • Peptide Synthesis:

    • Synthesize the peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard automated or manual Fmoc-SPPS protocols.

    • For cysteine incorporation, use Fmoc-Cys(Trt)-OH. Standard coupling reagents such as HBTU/HOBt or DIC/Oxyma can be used.

  • Cleavage and Npys Formation:

    • After completion of the synthesis and final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum.

    • Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA), a scavenger such as Triisopropylsilane (TIS), and water. A typical ratio is 95:2.5:2.5 (v/v/v).

    • To this cocktail, add 5 equivalents of 2,2'-dithiobis(5-nitropyridine) (DTNP) per cysteine residue.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including the Trt group from cysteine. The liberated free thiol will then react with the DTNP in the solution to form the Cys(Npys) derivative.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide containing the Cys(Npys) residue.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Disulfide Bond Formation using Cys(Npys)

This protocol describes the formation of a disulfide bond on the solid support between a Cys(Npys) residue and a newly deprotected Cys(Mmt) residue.

Reaction Scheme:

OnResin_Disulfide_Formation cluster_reaction On-Resin Reaction Resin Resin-Peptide-Cys(Npys) Deprotection 1. Selective Mmt deprotection (1% TFA in DCM) Cys_Mmt + H-Cys(Mmt)-Peptide'-Resin Thiolysis 2. Intramolecular Thiolysis Deprotection->Thiolysis Product Resin-Peptide-Cys-S-S-Cys-Peptide' Thiolysis->Product

Caption: On-resin disulfide formation via Cys(Npys).

Methodology:

  • Peptide Synthesis:

    • Synthesize the peptide containing two cysteine residues. One is incorporated as Fmoc-Cys(Trt)-OH (which will be converted to Npys) and the other as Fmoc-Cys(Mmt)-OH, which allows for selective deprotection on-resin.

  • On-Resin Conversion of Cys(Trt) to Cys(Npys):

    • After peptide elongation, treat the resin-bound peptide with a solution of DTNP in a suitable solvent to convert the Cys(Trt) to Cys(Npys). This often requires prior removal of the Trt group under mildly acidic conditions that do not cleave other protecting groups. A common method is to use a solution of 1% TFA and 5% TIS in DCM to remove the Trt group, followed by treatment with a solution of DTNP in DMF.

  • Selective Deprotection of Cys(Mmt):

    • Wash the resin thoroughly to remove excess reagents.

    • Selectively deprotect the Mmt group by treating the resin with a solution of 1-3% TFA in DCM for short periods (e.g., 10 x 2 minutes), monitoring the deprotection by the appearance of the yellow color of the Mmt cation.

  • Intramolecular Disulfide Bond Formation:

    • Upon deprotection, the newly freed thiol of the former Cys(Mmt) residue will attack the activated Cys(Npys) residue on the same resin bead, leading to the formation of an intramolecular disulfide bond. This cyclization is often driven to completion by washing with DMF.

  • Final Cleavage and Purification:

    • Cleave the now-cyclized peptide from the resin using a standard TFA cocktail.

    • Precipitate, wash, and purify the cyclic peptide by RP-HPLC.

Protocol 3: Coupling of Boc-Cys(Npys)-OH at the N-terminus

This strategy is used when the Cys(Npys) residue is required at the N-terminal position of the peptide. After completing the synthesis of the peptide sequence via Fmoc-SPPS, a final coupling step is performed with Boc-Cys(Npys)-OH. The Boc protecting group is stable to the final TFA cleavage.

Workflow Diagram:

Protocol3_Workflow cluster_SPPS Fmoc-SPPS cluster_Coupling N-terminal Coupling cluster_Cleavage Cleavage and Purification SPPS 1. Synthesize peptide sequence using Fmoc chemistry Final_Fmoc_Deprotection 2. Final Fmoc deprotection SPPS->Final_Fmoc_Deprotection Coupling 3. Couple Boc-Cys(Npys)-OH using standard coupling reagents Final_Fmoc_Deprotection->Coupling H₂N-Peptide-Resin Cleavage 4. Cleavage from resin and side-chain deprotection with TFA cocktail Coupling->Cleavage Boc-Cys(Npys)-Peptide-Resin

Caption: N-terminal coupling of Boc-Cys(Npys)-OH.

Methodology:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS.

    • After the final coupling step, perform the final Fmoc deprotection with 20% piperidine in DMF to expose the N-terminal amine.

  • Boc-Cys(Npys)-OH Coupling:

    • Dissolve Boc-Cys(Npys)-OH (typically 2-4 equivalents) and a suitable coupling agent (e.g., HATU, HBTU) and base (e.g., DIEA) in NMP or DMF.

    • Add the activation mixture to the resin and allow the coupling to proceed for 2-4 hours at room temperature.

    • Monitor the coupling using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification:

    • Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The Boc group will remain intact.

    • Precipitate, wash, and purify the N-terminally Cys(Npys)-protected peptide by RP-HPLC.

Coupling Reagents for Fmoc-Amino Acids

While direct coupling of this compound is generally avoided, the coupling efficiency of other Fmoc-Cys derivatives like Fmoc-Cys(Trt)-OH is critical. The choice of coupling reagent can impact yield and minimize side reactions like racemization.

Reagent ClassExamplesActivationNotes
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Used with an additive like OxymaPure or HOBt to form an active ester and suppress racemization.Cost-effective and widely used.
Onium Salts (Aminium/Uronium) HBTU, TBTU, HATUForms an activated ester in the presence of a tertiary base (e.g., DIEA or Collidine).Highly efficient and fast coupling. HATU is particularly effective for hindered couplings. Racemization can be a concern with sensitive residues like Cysteine if the base is not carefully chosen and used.
Phosphonium Salts PyBOPForms an activated ester.Efficient coupling reagent, but byproducts can be more difficult to remove.

General Coupling Protocol for Fmoc-Cys(Trt)-OH:

  • Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 7 min) to remove the Fmoc group. Wash thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate the Fmoc-Cys(Trt)-OH (3-5 equivalents) with the chosen coupling reagent (e.g., DIC/Oxyma or HATU) and a suitable base (if required, e.g., DIEA) in DMF or NMP for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Check for complete coupling using a colorimetric test like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

Conclusion

This compound and the Npys protection strategy are powerful tools for the synthesis of complex, disulfide-containing peptides. While the inherent instability of the Npys group to standard Fmoc-SPPS conditions requires specialized protocols, the methods of post-synthetic modification, on-resin cyclization, and N-terminal Boc-Cys(Npys)-OH coupling provide robust and reliable pathways to achieve regioselective disulfide bond formation. The selection of the appropriate strategy and coupling reagents is critical for maximizing yield and purity in the synthesis of these important biomolecules.

References

Conditions for Npys Group Removal in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-nitro-2-pyridinesulfenyl (Npys) group is a valuable tool in peptide synthesis, primarily utilized for the protection of the thiol group of cysteine residues. Its selective removal under mild conditions makes it orthogonal to many other protecting groups, such as the commonly used Boc and Fmoc groups. This orthogonality is crucial for the synthesis of complex peptides, including those with multiple disulfide bonds. The Npys group's stability in acidic conditions like trifluoroacetic acid (TFA) and formic acid, coupled with its lability under specific neutral or mildly acidic conditions, provides synthetic flexibility. This document provides detailed application notes and protocols for the removal of the Npys group, including quantitative data and a discussion of potential side reactions.

Data Presentation: Comparison of Npys Removal Conditions

The selection of a deprotection strategy for the Npys group depends on several factors, including the peptide sequence, the presence of other protecting groups, and the desired reaction conditions (e.g., solution-phase vs. solid-phase synthesis). The following table summarizes quantitative data for various Npys removal methods.

Deprotection ReagentSubstrateReagent Equivalents/ConcentrationSolventTemperature (°C)Reaction TimeYield (%)Reference
Triphenylphosphine (PPh₃)Npys-protected peptideStoichiometricDioxane/WaterRoom TemperatureNot specifiedHigh[1](1)
2-Mercaptopyridine N-oxideNε-Npys-Lysine (on resin)Not specifiedNot specifiedNot specifiedNot specifiedQuantitative[2](2)
L-Ascorbic acidCys(Npys)-peptide100 molar excessPotassium phosphate buffer (pH 7)3724 hours70-75[3](3)
L-Ascorbic acidCys(Npys)-peptide100 molar excessBuffer (pH 4.5)2524 hours~50[3](3)
Dilute HClNpys-protected amino acids0.1-0.2 NDioxaneNot specifiedNot specifiedHighNot specified

Experimental Protocols

Protocol 1: Npys Removal using Triphenylphosphine

This protocol is suitable for the deprotection of Npys-protected peptides in solution. The reaction can be monitored by observing the disappearance of the yellow color of the Npys group or by UV spectrophotometry at 337 nm, which corresponds to the absorbance of the byproduct, 3-nitro-2-thiopyridone.[1](1)

Materials:

  • Npys-protected peptide

  • Triphenylphosphine (PPh₃)

  • Dioxane

  • Water

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

  • Silica gel for chromatography (for purification)

Procedure:

  • Dissolve the Npys-protected peptide in a minimal amount of dioxane.

  • Add a stoichiometric amount (1 equivalent) of triphenylphosphine dissolved in dioxane.

  • Add a small amount of water to the reaction mixture.

  • Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The reaction mixture should become colorless.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue contains the deprotected peptide and triphenylphosphine oxide.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected peptide.

Protocol 2: Npys Removal using 2-Mercaptopyridine N-oxide on Solid Phase

This protocol describes the selective and quantitative removal of the Npys group from the ε-amino function of a lysine residue on a solid support.(2)

Materials:

  • Npys-protected peptide-resin

  • 2-Mercaptopyridine N-oxide

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Npys-protected peptide-resin in DMF.

  • Prepare a solution of 2-mercaptopyridine N-oxide in DMF.

  • Add the 2-mercaptopyridine N-oxide solution to the swollen resin.

  • Agitate the mixture at room temperature.

  • Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

  • Once the deprotection is complete, wash the resin thoroughly with DMF followed by DCM to remove excess reagent and byproducts.

  • The deprotected peptide-resin is now ready for the next synthesis step.

Protocol 3: Npys Removal from Cysteine using L-Ascorbic Acid

This method provides a mild, thiol-free approach for the deprotection of Npys-protected cysteine residues. The efficiency of this method is pH-dependent.(3)

Materials:

  • Cys(Npys)-containing peptide

  • L-Ascorbic acid

  • Potassium phosphate buffer (pH 7.0) or an appropriate buffer for pH 4.5

  • HPLC system for reaction monitoring and purification

Procedure:

  • Dissolve the Cys(Npys)-peptide in the chosen buffer (e.g., potassium phosphate buffer at pH 7.0).

  • Add a 100-fold molar excess of L-ascorbic acid to the peptide solution.

  • Incubate the reaction mixture at 37°C.

  • Monitor the progress of the deprotection by injecting aliquots of the reaction mixture onto an HPLC system. The deprotected peptide will have a different retention time than the Npys-protected starting material.

  • The reaction is typically allowed to proceed for 24 hours to achieve a yield of 70-75% at pH 7.(3) At pH 4.5 and 25°C, a yield of approximately 50% can be expected after 24 hours.(3)

  • Once the desired level of deprotection is achieved, purify the deprotected peptide from the reaction mixture using preparative HPLC.

Mandatory Visualization

Npys_Removal_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_process Deprotection Process cluster_end Products Npys_Peptide Npys-Protected Peptide Reaction Reaction at Specific Temp & Time Npys_Peptide->Reaction Select Reagent Reagent1 Triphenylphosphine Reagent1->Reaction Reagent2 2-Mercaptopyridine N-oxide Reagent2->Reaction Reagent3 L-Ascorbic Acid Reagent3->Reaction Reagent4 Dilute HCl Reagent4->Reaction Deprotected_Peptide Deprotected Peptide Reaction->Deprotected_Peptide Purification Byproducts Byproducts Reaction->Byproducts

Caption: Workflow for the removal of the Npys protecting group.

Signaling Pathways and Logical Relationships

The removal of the Npys group is a chemical transformation rather than a biological signaling pathway. The logical relationship in this process is a straightforward reaction workflow, as depicted in the diagram above. The key decision point is the selection of the appropriate deprotection reagent based on the specific requirements of the peptide synthesis strategy.

Side Reactions and Considerations

While the removal of the Npys group is generally clean, some potential side reactions and considerations should be taken into account:

  • Disulfide Bond Formation: When deprotecting Cys(Npys) to reveal a free thiol, there is a risk of subsequent oxidation to form disulfide bonds, especially if the reaction is performed under non-reducing conditions or if the pH is neutral to basic. This can lead to the formation of dimers or intramolecular disulfide bridges.

  • Incompatibility with Fmoc Strategy: The Npys group is generally considered unsuitable for the standard Fmoc/tBu solid-phase peptide synthesis strategy. This is because the Npys group can be unstable to the piperidine treatment used for Fmoc group removal.(1)

  • Reaction Monitoring: It is crucial to monitor the deprotection reaction to ensure its completion and to minimize the exposure of the peptide to the deprotection reagents, which could potentially lead to side reactions. HPLC is a reliable method for monitoring the disappearance of the starting material and the appearance of the product.(3, 11](4)

  • Purification: Following deprotection, the peptide must be purified to remove any remaining reagents, byproducts (such as triphenylphosphine oxide), and any side products that may have formed. Reversed-phase HPLC is the most common method for peptide purification.

By carefully selecting the deprotection method and optimizing the reaction conditions, the Npys group can be efficiently and cleanly removed, facilitating the successful synthesis of complex and sensitive peptides.

References

Application Notes and Protocols for Fmoc-Cys(Npys)-OH in the Synthesis of Multi-Disulfide Bridged Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise formation of disulfide bonds is critical for the structural integrity and biological activity of a vast number of peptides and proteins, including hormones, toxins, and therapeutic agents. The synthesis of peptides with multiple disulfide bridges requires a sophisticated approach utilizing orthogonally protected cysteine residues to ensure the correct connectivity. The 3-nitro-2-pyridinesulfenyl (Npys) protecting group for cysteine, Fmoc-Cys(Npys)-OH, offers a unique functionality. It not only protects the thiol group but also activates it for a facile and regioselective disulfide bond formation via thiol-disulfide exchange.

However, a critical consideration is the incompatibility of the Npys group with the standard piperidine treatment used for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS).[1][2] This instability necessitates alternative strategies for the incorporation and utilization of the Cys(Npys) moiety within an Fmoc-SPPS framework.

This document provides detailed application notes and protocols for the successful application of Cys(Npys) chemistry in the synthesis of multi-disulfide bridged peptides, focusing on viable strategies that circumvent the limitations of direct this compound use in iterative couplings.

Core Concepts and Strategies

The primary role of the Cys(Npys) group is to serve as a thiol acceptor, reacting selectively with a free thiol to form an asymmetric disulfide bond. This reaction is highly efficient and proceeds under mild conditions. Given the incompatibility with standard Fmoc-SPPS, the following strategies are employed for the regioselective formation of disulfide bonds using Npys chemistry.

  • Post-Synthetic On-Resin Conversion of Cys(Trt) to Cys(Npys): A fully assembled peptide containing an orthogonal cysteine protecting group, such as Trityl (Trt), is selectively deprotected and then converted to Cys(Npys) on the solid support. This newly formed Cys(Npys) is then ready to react with another deprotected cysteine residue to form the first disulfide bond.

  • On-Resin Disulfide Formation with Npys Reagents: Pairs of orthogonally protected cysteines (e.g., Cys(Mmt) and Cys(Trt)) are incorporated into the peptide sequence. After selective deprotection of one pair to reveal free thiols, a reagent like methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) is used to facilitate on-resin disulfide bond formation.[3][4]

  • N-terminal Introduction with Boc-Cys(Npys)-OH: For the final N-terminal residue, Boc-Cys(Npys)-OH can be coupled to the resin-bound peptide. The Boc group is removed with mild acid, leaving the Npys-protected cysteine ready for disulfide formation.[1]

Orthogonal Protection Schemes

The success of multi-disulfide bridged peptide synthesis hinges on the selection of compatible and orthogonally removable protecting groups. A typical scheme involving Npys chemistry for a two-disulfide bridged peptide might involve:

  • Cys(Trt) or Cys(Mmt): Acid-labile groups. Mmt is removed with dilute TFA, while Trt is cleaved during the final cleavage cocktail. They are used for the first disulfide bond formation.

  • Cys(Acm): Removed by iodine or other specific reagents, typically after the first disulfide bond is formed.

  • Cys(Npys): Formed in situ from a deprotected cysteine and serves as an activated partner for disulfide formation.

Below is a table summarizing the properties of commonly used cysteine protecting groups in conjunction with Npys strategies.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality with Npys StrategyKey Features & Applications
TritylTrtMild acid (e.g., TFA in cleavage cocktail)YesCommonly used for the first pair of cysteines to be oxidized. Can be converted to Cys(Npys) post-synthetically.
4-MethoxytritylMmtVery mild acid (e.g., 1-2% TFA in DCM)YesAllows for selective deprotection on-resin while other acid-labile groups remain.
AcetamidomethylAcmIodine, Silver (I), Mercury (II)YesStable to TFA and piperidine. Used for a second disulfide bond after the first is formed.
3-nitro-2-pyridinesulfenylNpysReducing agents (e.g., thiols, phosphines)N/AActs as a protecting and activating group. Unstable to piperidine.
tert-ButyltBuStrong acid (e.g., TFMSA/TFA)YesRequires harsher deprotection conditions than Trt.

Experimental Protocols

Protocol 1: General Fmoc-SPPS of the Peptide Chain

This protocol outlines the standard procedure for assembling the linear peptide on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like DI(S)PEA (6 eq.) in DMF for 2 minutes.

    • Add the pre-activated amino acid solution to the resin and allow it to couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. Repeat coupling if necessary.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating the desired orthogonally protected cysteine residues (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH).

Protocol 2: On-Resin Regioselective Disulfide Bond Formation using Post-Synthetic Npys Activation

This protocol describes the formation of the first disulfide bond by converting a Cys(Trt) residue to Cys(Npys) and reacting it with another free thiol on the resin.

  • Peptide Synthesis: Synthesize the full-length peptide on the resin according to Protocol 1 , incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH at the desired positions for the first disulfide bond, and Fmoc-Cys(Acm)-OH for the second.

  • Selective Mmt Deprotection:

    • Wash the peptidyl-resin with DCM.

    • Treat the resin with a solution of 2% TFA and 5% TIS in DCM (4 x 10 minutes).

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • On-Resin Npys Activation of the Second Cysteine:

    • This step is a conceptual adaptation, as detailed protocols for on-resin Npys-Cl activation are not abundant. An alternative is the Npys-OMe method described in Protocol 3. A hypothetical protocol would involve reacting the free thiol from the deprotected Mmt-cysteine with Npys-Cl.

  • Formation of the First Disulfide Bond: The newly formed Cys(Npys) will be in close proximity to the other deprotected cysteine, facilitating an intramolecular thiol-disulfide exchange to form the first disulfide bridge.

  • Formation of the Second Disulfide Bond (Iodine Oxidation of Acm):

    • Wash the resin with DMF.

    • Treat the resin with a solution of iodine (10 equivalents) in DMF until a persistent yellow color is observed (approximately 1-2 hours).

    • Wash the resin with DMF until the filtrate is colorless, followed by DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide by reverse-phase HPLC.

Protocol 3: On-Resin Disulfide Formation Using Npys-OMe

This protocol is adapted from a demonstrated method for on-resin disulfide formation.

  • Peptide Synthesis: Synthesize the peptide according to Protocol 1 , incorporating two Cys(Trt) or Cys(Mmt) residues for the first disulfide bond.

  • Selective Deprotection: Selectively deprotect the Cys(Trt) or Cys(Mmt) groups on the resin to expose the free thiols. For Mmt, use the procedure in Protocol 2, Step 2 . For Trt, this method is less common on-resin and is typically performed during cleavage.

  • On-Resin Oxidation with Npys-OMe:

    • Swell the peptidyl-resin with deprotected thiols in DMF.

    • Add a solution of Npys-OMe (5 mM) in 0.4 M LiCl/DMF.

    • Stir the reaction mixture for 3 hours at room temperature.

    • Wash the resin with DMF, MeOH, and Et₂O, then dry under vacuum.

  • Subsequent Disulfide Bond Formation: If a second disulfide bond is required (from Cys(Acm) residues), proceed as in Protocol 2, Step 5 .

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 2, Step 6 .

Data Presentation

The following table summarizes representative data for the synthesis of multi-disulfide bridged peptides using strategies involving Npys chemistry.

PeptideSequenceCysteine Protection StrategyMethod for 1st Disulfide BondMethod for 2nd Disulfide BondCrude Purity (%)Isolated Yield (%)Reference
OxytocinCYIQNCPLG-NH₂Cys(Trt), Cys(Trt)On-resin oxidation with Npys-OMeN/A~6028 (over 13 steps)
α-Conotoxin ImIGCCSDPACGVYCCST-NH₂Cys(Trt), Cys(Mmt), Cys(Acm)On-resin oxidation with Npys-OMe (Trt/Mmt pair)Iodine oxidation (Acm pair)>50Not Reported
ApaminCNCKAPETALCARRCQQH-NH₂Cys(Mmt), Cys(Acm)On-resin NCS oxidation (Mmt pair)Iodine oxidation (Acm pair)~53 (linear)Not Reported

Note: The data for Apamin is included for comparison of a similar on-resin orthogonal strategy.

Visualizations

General Workflow for Multi-Disulfide Bridged Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_disulfide1 First Disulfide Bond Formation cluster_disulfide2 Second Disulfide Bond Formation cluster_final Final Steps start Start with Resin elongation Peptide Chain Elongation (Fmoc Chemistry) Incorporate Cys(PG1), Cys(PG2), etc. start->elongation deprotect1 Selective Deprotection of PG1 (e.g., Cys(Mmt)) elongation->deprotect1 activate_oxidize1 Activation/Oxidation (e.g., Npys-OMe or Npys-Cl) deprotect1->activate_oxidize1 deprotect2 Selective Deprotection of PG2 (e.g., Cys(Acm)) activate_oxidize1->deprotect2 oxidize2 Oxidation (e.g., Iodine) deprotect2->oxidize2 cleavage Cleavage from Resin & Global Deprotection oxidize2->cleavage purification HPLC Purification cleavage->purification

Caption: General workflow for synthesizing multi-disulfide bridged peptides.

On-Resin Disulfide Formation via Npys-OMe

G start Peptidyl-Resin with Cys(Mmt) and Cys(Trt) deprotect_mmt Treat with 2% TFA in DCM (Deprotects Mmt and Trt) start->deprotect_mmt wash1 Wash with DCM and DMF deprotect_mmt->wash1 add_npys Add Npys-OMe in 0.4 M LiCl/DMF wash1->add_npys react Stir for 3 hours at RT add_npys->react disulfide_resin Peptidyl-Resin with First Disulfide Bond react->disulfide_resin

Caption: On-resin disulfide formation using Npys-OMe.

Logical Relationship of Orthogonal Cysteine Protection

G Peptide Linear Peptide on Resin Cys_Mmt Cys(Mmt) Peptide->Cys_Mmt Cys_Acm Cys(Acm) Peptide->Cys_Acm Cys_Npys Cys(Npys) Intermediate Cys_Mmt->Cys_Npys 1. Deprotect (Mild Acid) 2. Activate SS2 Second Disulfide Bond Cys_Acm->SS2 Deprotect & Oxidize (Iodine) SS1 First Disulfide Bond Cys_Npys->SS1 Thiol-Disulfide Exchange SS1->Cys_Acm

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-SPPS and the Npys Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 3-nitro-2-pyridinesulfenyl (Npys) protecting group for cysteine in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing premature deprotection of the Npys group on my cysteine residue during Fmoc-SPPS?

A1: The Npys group is inherently unstable under the standard basic conditions used for Fmoc group removal. The routine use of 20% piperidine in DMF for Fmoc deprotection will lead to significant cleavage of the Npys protecting group from the cysteine thiol.[1][2][3] This makes the direct incorporation of Fmoc-Cys(Npys)-OH early in a standard Fmoc-SPPS protocol highly problematic.[1][2]

Q2: Is the Npys group compatible with any SPPS strategy?

A2: Yes, the Npys group is generally considered suitable for Boc/benzyl synthesis strategies, as it is stable to the acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA). Its primary incompatibility is with the basic conditions of the Fmoc strategy.

Q3: Are there any "milder" Fmoc deprotection conditions that are compatible with the Npys group?

A3: While alternatives to piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are used for Fmoc deprotection, particularly for sterically hindered amino acids, their compatibility with the Npys group is not well-documented. Given the general base-lability of the Npys group, it is advisable to avoid its exposure to repeated Fmoc deprotection cycles altogether, rather than attempting to modify the deprotection conditions.

Q4: What are the recommended workarounds to successfully incorporate a Cys(Npys) residue in a peptide synthesized by Fmoc-SPPS?

A4: There are two primary and highly recommended strategies to circumvent the instability of the Npys group during Fmoc-SPPS:

  • N-Terminal Introduction with Boc-Cys(Npys)-OH: Synthesize the peptide sequence using standard Fmoc-SPPS, and for the final N-terminal residue, use Boc-Cys(Npys)-OH for the coupling reaction. This ensures the Npys group is not exposed to any piperidine treatment cycles.

  • Post-Synthetic Modification: Incorporate a cysteine residue protected with an orthogonal protecting group, such as Trityl (Trt), during the Fmoc-SPPS. After completing the synthesis and cleaving the peptide from the resin, the Npys group can be introduced onto the deprotected cysteine thiol in solution.

Troubleshooting Guides

Problem: Loss of Npys group during synthesis.

  • Root Cause: Exposure of the Cys(Npys) residue to the piperidine solution used for Fmoc deprotection.

  • Solution Workflow:

    G start Problem: Premature Npys Deprotection in_chain Is Cys(Npys) internal to the peptide sequence? start->in_chain yes Yes in_chain->yes no No (N-terminal) in_chain->no restrategize This strategy is not recommended. Re-synthesize using a stable protecting group or a recommended workaround. yes->restrategize check_coupling Was Boc-Cys(Npys)-OH used for the N-terminal coupling? no->check_coupling yes2 Yes check_coupling->yes2 no2 No check_coupling->no2 troubleshoot_final_step Troubleshoot final coupling and cleavage steps. Npys group should be stable. yes2->troubleshoot_final_step use_boc Use Boc-Cys(Npys)-OH for the final coupling step to avoid exposure to piperidine. no2->use_boc

    Caption: Troubleshooting workflow for premature Npys deprotection.

Experimental Protocols

Protocol 1: Introduction of N-Terminal Cys(Npys) using Boc-Cys(Npys)-OH

This protocol assumes the peptide has been synthesized on the solid support using standard Fmoc-SPPS, and the final N-terminal Fmoc group has been removed.

  • Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF).

  • Coupling Reagent Preparation: In a separate vessel, dissolve Boc-Cys(Npys)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the solution.

  • Coupling Reaction: Add the activated Boc-Cys(Npys)-OH solution to the resin. Allow the reaction to proceed for 2-4 hours at room temperature, or until a negative ninhydrin test is achieved.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Cleavage and Deprotection: Proceed with the standard TFA-based cleavage cocktail to cleave the peptide from the resin and remove other side-chain protecting groups. The Boc group from the N-terminal Cys(Npys) will also be removed during this step.

Protocol 2: Post-Synthetic Introduction of Npys Group

This protocol is for peptides synthesized with a Cys(Trt) residue, which is deprotected during the final cleavage.

  • Peptide Synthesis and Cleavage: Synthesize the peptide using Fmoc-Cys(Trt)-OH. Cleave the peptide from the resin and deprotect the side chains using a standard TFA-based cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5). This will yield the peptide with a free cysteine thiol.

  • Npys Introduction:

    • Dissolve the crude peptide in the cleavage cocktail (TFA/TIS/H2O).

    • Add 5 equivalents of 2,2'-dithiobis(5-nitropyridine) (DTNP) to the solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the Npys-protected peptide using standard HPLC methods.

Data Presentation

Table 1: Stability of Common Cysteine Protecting Groups in Fmoc-SPPS

Protecting GroupStability to 20% Piperidine/DMFStability to TFADeprotection ConditionsOrthogonality in Fmoc-SPPS
Npys Unstable StableThiols, mild acidNo (unless used at N-terminus with Boc chemistry or post-synthetically)
Trityl (Trt)StableLabileTFA (during cleavage)Yes
Acetamidomethyl (Acm)StableStableMercury(II) acetate or IodineYes
tert-Butyl (tBu)StableStableStrong acid (e.g., HF) or specific reagentsYes
4-methoxytrityl (Mmt)StableHighly Labile1-2% TFA in DCMYes

Visualization of Key Workflow

Diagram: Recommended Strategies for Incorporating Cys(Npys) in Fmoc-SPPS

G cluster_0 Strategy 1: N-Terminal Introduction cluster_1 Strategy 2: Post-Synthetic Modification a Fmoc-SPPS of peptide sequence b Final Fmoc deprotection a->b c Couple with Boc-Cys(Npys)-OH b->c d Cleavage with TFA cocktail c->d e Final Npys-peptide d->e f Fmoc-SPPS with Fmoc-Cys(Trt)-OH g Cleavage with TFA cocktail (deprotects Trt) f->g h React with DTNP in solution g->h i Purification (HPLC) h->i j Final Npys-peptide i->j start Goal: Peptide with Cys(Npys) via Fmoc-SPPS start->a start->f

Caption: Recommended workflows for Cys(Npys) incorporation.

References

Technical Support Center: Fmoc-Cys(Npys)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Fmoc-Cys(Npys)-OH in solid-phase peptide synthesis (SPPS). It addresses the significant challenges associated with the stability of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group during Fmoc deprotection and offers troubleshooting advice and detailed protocols to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using this compound in standard Fmoc-SPPS?

A1: The primary issue is the instability of the Npys protecting group to the standard Fmoc deprotection reagent, 20% piperidine in DMF.[1] The Npys group is susceptible to cleavage by piperidine, leading to the premature deprotection of the cysteine thiol group. This can result in unintended disulfide bond formation or other side reactions, compromising the purity and yield of the target peptide. Several sources indicate that this compound is generally considered inadequate for the Fmoc strategy.[1][2]

Q2: What are the main side reactions observed when using this compound with piperidine?

A2: Besides the premature removal of the Npys group, other significant side reactions associated with cysteine-containing peptides in Fmoc-SPPS include:

  • Racemization: The α-carbon of cysteine is prone to epimerization under the basic conditions of Fmoc deprotection, particularly when it is the C-terminal residue.[3]

  • β-elimination: This leads to the formation of dehydroalanine, which can subsequently react with piperidine to form a piperidinylalanine adduct. This is also more pronounced for C-terminal cysteine residues.

  • Disulfide bond scrambling: Premature deprotection of the Npys group can lead to the formation of incorrect disulfide bridges in peptides containing multiple cysteine residues.

Q3: Are there alternative Fmoc deprotection reagents that are more compatible with this compound?

A3: While piperidine is the most common reagent, alternatives with different basicity and nucleophilicity profiles may offer better compatibility, although quantitative data on Npys stability in these reagents is limited. These include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can be used at lower concentrations (e.g., 2% in DMF). However, DBU is a strong base and can promote other side reactions like aspartimide formation.

  • Piperazine: A less nucleophilic and weaker base than piperidine, which has been shown to reduce side reactions like aspartimide formation and racemization of C-terminal cysteine.

  • 4-Methylpiperidine: Has similar efficacy to piperidine for Fmoc removal but may offer advantages in terms of safety and handling.

A combination of a non-nucleophilic base with a nucleophilic scavenger, such as 2% DBU with 5% piperazine in DMF, has been reported as an efficient Fmoc deprotection cocktail.

Q4: What are the recommended strategies for incorporating a Cys(Npys) residue in a peptide using the Fmoc-SPPS strategy?

A4: Given the instability of the Npys group to piperidine, the following alternative strategies are strongly recommended:

  • N-terminal Incorporation using Boc-Cys(Npys)-OH: Introduce the Cys(Npys) residue at the N-terminus of the peptide chain using Boc-Cys(Npys)-OH after the completion of the Fmoc-based synthesis of the rest of the peptide.

  • Post-Synthetic Modification: Synthesize the peptide with a different, more stable cysteine protecting group (e.g., Trt, Acm, or StBu). After cleavage from the resin, the protecting group can be removed, and the free thiol can be reacted with 2,2'-dithiobis(5-nitropyridine) (DTNP) to introduce the Npys group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound.

Symptom Possible Cause(s) Recommended Solution(s)
Premature disulfide bond formation or presence of free thiol in the crude peptide. Instability of the Npys group to the piperidine solution used for Fmoc deprotection.Avoid using piperidine. If this compound must be used internally in a sequence, consider milder deprotection conditions such as 2% DBU in DMF for a shorter duration. However, this is not ideal.• Employ alternative strategies: Use the recommended methods of N-terminal incorporation with Boc-Cys(Npys)-OH or post-synthetic modification.
Presence of a +85 Da adduct on cysteine residues. Reaction of the deprotected cysteine thiol with dibenzofulvene (DBF), a byproduct of Fmoc deprotection, which is not efficiently scavenged.• Ensure a sufficient excess of a nucleophilic scavenger is present in the deprotection solution. Piperidine typically serves this role, but if using a non-nucleophilic base like DBU, the addition of a scavenger like piperazine is crucial.
Racemization of the Cys residue (presence of D-Cys). Prolonged exposure to basic conditions during Fmoc deprotection, especially for C-terminal cysteine.Minimize deprotection time: Use the shortest possible time required for complete Fmoc removal.• Use a milder base: Consider using piperazine instead of piperidine.• Resin choice: For C-terminal cysteine peptides, using a 2-chlorotrityl resin can reduce racemization compared to Wang-type resins.
Formation of a piperidinylalanine adduct (+84 Da). β-elimination of the cysteine side chain followed by the addition of piperidine.Reduce piperidine concentration and treatment time.Use a less nucleophilic base such as DBU, in combination with a non-piperidine-based scavenger if necessary.

Data Presentation

Deprotection Reagent Concentration Advantages Disadvantages Npys Group Stability
20% Piperidine in DMF20% (v/v)Effective and fast Fmoc removal.High instability of Npys group. Promotes racemization and β-elimination.Very Poor
2% DBU in DMF2% (v/v)Non-nucleophilic, potentially milder on Npys.Strong base, can cause other side reactions. Does not scavenge DBF.Potentially better than piperidine, but data is lacking.
5% Piperazine / 2% DBU in DMF5% (w/v) / 2% (v/v)Rapid and efficient Fmoc removal, safer alternative to piperidine.The effect on Npys stability is not well-documented.Unknown, but potentially a better alternative to piperidine alone.
4-Methylpiperidine in DMF20% (v/v)Similar efficacy to piperidine, not a controlled substance.Likely to have similar effects on Npys stability as piperidine.Likely Poor

Experimental Protocols

Protocol 1: N-terminal Incorporation of Cys(Npys) using Boc-Cys(Npys)-OH

This protocol is recommended when the Cys(Npys) residue is at the N-terminus of the peptide.

  • Fmoc-SPPS of the peptide sequence (excluding the N-terminal Cys):

    • Synthesize the peptide sequence on a suitable resin using standard Fmoc/tBu chemistry.

    • After the final coupling step, perform the final Fmoc deprotection using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF and DCM and dry under vacuum.

  • Coupling of Boc-Cys(Npys)-OH:

    • Swell the peptidyl-resin in DMF.

    • In a separate vessel, dissolve Boc-Cys(Npys)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated Boc-Cys(Npys)-OH solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The Boc group will be removed during this step.

Protocol 2: Post-Synthetic Introduction of the Npys Group

This protocol is suitable for introducing the Npys group to a cysteine residue at any position within the peptide sequence.

  • Fmoc-SPPS of the Cys-containing peptide:

    • Synthesize the peptide using Fmoc-Cys(Trt)-OH or another stable cysteine derivative.

    • After the final elongation step, perform the final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt group from cysteine) using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Precipitate the crude peptide with cold diethyl ether and purify by HPLC to obtain the peptide with a free thiol group.

  • Npys Group Introduction:

    • Dissolve the purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Add a solution of 2,2'-dithiobis(5-nitropyridine) (DTNP) (1.5-2 eq.) in the same solvent.

    • Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within a few hours.

    • Purify the final Npys-protected peptide by HPLC.

Visualizations

Logical Workflow for Handling this compound in SPPS

logical_workflow start Start: Need to incorporate Cys(Npys) is_n_terminal Is Cys(Npys) at the N-terminus? start->is_n_terminal use_boc Strategy 1: Use Boc-Cys(Npys)-OH for the final coupling is_n_terminal->use_boc Yes post_synthetic Strategy 2: Use a stable Cys protecting group (e.g., Trt) during SPPS and perform post-synthetic modification is_n_terminal->post_synthetic No fmac_synthesis Perform Fmoc-SPPS of the preceding sequence use_boc->fmac_synthesis fmac_synthesis_full Perform Fmoc-SPPS of the full peptide with Fmoc-Cys(Trt)-OH post_synthetic->fmac_synthesis_full final_fmac_deprotection Final Fmoc deprotection fmac_synthesis->final_fmac_deprotection boc_coupling Couple Boc-Cys(Npys)-OH final_fmac_deprotection->boc_coupling cleavage_boc Cleave from resin and deprotect side chains (TFA cocktail) boc_coupling->cleavage_boc final_purification Final purification of Cys(Npys) peptide cleavage_boc->final_purification cleavage_full Cleave from resin and deprotect all protecting groups fmac_synthesis_full->cleavage_full purify_thiol Purify the peptide with free thiol cleavage_full->purify_thiol add_npys React with DTNP to add the Npys group purify_thiol->add_npys add_npys->final_purification

Caption: Recommended strategies for incorporating Cys(Npys) in Fmoc-SPPS.

Troubleshooting Workflow for Unexpected Side Products

troubleshooting_workflow start Problem: Unexpected side products in crude peptide identify_mass Identify mass of the side product by MS start->identify_mass mass_plus_85 Mass +85 Da? identify_mass->mass_plus_85 mass_plus_84 Mass +84 Da? mass_plus_85->mass_plus_84 No dbf_adduct Likely DBF adduct mass_plus_85->dbf_adduct Yes racemization D-Cys isomer detected? mass_plus_84->racemization No piperidine_adduct Likely piperidinylalanine adduct mass_plus_84->piperidine_adduct Yes racemization_issue Racemization occurred racemization->racemization_issue Yes other_issue Other side product racemization->other_issue No solution_dbf Solution: Ensure adequate nucleophilic scavenger in deprotection mix dbf_adduct->solution_dbf solution_piperidine Solution: Reduce piperidine exposure; consider milder base piperidine_adduct->solution_piperidine solution_racemization Solution: Minimize deprotection time, use milder base, consider 2-Cl-Trt resin racemization_issue->solution_racemization

Caption: Troubleshooting common side reactions with cysteine in Fmoc-SPPS.

References

troubleshooting low yield in peptide synthesis with Fmoc-Cys(npys)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields or other complications when using Fmoc-Cys(Npys)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when using this compound in a standard Fmoc-SPPS workflow?

The most significant issue is the instability of the 3-nitro-2-pyridylsulfenyl (Npys) protecting group to the standard conditions used for Fmoc deprotection.[1][2] The Npys group is labile to piperidine, the reagent used to remove the Fmoc group at each cycle of the synthesis. This premature deprotection of the cysteine's thiol group can lead to several side reactions, including disulfide bond formation and side-chain alkylation, ultimately resulting in a low yield of the target peptide. Research has shown that while the Npys group is suitable for Boc/benzyl synthesis strategies, it is often considered inadequate for the Fmoc strategy.[1]

Q2: I've observed multiple peaks in my HPLC analysis of the crude peptide. What could be the cause?

Multiple peaks in the HPLC chromatogram suggest the presence of impurities, which, when using this compound, are likely due to the premature loss of the Npys protecting group. This can lead to the formation of deletion sequences, truncated peptides, or peptides that have undergone side reactions at the now unprotected cysteine thiol group. General SPPS issues like incomplete coupling or Fmoc deprotection can also contribute to a complex crude product profile.

Q3: Are there alternative strategies to incorporate a Cys(Npys) residue using an Fmoc-SPPS approach?

Yes, given the instability of the Npys group to piperidine, several alternative strategies have been developed:

  • Late-Stage Introduction: Introduce the Cys(Npys) residue at the final step of the synthesis (the N-terminus). This can be accomplished using Boc-Cys(Npys)-OH, which avoids repeated exposure to piperidine during the preceding Fmoc-SPPS cycles.

  • Post-Synthetical Modification: A more common and recommended approach is to synthesize the peptide with a more stable cysteine protecting group, such as Trityl (Trt), and then introduce the Npys group after the synthesis is complete. This is typically done during the final cleavage from the resin by adding a reagent like 2,2'-dithio-bis-(5-nitropyridine) to the cleavage cocktail.

Q4: Can the coupling conditions for this compound be optimized to improve yield?

While optimizing coupling conditions is always important in SPPS, it may not fully overcome the inherent instability of the Npys group in the Fmoc workflow. However, to minimize other potential issues, particularly racemization to which cysteine residues are susceptible, certain precautions should be taken. It is advisable to use coupling reagents that operate under acidic or neutral conditions, such as DIC/Oxyma, to reduce the risk of epimerization.

Troubleshooting Low Yield: A Step-by-Step Guide

If you are experiencing low yield, a systematic approach to identify the root cause is essential. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Yield Observed check_strategy Q: Is this compound used in standard iterative Fmoc-SPPS? start->check_strategy instability_issue Primary Suspect: Npys group instability to piperidine check_strategy->instability_issue Yes general_spps_issues Investigate General SPPS Problems check_strategy->general_spps_issues No, or issue persists alt_strategy Adopt Alternative Strategy: 1. Post-synthetic Npys introduction 2. Use Boc-Cys(Npys)-OH at N-terminus instability_issue->alt_strategy check_coupling Check Coupling Efficiency (e.g., Kaiser Test) general_spps_issues->check_coupling incomplete_coupling Issue: Incomplete Coupling check_coupling->incomplete_coupling Positive Test check_deprotection Check Fmoc-Deprotection check_coupling->check_deprotection Negative Test optimize_coupling Solution: - Double couple Cys residue - Use efficient activators (e.g., DIC/Oxyma) - Check reagent quality incomplete_coupling->optimize_coupling incomplete_deprotection Issue: Incomplete Fmoc Removal check_deprotection->incomplete_deprotection Positive Test check_cleavage Review Cleavage Protocol check_deprotection->check_cleavage Negative Test optimize_deprotection Solution: - Increase deprotection time - Use fresh piperidine solution incomplete_deprotection->optimize_deprotection cleavage_issue Issue: Inefficient Cleavage or Side Reactions check_cleavage->cleavage_issue Problem Identified optimize_cleavage Solution: - Use appropriate scavengers for Cys (e.g., EDT, TIS) - Ensure sufficient cleavage cocktail volume cleavage_issue->optimize_cleavage

Caption: A troubleshooting workflow for low peptide yield.

Data Summary: Cysteine Protecting Group Stability

The choice of a protecting group for the cysteine thiol is critical for a successful synthesis. The following table summarizes the stability of common cysteine protecting groups in the context of Fmoc-SPPS.

Protecting GroupStability to 20% Piperidine/DMFCleavage ConditionKey Considerations
Npys Low (Unstable) Mild acid, thiolsNot recommended for iterative Fmoc-SPPS. Useful for post-synthetic modification.
Trt (Trityl) HighStandard TFA cocktailsMost common for Fmoc-SPPS. Can be converted to Npys post-synthesis.
Acm (Acetamidomethyl) HighMercury(II) acetate or IodineOrthogonal protection for selective disulfide bond formation.
StBu (S-tert-butylthio) HighReduction with thiols (e.g., DTT)Orthogonal protection, removed under reductive conditions.
Dpm (Diphenylmethyl) High95% TFAOffers different acid lability compared to Trt.

Key Experimental Protocols

Protocol 1: Post-Synthetic Npys Group Introduction on a Cys(Trt)-Peptide

This protocol describes the conversion of a resin-bound peptide containing a Cys(Trt) residue to Cys(Npys) during the final cleavage step.

  • Peptide Synthesis: Synthesize the peptide sequence on a solid support using a standard Fmoc/tBu strategy, incorporating Fmoc-Cys(Trt)-OH at the desired position.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a standard peptide, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

  • Add Npys Source: To this cocktail, add 5 equivalents of 2,2'-dithio-bis-(5-nitropyridine) relative to the Cys(Trt) content.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature. The solution will likely turn a deep yellow color due to the release of the trityl cation.

  • Peptide Precipitation: Following cleavage, filter the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with fresh cold ether 2-3 times. Dry the final peptide pellet under vacuum.

Protocol 2: Qualitative Monitoring of Coupling Reactions (Kaiser Test)

The Kaiser test is used to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.

  • Sample Collection: After a coupling step, remove a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DMF and then ethanol.

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Test Procedure:

    • Add 2-3 drops of each solution (A, B, and C) to the washed resin beads in a small glass test tube.

    • Heat the tube at 100°C for 5 minutes.

  • Result Interpretation:

    • Positive (Blue Beads): Indicates the presence of free primary amines, meaning the coupling was incomplete.

    • Negative (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.

ReactionScheme cluster_synthesis Fmoc-SPPS cluster_cleavage Cleavage & Npys Addition start Resin-NH2 synthesis Iterative Fmoc-SPPS (using Fmoc-Cys(Trt)-OH) start->synthesis peptidyl_resin Resin-Peptide-Cys(Trt) synthesis->peptidyl_resin cleavage_reagent TFA / TIS / H2O + 2,2'-dithio-bis-(5-nitropyridine) final_peptide HO-Peptide-Cys(Npys) peptidyl_resin->final_peptide Cleavage & Concomitant Thiol Activation

Caption: Post-synthetic conversion of Cys(Trt) to Cys(Npys).

References

strategies to avoid racemization of cysteine during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice to minimize or prevent the racemization of cysteine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a concern in peptide synthesis?

A1: Cysteine racemization is the conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, during the peptide coupling process. This is a significant concern because the incorporation of even small amounts of D-cysteine into a peptide therapeutic can drastically alter its three-dimensional structure, leading to reduced biological activity, altered immunogenicity, or complete loss of function. The α-proton of cysteine is particularly susceptible to base-catalyzed abstraction, which leads to this loss of stereochemical integrity.

Q2: What is the primary mechanism behind cysteine racemization during coupling?

A2: The primary mechanism for racemization of N-protected amino acids, including cysteine, is through the formation of a 5(4H)-oxazolone intermediate. The process is initiated by the activation of the cysteine's carboxyl group by a coupling reagent. A base present in the reaction mixture can then deprotonate the α-carbon of this activated intermediate, leading to the formation of a planar, achiral oxazolone. This oxazolone can then be reprotonated from either side with equal probability, resulting in a mixture of L- and D-amino acids upon ring opening by the incoming amine. A secondary pathway involves direct enolization of the activated carboxyl group, which also leads to a loss of stereochemistry.

RacemizationMechanism L_Cys L-Cysteine Derivative (Activated) Base1 Base Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) L_Cys->Oxazolone - H+ (Base-catalyzed) D_Cys D-Cysteine Peptide Oxazolone->D_Cys + H+ L_Peptide L-Cysteine Peptide (Desired Product) Oxazolone->L_Peptide + H+ Amine Incoming Amine (R-NH2) Protonation Protonation Amine->D_Cys Ring Opening Amine->L_Peptide Ring Opening

Caption: Mechanism of cysteine racemization via an oxazolone intermediate.

Q3: Which factors have the most significant impact on the extent of cysteine racemization?

A3: Several factors influence the degree of racemization:

  • Coupling Reagents: The type of carboxyl activation is critical. Reagents that form highly activated esters, such as carbodiimides (e.g., DIC) when used with certain additives, can increase the rate of oxazolone formation and thus racemization.

  • Base: The type and amount of base used are crucial. Strong, non-nucleophilic bases can readily abstract the α-proton, promoting racemization. The use of sterically hindered bases or controlling the stoichiometry is often recommended.

  • Protecting Groups: The choice of the cysteine side-chain protecting group significantly affects racemization. Bulky groups like Trityl (Trt) can offer steric hindrance that reduces racemization.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times provide more opportunity for the racemization process to occur.

Troubleshooting Guide

Problem: I am observing a high percentage (>5%) of D-Cys diastereomer in my peptide sequence.

This common issue can often be traced back to the coupling conditions. The following workflow provides a systematic approach to troubleshooting and optimizing your protocol.

TroubleshootingWorkflow Start High D-Cys Diastereomer Detected CheckReagent Step 1: Evaluate Coupling Reagent Is it a high-risk reagent like DIC/HOBt? Start->CheckReagent SwitchReagent Solution: Switch to a low-racemization reagent like COMU, PyAOP, or Oxyma Pure/DIC. CheckReagent->SwitchReagent Yes CheckBase Step 2: Examine Base Conditions Are you using a strong base (e.g., DIPEA) in excess? CheckReagent->CheckBase No SwitchReagent->CheckBase ReduceBase Solution: Use a weaker or sterically hindered base (e.g., N-methylmorpholine, collidine). Reduce stoichiometry. CheckBase->ReduceBase Yes CheckTemp Step 3: Review Reaction Temperature Is the coupling performed above 0°C? CheckBase->CheckTemp No ReduceBase->CheckTemp LowerTemp Solution: Perform coupling at 0°C or lower. Minimize reaction time. CheckTemp->LowerTemp Yes End Problem Resolved CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for reducing cysteine racemization.

Comparative Data on Coupling Methods

The choice of coupling reagent and additive is one of the most effective ways to control racemization. Below is a summary of racemization levels observed with different coupling strategies for a model peptide.

Coupling ReagentAdditiveBase% D-Cys Formation (Diastereomer)Reference
DICHOBtDIPEA8-15%
HBTU-DIPEA5-10%
DICOxyma Pure® DIPEA< 1%
COMU-DIPEA< 0.5%
PyAOP-DIPEA< 1%

Data is representative and can vary based on the specific amino acid sequence, solvent, and temperature.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Cysteine Coupling using Oxyma Pure/DIC

This protocol is recommended for standard solid-phase or solution-phase peptide synthesis where cysteine is being incorporated.

Materials:

  • Fmoc-Cys(Trt)-OH

  • Resin-bound peptide with free N-terminal amine (or amine component in solution)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Dimethylformamide (DMF)

Methodology:

  • Pre-activation:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (1.5 eq), Oxyma Pure® (1.5 eq), and DIC (1.5 eq) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the pre-activated mixture to the reaction vessel containing the resin or amine component.

    • Add DIPEA or Collidine (1.5-2.0 eq). For particularly sensitive couplings, using a weaker base like Collidine is recommended.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test or LC-MS.

  • Washing:

    • Wash the resin extensively with DMF (3x), followed by Dichloromethane (DCM) (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.

Protocol 2: Cysteine Coupling using COMU

COMU is a third-generation phosphonium-based coupling reagent known for its high efficiency and low racemization tendency.

Materials:

  • Fmoc-Cys(Trt)-OH

  • Resin-bound peptide with free N-terminal amine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Methodology:

  • In a single reaction vessel containing the resin, add the following in order:

    • Fmoc-Cys(Trt)-OH (1.5 eq) dissolved in a minimal amount of DMF.

    • COMU (1.5 eq) dissolved in DMF.

    • DIPEA (3.0 eq).

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Monitor for completion using a Kaiser test.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Technical Support Center: Fmoc-Cys(Npys)-OH Coupling and Cysteine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of cysteine-containing peptides, with a special focus on the use of Fmoc-Cys(Npys)-OH.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of cysteine residues in solid-phase peptide synthesis (SPPS).

Problem Potential Cause Recommended Solution Citation
Low Coupling Efficiency / Deletion Sequences Steric Hindrance: The bulky nature of the Npys group or the surrounding amino acids can impede the coupling reaction.- Double Couple: Perform a second coupling step with fresh reagents to ensure complete reaction. - Use Efficient Coupling Reagents: Employ coupling agents known to be effective for hindered couplings, such as DIC/Oxyma.[1]
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.- Incorporate Chaotropic Agents: Add agents like DMSO to the solvent to disrupt secondary structures. - Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to improve solubility.[1][2]
Significant Racemization of Cysteine Residue Base-Mediated Activation: The use of strong bases like DIPEA with coupling reagents such as HBTU or HATU can promote racemization of cysteine.- Switch to Carbodiimide-based Activation: Use a combination like DIC/HOBt or DIC/Oxyma which provides a more neutral/acidic environment. - Use a Weaker Base: If using aminium-based reagents, replace DIPEA with a sterically hindered or weaker base like 2,4,6-collidine.[3]
Prolonged Pre-activation: Extended pre-activation times can increase the risk of racemization.- Minimize Pre-activation Time: Add the activated amino acid to the resin shortly after adding the base.
Yellowing of Resin or Cleaved Peptide Npys Group Instability: The 3-nitro-2-pyridylsulfenyl (Npys) group is known to be unstable under the basic conditions of Fmoc deprotection (piperidine).- Introduce Cys(Npys) at the N-terminus: Couple Boc-Cys(Npys)-OH as the final amino acid to avoid exposure to piperidine. - Post-Synthetic Modification: Introduce the Npys group after the peptide has been fully synthesized and cleaved by reacting a Cys(Trt) containing peptide with 2,2'-dithio-bis-(5-nitropyridine).
Formation of Piperidinyl-Alanine Adduct β-elimination at C-terminal Cysteine: When cysteine is the C-terminal amino acid, especially on a Wang-type resin, it is susceptible to base-catalyzed elimination of the sulfhydryl group, followed by the addition of piperidine.- Use Trityl-type Resins: Employ resins like 2-chlorotrityl resin which are less prone to this side reaction. - Use a Bulky Protecting Group: The trityl (Trt) protecting group can help minimize this side reaction.
S-Alkylation of Cysteine during Cleavage Reaction with Resin Linker Fragments: During TFA cleavage, carbocations generated from the resin linker (e.g., from Wang resin) can alkylate the cysteine's thiol group.- Use Effective Scavengers: Include triisopropylsilane (TIS) in the cleavage cocktail to quench carbocations. - Increase Scavenger Concentration: For peptides with multiple cysteine residues, ensure a sufficient amount of scavengers like ethanedithiol (EDT) is present.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not recommended for incorporation within a peptide sequence during standard Fmoc-SPPS?

The primary reason is the instability of the 3-nitro-2-pyridylsulfenyl (Npys) protecting group to the standard Fmoc deprotection reagent, 20% piperidine in DMF. Exposure to piperidine can lead to the premature removal of the Npys group and potential side reactions, resulting in a lower yield of the desired peptide.

Q2: What is the recommended strategy for introducing a Cys(Npys) residue in Fmoc-SPPS?

There are two main strategies to successfully incorporate a Cys(Npys) residue:

  • N-terminal Incorporation: The most common method is to synthesize the peptide using standard Fmoc chemistry. For the final coupling step, Boc-Cys(Npys)-OH is used. This avoids exposing the Npys group to piperidine.

  • Post-Synthetic Modification: Another effective approach is to synthesize the peptide with a different, acid-labile cysteine protecting group, such as Trityl (Trt). After cleaving the peptide from the resin, the Npys group can be introduced by reacting the purified peptide with 2,2'-dithio-bis-(5-nitropyridine).

Q3: What are the best coupling reagents to minimize racemization for cysteine residues in general?

To minimize racemization, it is highly recommended to use coupling methods that proceed under acidic or neutral conditions. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure or 1-hydroxybenzotriazole (HOBt) is a preferred method for coupling Fmoc-cysteine derivatives. While efficient, aminium-based reagents like HBTU and HATU, when used with bases like DIPEA, can increase the risk of racemization for cysteine.

Q4: My peptide is prone to aggregation. What can I do to improve the synthesis?

Peptide aggregation on the solid support is a significant cause of incomplete reactions. To mitigate this, you can:

  • Use Chaotropic Solvents: Adding small amounts of DMSO to the coupling solvent can help disrupt secondary structures that lead to aggregation.

  • Increase Reaction Temperature: Performing the synthesis at an elevated temperature (e.g., 50-60°C) can improve the solubility of the growing peptide chain.

  • In-situ Neutralization: Utilizing in-situ neutralization protocols can sometimes improve coupling yields when aggregation is an issue.

Q5: What causes the formation of a side product with a mass shift of +51 Da when synthesizing a peptide with a C-terminal cysteine?

This side product is likely 3-(1-piperidinyl)alanine. It forms when a C-terminal cysteine undergoes base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine intermediate. This intermediate then reacts with piperidine from the deprotection solution. Using a sterically bulky protecting group like Trt and a trityl-based resin can help minimize this side reaction.

Experimental Protocols & Data

Recommended Coupling Conditions for Fmoc-Cysteine Derivatives

The following table summarizes recommended reagent equivalents for a standard coupling reaction of Fmoc-cysteine derivatives to minimize side reactions.

ReagentEquivalents (relative to resin loading)
Fmoc-Cys(X)-OH3 - 5
DIC3 - 5
Oxyma Pure or HOBt3 - 5

Note: These are general recommendations and may require optimization based on the specific peptide sequence and resin.

Protocol: Standard DIC/Oxyma Coupling
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(X)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.

  • Activation: Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.

Visualizations

TroubleshootingWorkflow start Low Coupling Efficiency or Impure Product check_racemization Analyze for Racemization (Chiral HPLC) start->check_racemization racemization_found Racemization Detected check_racemization->racemization_found Yes no_racemization No Significant Racemization check_racemization->no_racemization No solution_racemization Solution: - Use DIC/Oxyma or DIC/HOBt - Avoid strong bases (DIPEA) - Minimize pre-activation time racemization_found->solution_racemization check_deletion Analyze for Deletion Sequences (LC-MS) no_racemization->check_deletion deletion_found Deletion Sequence Detected check_deletion->deletion_found Yes no_deletion No Deletion Sequence check_deletion->no_deletion No solution_deletion Solution: - Perform double coupling - Increase reagent equivalents - Address potential aggregation deletion_found->solution_deletion check_other_side_reactions Check for Other Side Reactions (e.g., S-alkylation, beta-elimination) no_deletion->check_other_side_reactions end Optimized Synthesis solution_racemization->end solution_deletion->end solution_other Address specific side reaction: - Optimize cleavage cocktail - Change resin type check_other_side_reactions->solution_other solution_other->end

Caption: Troubleshooting workflow for Fmoc-cysteine coupling.

BetaElimination cluster_0 On-Resin (Wang) Peptide_Cys Peptide-Cys(Trt)-O-Wang Dehydroalanine Dehydroalanine Intermediate Peptide_Cys->Dehydroalanine β-elimination Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide_Cys Piperidine->Dehydroalanine Piperidinyl_Adduct Piperidinyl-Alanine Adduct (+51 Da mass shift) Dehydroalanine->Piperidinyl_Adduct Michael Addition

Caption: Side reaction at C-terminal cysteine on Wang resin.

References

Technical Support Center: HPLC Purification of Npys-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of peptides containing the 3-nitro-2-pyridinesulfenyl (Npys) group.

Frequently Asked Questions (FAQs)

Q1: What is the Npys group and why is it used in peptide synthesis?

A1: The Npys (3-nitro-2-pyridinesulfenyl) group is a protecting group used for the thiol functional group of cysteine residues in peptide synthesis. It is utilized to prevent unwanted side reactions involving the highly reactive thiol group during the peptide chain assembly. The Npys group can be selectively removed under specific conditions to allow for subsequent modifications, such as disulfide bond formation.[1][2][3]

Q2: Is the Npys group stable under typical reversed-phase HPLC conditions?

A2: The Npys group is generally stable under the acidic conditions commonly used for reversed-phase HPLC of peptides, such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[4] However, its stability can be compromised under certain conditions used in peptide synthesis, particularly the piperidine treatment in Fmoc-based solid-phase peptide synthesis, which can lead to premature deprotection.[1] It is also susceptible to thiolysis. Therefore, the presence of impurities with and without the Npys group in the crude peptide mixture is a common challenge.

Q3: How does the Npys group affect the retention time of a peptide in RP-HPLC?

A3: The Npys group is aromatic and contains a nitro group, which significantly increases the hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time on a reversed-phase HPLC column compared to the corresponding unprotected peptide. The exact shift in retention time will depend on the overall sequence of the peptide and the specific HPLC conditions.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Broadening)

Q: My Npys-containing peptide shows significant peak tailing on a C18 column. What could be the cause and how can I fix it?

A: Peak tailing for Npys-containing peptides can arise from several factors:

  • Secondary Interactions: The aromatic pyridyl ring and the polar nitro group of the Npys moiety can engage in secondary interactions with the silica backbone of the stationary phase, particularly with residual silanol groups. Basic peptides are especially prone to interacting with acidic silanol groups, leading to tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Contaminants: The presence of closely eluting impurities can give the appearance of a tailing peak.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% TFA, pH ~2) ensures that the silanol groups on the silica are protonated and less likely to interact with the peptide.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of free silanol groups, reducing the potential for secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl stationary phase might offer alternative selectivity through π-π interactions with the Npys group's aromatic ring, potentially improving peak shape.

  • Reduce Sample Load: Perform a loading study to determine the optimal sample concentration that does not lead to peak distortion.

  • Check for Co-eluting Impurities: Analyze the peak by mass spectrometry to confirm its purity. If impurities are present, further optimization of the gradient is necessary.

Issue 2: Multiple Peaks for a Single Peptide

Q: I am observing multiple peaks in my chromatogram that all correspond to the mass of my target Npys-peptide or its deprotected form. What is happening?

A: The presence of multiple peaks can be due to several reasons:

  • Premature Deprotection: As mentioned, the Npys group can be partially removed during synthesis or cleavage, leading to a mixture of protected and unprotected peptides in your crude sample.

  • On-Column Degradation: While less common under standard RP-HPLC conditions, the disulfide bond of the Npys group could potentially interact with certain metal contaminants in the HPLC system or column, leading to degradation.

  • Oxidation: The free thiol of any deprotected peptide is susceptible to oxidation, forming disulfide-linked dimers which will elute at a different retention time.

Troubleshooting Steps:

  • Confirm Peak Identities: Use an online or offline mass spectrometer to identify the species corresponding to each peak. This will confirm if you have a mixture of Npys-protected, deprotected, and potentially dimerized peptides.

  • Review Synthesis and Cleavage Protocols: Ensure that the conditions used for peptide synthesis and cleavage are compatible with the stability of the Npys group. For Fmoc chemistry, the use of Npys is generally not recommended due to its instability towards piperidine.

  • Work Quickly with Deprotected Samples: If you are intentionally working with the deprotected peptide, minimize its exposure to air and consider working at a lower pH to reduce the rate of oxidation.

Issue 3: Poor Resolution and Recovery

Q: I am struggling to separate my Npys-peptide from closely eluting impurities, and my overall recovery is low. What can I do?

A: Poor resolution and recovery are common challenges in peptide purification.

Troubleshooting Steps for Resolution:

  • Optimize the Gradient: A shallower gradient will increase the separation between peaks. Focus the gradient around the elution point of your target peptide.

  • Change the Organic Modifier: While acetonitrile is most common, methanol can alter the selectivity of the separation and may improve the resolution of your peptide from impurities.

  • Try an Alternative Ion-Pairing Reagent: While TFA is standard, other ion-pairing reagents like heptafluorobutyric acid (HFBA) can increase the hydrophobicity of the peptide and alter the retention of impurities, potentially improving resolution. Be aware that more hydrophobic ion-pairing agents can be more difficult to remove from the final product and the HPLC system.

Troubleshooting Steps for Recovery:

  • Column Passivation: If you suspect adsorption to the column or system, passivating the system with a blank injection or a standard peptide solution can help improve the recovery of your target peptide.

  • Check for Precipitation: Npys-containing peptides can be quite hydrophobic. Ensure your peptide is fully dissolved in the injection solvent and that it remains soluble in the mobile phase during the run. Injecting in a solvent with a slightly higher organic content (if compatible with good peak shape) can sometimes help.

Experimental Protocols

General Protocol for RP-HPLC of Npys-Containing Peptides

This protocol provides a starting point for the purification of Npys-containing peptides. Optimization will be required based on the specific properties of your peptide.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendation
Column C18, 3-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes (analytical)
Adjust for preparative scale based on analytical run
Flow Rate 1 mL/min for a 4.6 mm ID analytical column
Detection 214 nm and 280 nm
Column Temperature 30-40 °C

Visualizations

Troubleshooting Workflow for Npys-Peptide HPLC Purification

TroubleshootingWorkflow cluster_peak_shape Peak Shape Troubleshooting cluster_multiple_peaks Multiple Peaks Troubleshooting cluster_resolution_recovery Resolution & Recovery Troubleshooting start Start HPLC Purification of Npys-Peptide problem Problem Encountered? start->problem peak_shape Poor Peak Shape (Tailing/Broadening) problem->peak_shape Yes multiple_peaks Multiple Peaks problem->multiple_peaks resolution_recovery Poor Resolution or Recovery problem->resolution_recovery end Successful Purification problem->end No ps1 Optimize Mobile Phase pH (e.g., 0.1% TFA) peak_shape->ps1 mp1 Confirm Peak Identities with Mass Spec multiple_peaks->mp1 rr1 Optimize Gradient (shallower) resolution_recovery->rr1 ps2 Use High-Purity, End-Capped Column ps1->ps2 ps3 Try Alternative Stationary Phase (e.g., Phenyl-Hexyl) ps2->ps3 ps4 Reduce Sample Load ps3->ps4 ps4->problem mp2 Review Synthesis/Cleavage for Npys Stability mp1->mp2 mp3 Handle Deprotected Peptide to Avoid Oxidation mp2->mp3 mp3->problem rr2 Change Organic Modifier (e.g., Methanol) rr1->rr2 rr3 Use Alternative Ion-Pairing Reagent (e.g., HFBA) rr2->rr3 rr4 Passivate Column to Improve Recovery rr3->rr4 rr4->problem

Caption: A flowchart for troubleshooting common HPLC purification issues with Npys-peptides.

Logical Relationship of Factors Affecting Npys-Peptide HPLC

Npys_HPLC_Factors cluster_properties Peptide Properties cluster_hplc_params HPLC Parameters cluster_outcomes Chromatographic Outcomes NpysPeptide Npys-Containing Peptide Hydrophobicity Increased Hydrophobicity NpysPeptide->Hydrophobicity Aromaticity Aromatic Nature NpysPeptide->Aromaticity Stability Npys Group Stability NpysPeptide->Stability RetentionTime Retention Time Hydrophobicity->RetentionTime StationaryPhase Stationary Phase (C18, Phenyl) Aromaticity->StationaryPhase influences choice Resolution Resolution Stability->Resolution affects purity PeakShape Peak Shape StationaryPhase->PeakShape StationaryPhase->Resolution MobilePhase Mobile Phase (ACN/H2O, TFA, pH) MobilePhase->PeakShape MobilePhase->Resolution Gradient Gradient Slope Gradient->Resolution RetentionTime->Resolution PeakShape->Resolution Recovery Recovery Resolution->Recovery impacts

Caption: Factors influencing the HPLC purification of Npys-containing peptides.

References

Technical Support Center: Fmoc-Cys(Npys)-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when using Fmoc-Cys(Npys)-OH in automated peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in automated Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The primary issue is the instability of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group to the basic conditions used for Fmoc group removal. The standard deprotection cocktail, typically 20% piperidine in dimethylformamide (DMF), can prematurely cleave the Npys group from the cysteine thiol.[1] This premature deprotection exposes the reactive thiol group, which can lead to undesired side reactions, such as disulfide bond formation with other cysteine residues or reaction with other electrophiles present in the synthesis environment.

Q2: What are the observable symptoms of this compound instability during synthesis?

A2: Symptoms of Npys group instability can include:

  • Low final peptide yield and purity: Due to the formation of side products.

  • Presence of unexpected masses in mass spectrometry (MS) analysis: Corresponding to dimers, oligomers, or other adducts.

  • Discoloration of the resin: A yellow/orange color may be observed due to the release of the 3-nitro-2-thiopyridone chromophore.

  • Difficult purification: The presence of multiple closely eluting species in the crude HPLC profile.

Q3: Can I use this compound for internal cysteine positions in my peptide sequence?

A3: It is generally not recommended to use this compound for internal cysteine residues in a standard Fmoc-SPPS protocol.[1] The repeated exposure to piperidine during the deprotection of subsequent Fmoc-amino acids will lead to significant loss of the Npys group and result in the aforementioned side reactions.

Q4: What are the recommended workarounds for incorporating a Cys(Npys) residue into a peptide using automated Fmoc-SPPS?

A4: There are two primary recommended strategies to overcome the instability of the Npys group:

  • N-terminal Introduction using Boc-Cys(Npys)-OH: Synthesize the peptide using standard Fmoc chemistry and for the final coupling step, use Boc-Cys(Npys)-OH. This avoids exposure of the Npys group to piperidine.

  • Post-Synthetic On-Resin Conversion: Introduce a cysteine residue protected with a stable group, such as Trityl (Trt), and then convert the Cys(Trt) to Cys(Npys) on the resin after the full peptide sequence has been assembled.

Troubleshooting Guides

Guide 1: Low Yield and Purity of Npys-Containing Peptides

This guide helps you troubleshoot low yield and purity issues when synthesizing peptides intended to contain a Cys(Npys) residue.

Troubleshooting Workflow:

start Low yield/purity of Cys(Npys) peptide check_method Was this compound used for an internal position? start->check_method internal_yes Yes check_method->internal_yes Problem internal_no No check_method->internal_no Possible reco1 Premature Npys deprotection is highly likely. Consider alternative strategies. internal_yes->reco1 check_n_term Was this compound used at the N-terminus? internal_no->check_n_term n_term_yes Yes check_n_term->n_term_yes Problem n_term_no No check_n_term->n_term_no Unlikely reco2 Even a single piperidine treatment can cause some Npys loss. Use Boc-Cys(Npys)-OH for the N-terminus. n_term_yes->reco2 final_check Review synthesis data for other potential issues (e.g., coupling efficiency, other side reactions). n_term_no->final_check

Caption: Troubleshooting workflow for low yield/purity of Cys(Npys) peptides.

Quantitative Data Summary:

Protecting GroupStability to 20% Piperidine/DMFStability to TFARecommended Use in Fmoc-SPPS
Npys Low HighN-terminus with Boc-protection or post-synthetic modification
Trt (Trityl) HighLowGeneral use for Cys
Acm (Acetamidomethyl) HighHighOrthogonal protection, requires separate deprotection step
StBu (S-tert-butylthio) HighHighOrthogonal protection, requires reductive cleavage

Experimental Protocols

Protocol 1: Introduction of N-terminal Cys(Npys) using Boc-Cys(Npys)-OH

This protocol details the final coupling step in an automated Fmoc-SPPS workflow to introduce a Cys(Npys) residue at the N-terminus.

Workflow Diagram:

start Peptidyl-resin with N-terminal amine deprotection Final Fmoc deprotection with 20% piperidine/DMF start->deprotection wash1 Wash resin with DMF deprotection->wash1 coupling Couple Boc-Cys(Npys)-OH wash1->coupling wash2 Wash resin with DMF and DCM coupling->wash2 cleavage Cleave peptide from resin wash2->cleavage

Caption: Workflow for N-terminal Boc-Cys(Npys)-OH coupling.

Methodology:

  • Final Fmoc Deprotection: After the coupling of the penultimate amino acid, perform the final Fmoc deprotection using a 20% piperidine solution in DMF according to the standard synthesizer protocol.

  • Resin Washing: Wash the peptidyl-resin thoroughly with DMF to remove all traces of piperidine. This is a critical step to prevent any contact between piperidine and the subsequent Boc-Cys(Npys)-OH.

  • Boc-Cys(Npys)-OH Coupling:

    • Prepare a solution of Boc-Cys(Npys)-OH (3-5 equivalents), a suitable coupling agent like HATU (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in NMP or DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

  • Final Washing: After the coupling is complete, wash the resin extensively with DMF and then with dichloromethane (DCM).

  • Drying and Cleavage: Dry the resin under vacuum and proceed with the cleavage of the peptide from the resin using a standard TFA-based cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

Protocol 2: Post-Synthetic On-Resin Conversion of Cys(Trt) to Cys(Npys)

This protocol describes the conversion of a resin-bound peptide containing a Cys(Trt) residue to a Cys(Npys) peptide.

Workflow Diagram:

start Fully assembled Peptidyl-Cys(Trt)-resin wash1 Wash resin with DCM start->wash1 trt_deprotection Treat with TFA/TIS/DCM to remove Trt group wash1->trt_deprotection wash2 Wash with DCM and DMF trt_deprotection->wash2 npys_reaction React with NPys-Cl or DTNP wash2->npys_reaction wash3 Wash with DMF and DCM npys_reaction->wash3 cleavage Cleave peptide from resin wash3->cleavage

Caption: Workflow for on-resin conversion of Cys(Trt) to Cys(Npys).

Methodology:

  • Peptide Synthesis: Synthesize the full peptide sequence on the resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH at the desired position.

  • Resin Preparation: After the final Fmoc deprotection and washing, swell the resin in DCM.

  • Selective Trt Deprotection:

    • Prepare a solution of 1-2% TFA and 2.5% Triisopropylsilane (TIS) in DCM.

    • Treat the resin with this solution for 30-60 minutes at room temperature. Repeat the treatment if necessary to ensure complete removal of the Trt group.

  • Washing: Wash the resin thoroughly with DCM to remove the TFA and scavengers, followed by washing with DMF.

  • Sulfenylation Reaction:

    • Prepare a solution of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) (5 equivalents) and DIEA (5 equivalents) in DMF.

    • Alternatively, a milder sulfenylating agent like 2,2'-dithiobis(5-nitropyridine) (DTNP) can be used.

    • Add the solution to the resin and react for 1-2 hours at room temperature.

  • Final Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cleavage: Cleave the final Cys(Npys)-containing peptide from the resin using a standard TFA cleavage cocktail.

By following these guidelines and protocols, researchers can successfully incorporate Cys(Npys) into synthetic peptides while minimizing the stability-related side reactions inherent to using this compound directly in automated Fmoc-SPPS.

References

how to prevent β-elimination for C-terminal cysteine residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges related to C-terminal cysteine residues in peptide synthesis and protein modification. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing undesirable side reactions, particularly β-elimination.

Frequently Asked Questions (FAQs)

Q1: What is β-elimination in the context of C-terminal cysteine residues?

A1: β-elimination is a common, base-catalyzed side reaction that affects peptides with a C-terminal cysteine.[1] The process involves the abstraction of the α-proton of the cysteine residue by a base, leading to the elimination of the protected thiol group and the formation of a highly reactive dehydroalanine (Dha) intermediate.[1][2] This reaction is particularly problematic during solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, where repeated treatments with a basic solution (commonly piperidine) are required to remove the Fmoc protecting group from the N-terminus.[1]

Q2: What are the consequences of β-elimination?

A2: The primary consequence of β-elimination is the formation of dehydroalanine (Dha) at the C-terminus.[3] Dha is a reactive Michael acceptor and can undergo nucleophilic addition with various species present in the reaction mixture. For instance, if piperidine is used for Fmoc deprotection, it can add to the Dha residue, resulting in the formation of a 3-(1-piperidinyl)alanine adduct. This leads to a heterogeneous peptide product that is often difficult to purify and can compromise the biological activity and structural integrity of the final peptide.

Q3: How can I detect if β-elimination has occurred in my sample?

A3: The most common method for detecting β-elimination products is mass spectrometry (MS). If piperidine was used for Fmoc deprotection, the formation of a 3-(1-piperidinyl)alanine adduct will result in a mass increase of +85 Da (mass of piperidine) relative to the dehydroalanine intermediate, or +51 Da (mass of piperidine minus the mass of the thiol protecting group's leaving group) relative to the expected peptide. The dehydroalanine intermediate itself will show a mass decrease corresponding to the loss of the protected thiol side chain. Liquid chromatography (LC) can also be used, as the adducts will typically have different retention times compared to the desired peptide.

Q4: Are there specific conditions that promote β-elimination?

A4: Yes, several factors can increase the likelihood and rate of β-elimination:

  • Base Strength: Stronger bases used for Fmoc deprotection, such as piperidine, are more likely to cause β-elimination.

  • Temperature: Higher temperatures during synthesis can accelerate the rate of this side reaction.

  • Protecting Group: The nature of the thiol protecting group on the cysteine side chain plays a crucial role. Some protecting groups are more prone to elimination than others.

  • Resin Type: The type of resin used for solid-phase synthesis can also influence the extent of β-elimination. For instance, peptides synthesized on Wang-type resins are more susceptible.

Q5: Can β-elimination occur with internal cysteine residues as well?

A5: While β-elimination can theoretically occur with internal cysteine residues, it is significantly more pronounced for C-terminal cysteines. This is due to the increased acidity of the α-proton at the C-terminal residue.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to β-elimination of C-terminal cysteine residues.

Issue 1: Unexpected peaks in LC-MS analysis, possibly corresponding to β-elimination adducts.

  • Symptom: Your LC-MS data shows one or more unexpected peaks with a mass that could correspond to a dehydroalanine intermediate or a piperidine adduct.

  • Root Cause Analysis:

    • Confirm the Mass Shift: Carefully calculate the mass difference between your expected product and the observed side product. A mass increase of +51 Da (relative to the expected peptide with a Trt-protected cysteine) is a strong indicator of a piperidinyl-alanine adduct.

    • Review Synthesis Conditions: Check your synthesis protocol for the following:

      • Base used for Fmoc deprotection: Was piperidine used?

      • Temperature: Were any steps performed at elevated temperatures?

      • Cysteine Protecting Group: Which protecting group was used for the C-terminal cysteine?

  • Solutions:

    • Modify Fmoc Deprotection: Switch to a less basic or non-nucleophilic deprotection cocktail. (See Experimental Protocols section for details).

    • Change Cysteine Protecting Group: Utilize a more robust protecting group that is less prone to β-elimination. (See Data Presentation section for a comparison).

    • Optimize Resin Choice: For peptide acids, consider using a 2-chlorotrityl resin, which has been shown to reduce β-elimination compared to Wang resins.

Issue 2: Low yield of the desired peptide containing a C-terminal cysteine.

  • Symptom: The final yield of your purified peptide is significantly lower than expected.

  • Root Cause Analysis:

    • Check for β-Elimination: Analyze your crude product by LC-MS to determine if a significant portion of your product has been converted to β-elimination adducts.

    • Assess Other Side Reactions: C-terminal cysteines are also prone to racemization, which can lead to purification difficulties and lower yields of the desired stereoisomer.

  • Solutions:

    • Implement β-Elimination Prevention Strategies: Follow the recommendations in the Experimental Protocols section to minimize the primary side reaction.

    • Address Racemization: Use coupling conditions known to suppress racemization, such as the addition of HOBt or OxymaPure.

Data Presentation

The choice of the thiol protecting group for the C-terminal cysteine is critical in preventing β-elimination. The following table summarizes the performance of different protecting groups under standard Fmoc deprotection conditions (20% piperidine in DMF).

Protecting GroupPropensity for β-EliminationPropensity for RacemizationKey Considerations
Trityl (Trt) ModerateHighCommonly used but can lead to significant side reactions at the C-terminus.
Acetamidomethyl (Acm) HighModerateMore prone to β-elimination than Trityl.
tert-Butyl (tBu) LowLowMore resistant to β-elimination and racemization.
Tetrahydropyranyl (Thp) LowLowShows significantly less racemization and β-elimination compared to Trt.
4-Methoxytrityl (Mmt) LowModerateOffers good protection with minimized side reactions when used with optimized deprotection conditions.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Reduced Basicity

This protocol describes the use of a weaker base or an additive to the standard piperidine solution to minimize β-elimination.

  • Option A: Using 4-Methylpiperidine (4MP)

    • Prepare a solution of 30% (v/v) 4-methylpiperidine in DMF.

    • For Fmoc deprotection, treat the resin-bound peptide with the 4MP solution for 10 minutes, followed by a second treatment for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Option B: Using Piperidine with an Acidic Additive

    • Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt or 0.5 M OxymaPure.

    • Perform the Fmoc deprotection as you would with the standard piperidine solution. The acidic additive helps to buffer the basicity and reduce the rate of β-elimination.

    • Wash the resin thoroughly with DMF.

Protocol 2: Fmoc Deprotection with a Non-Nucleophilic Base

This protocol uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, which avoids the formation of piperidine adducts.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (w/v) piperazine in DMF. The piperazine acts as a scavenger for the dibenzofulvene byproduct of Fmoc cleavage.

  • Treat the resin with the DBU/piperazine solution and agitate for 5-10 minutes.

  • Drain the solution and wash the resin extensively with DMF.

Mandatory Visualization

Beta_Elimination_Mechanism cluster_0 C-Terminal Cysteine Residue cluster_1 Base-Catalyzed Reaction cluster_2 Formation of Reactive Intermediate cluster_3 Nucleophilic Addition (Side Reaction) Peptide Peptide-CO-NH-CH(CH2-S-PG)-COOH Proton_Abstraction α-Proton Abstraction Peptide->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction Elimination Elimination of Thiol Proton_Abstraction->Elimination DHA Dehydroalanine (Dha) Peptide-CO-NH-C(=CH2)-COOH Elimination->DHA Adduct Piperidinyl-Alanine Adduct Peptide-CO-NH-CH(CH2-Piperidinyl)-COOH DHA->Adduct Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Adduct

Caption: Mechanism of β-elimination at a C-terminal cysteine residue.

Prevention_Workflow cluster_strategies Prevention Strategies Start Start: Synthesis of Peptide with C-Terminal Cysteine Problem Problem Identification: LC-MS shows unexpected peaks (+51 Da for piperidine adduct) Start->Problem Strategy Select Prevention Strategy Problem->Strategy Protecting_Group 1. Change Protecting Group (e.g., to Thp or Mmt) Strategy->Protecting_Group Deprotection 2. Modify Fmoc Deprotection (e.g., use 4MP or DBU/Piperazine) Strategy->Deprotection Resin 3. Optimize Resin Choice (e.g., use 2-Cl-Trt resin) Strategy->Resin Implementation Implement Chosen Strategy in SPPS Protocol Protecting_Group->Implementation Deprotection->Implementation Resin->Implementation Analysis Analyze Crude Product by LC-MS Implementation->Analysis Result Successful Synthesis: Minimized β-elimination Analysis->Result Side products minimized Troubleshoot Further Troubleshooting Analysis->Troubleshoot Side products persist Troubleshoot->Strategy

Caption: Workflow for preventing β-elimination of C-terminal cysteine.

References

Technical Support Center: Managing Disulfide Scrambling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of disulfide scrambling during the synthesis of peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Correctly Folded Peptide

Q: I am observing a low yield of my desired disulfide-bridged peptide. What are the common causes and how can I improve it?

A: Low yields of the target peptide can arise from several factors, including incomplete oxidation, peptide aggregation, and various side reactions. Here is a step-by-step guide to troubleshoot this issue:

  • Optimize Oxidation Conditions: The choice of oxidant and reaction conditions is crucial for efficient disulfide bond formation. While air oxidation is a simple method, it can be slow and inefficient.[1] Consider using chemical oxidants for better control and faster reaction times.[1] For peptides lacking sensitive residues like methionine or tryptophan, dimethyl sulfoxide (DMSO) can be an effective oxidizing agent.[1]

  • Control Peptide Concentration: High concentrations of the peptide in solution can favor intermolecular disulfide bond formation, leading to the formation of oligomers and subsequent precipitation.[1] It is recommended to perform the oxidation at a high dilution, typically in the range of 0.1-1 mg/mL, to promote intramolecular cyclization.[1]

  • Adjust the pH: The rate of thiol-disulfide exchange is highly dependent on the pH of the solution. The optimal pH for most disulfide formation reactions is between 8 and 9. However, the ideal pH can be sequence-specific, and it is advisable to perform small-scale experiments to determine the optimal pH for your peptide. Disulfide bonds generally show optimal stability around pH 3.0.

  • Verify the Presence of Free Thiols: Before initiating the oxidation process, it is essential to confirm that the cysteine residues are in their reduced, free thiol form. Incomplete removal of protecting groups will prevent disulfide bond formation. The presence of free thiols can be confirmed using Ellman's reagent (DTNB).

Issue 2: Formation of Oligomers and Aggregates

Q: During the disulfide formation step, I am observing a significant amount of precipitated material and oligomers. How can I prevent this?

A: The formation of oligomers and aggregates is a common challenge, particularly with hydrophobic peptides. Here are several strategies to mitigate this problem:

  • High-Dilution Oxidation: As previously mentioned, performing the oxidation reaction at a very low peptide concentration is the most effective method to minimize intermolecular reactions that lead to oligomerization.

  • Use of Chaotropic Agents and Organic Solvents: To disrupt peptide aggregation, consider adding chaotropic agents like guanidine hydrochloride (up to 6 M) or urea to the oxidation buffer. The addition of organic co-solvents such as acetonitrile (ACN) or isopropanol can also improve solubility and reduce aggregation.

  • On-Resin Disulfide Bond Formation: Forming the disulfide bond while the peptide is still attached to the solid support can be a highly effective strategy. The resin matrix provides a "pseudo-dilution" effect, which sterically hinders intermolecular interactions and favors the desired intramolecular cyclization.

Issue 3: Incorrect Disulfide Connectivity (Scrambling) in Peptides with Multiple Cysteine Residues

Q: My peptide contains multiple cysteines, and I am obtaining a mixture of isomers with incorrect disulfide bridges. How can I ensure the correct pairing?

A: Achieving the correct regioselectivity in peptides with multiple disulfide bonds requires a strategic approach using orthogonal protecting groups for the cysteine residues. This strategy allows for the sequential and controlled formation of each disulfide bond.

  • Orthogonal Cysteine Protecting Groups: Select a set of protecting groups that can be removed under distinct and specific conditions. This allows for the selective deprotection of one pair of cysteines at a time, followed by the formation of the corresponding disulfide bond, while the other cysteines remain protected. Common orthogonal protecting groups include:

    • Trityl (Trt): Labile to mild acid (e.g., TFA).

    • Acetamidomethyl (Acm): Removed by iodine or silver salts.

    • 4-methoxytrityl (Mmt): Removed with a very mild acid treatment (e.g., 1-2% TFA in DCM).

    • tert-Butyl (tBu): Requires strong acid for removal.

  • Stepwise Disulfide Bond Formation: The general workflow involves:

    • Synthesizing the peptide with orthogonally protected cysteines.

    • Selectively removing the protecting groups from the first pair of cysteines.

    • Forming the first disulfide bond.

    • Purifying the singly-bridged peptide.

    • Selectively deprotecting the next pair of cysteines.

    • Forming the second disulfide bond.

    • Repeating these steps as necessary for peptides with more than two disulfide bonds.

Issue 4: Disulfide Bond Reduction During Cleavage

Q: I have successfully formed the disulfide bond on-resin, but it seems to be reduced during the final cleavage from the resin. How can I prevent this?

A: Disulfide bond reduction during cleavage can occur, particularly when using certain scavengers in the cleavage cocktail. A dedicated investigation revealed that hydrosilane, employed as a cation scavenger, can be responsible for disulfide degradation in the presence of trifluoroacetic acid (TFA). To avoid this, either eliminate silane from the TFA cleavage cocktail or carefully control its equivalence.

Quantitative Data Summary

The following table summarizes key quantitative data related to various reagents and conditions for managing disulfide bond formation.

ParameterReagent/ConditionValueApplication Notes
Reaction Time N-Chlorosuccinimide (NCS)15 minutesOn-resin disulfide formation in DMF.
Iodine (I2)~30 minutesOn-resin disulfide formation in DMF.
Air Oxidation24-48 hoursSolution-phase oxidation, reaction progress should be monitored.
Typical Yield General Disulfide Formation40% - 60%Isolated yield after purification.
Peptide Concentration Solution-Phase Oxidation0.1 - 1 mg/mLHigh dilution to favor intramolecular cyclization.
Optimal pH Thiol-Disulfide Exchange8.0 - 9.0For most solution-phase disulfide formation reactions.
Disulfide Bond Stability~3.0pH at which the disulfide bond is most stable.
Reagent Equivalence N-Chlorosuccinimide (NCS)1 equivalentFor on-resin oxidation to avoid side reactions with Met.

Key Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol describes a rapid and efficient method for forming a disulfide bond on a peptide still attached to the solid-phase resin.

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The cysteine residues intended to form the disulfide bond should have their protecting groups removed (e.g., Trt).

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and then with dimethylformamide (DMF).

  • Oxidation:

    • Prepare a solution of N-Chlorosuccinimide (NCS) in DMF (1 equivalent relative to the peptide).

    • Add the NCS solution to the resin and shake or stir the mixture at room temperature.

    • The reaction is typically complete within 15 minutes.

  • Washing: After the reaction, thoroughly wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Air Oxidation for Disulfide Bond Formation

This protocol outlines the procedure for forming a disulfide bond in solution after the peptide has been cleaved from the resin.

  • Peptide Cleavage and Purification: Cleave the linear peptide from the resin and remove all protecting groups. Purify the reduced peptide by RP-HPLC and lyophilize the pure fractions.

  • Dissolution: Dissolve the lyophilized peptide in an appropriate buffer, such as 0.1 M ammonium bicarbonate, to a final concentration of 0.1-1 mg/mL.

  • pH Adjustment: Adjust the pH of the solution to between 8.0 and 8.5 using a dilute base like ammonium hydroxide.

  • Oxidation: Stir the solution vigorously in a vessel that is open to the atmosphere to facilitate air exchange.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by RP-HPLC and mass spectrometry to track the disappearance of the reduced peptide and the appearance of the cyclized product.

  • Quenching and Purification: Once the reaction is complete (typically within 24-48 hours), stop the reaction by acidifying the solution to a pH of approximately 3-4 with acetic acid or TFA. Purify the final cyclic peptide by RP-HPLC.

Visualizations

Thiol_Disulfide_Exchange cluster_0 Mechanism of Disulfide Scrambling Thiolate Thiolate Anion (Peptide-SH) TransitionState Trigonal Bipyramidal Transition State Thiolate->TransitionState Nucleophilic Attack Disulfide Incorrect Disulfide Bond (Peptide-S-S-Peptide) Disulfide->TransitionState NewDisulfide New (Scrambled) Disulfide Bond TransitionState->NewDisulfide NewThiolate New Thiolate Anion TransitionState->NewThiolate

Caption: Mechanism of thiol-disulfide exchange leading to disulfide scrambling.

Orthogonal_Protection_Workflow cluster_1 Workflow for Regioselective Disulfide Bond Formation Start Start: Linear Peptide with Orthogonal Protection (e.g., Cys(Acm), Cys(Mmt)) Deprotect1 Step 1: Selective Deprotection (e.g., Remove Mmt with 2% TFA) Start->Deprotect1 Oxidize1 Step 2: First Disulfide Formation (e.g., Oxidation with NCS) Deprotect1->Oxidize1 Purify1 Step 3: Intermediate Purification (RP-HPLC) Oxidize1->Purify1 Deprotect2 Step 4: Second Deprotection (e.g., Remove Acm with Iodine) Purify1->Deprotect2 Oxidize2 Step 5: Second Disulfide Formation Deprotect2->Oxidize2 End End: Correctly Folded Peptide with Two Disulfide Bonds Oxidize2->End

Caption: Experimental workflow for forming two specific disulfide bonds.

Troubleshooting_Flowchart cluster_2 Troubleshooting Disulfide Scrambling Start Issue Detected: Disulfide Scrambling or Low Yield CheckPurity Is the linear peptide pure? Start->CheckPurity CheckOxidation Are oxidation conditions optimized? CheckPurity->CheckOxidation Yes Solution1 Purify linear peptide before oxidation. CheckPurity->Solution1 No CheckConcentration Is peptide concentration low enough? CheckOxidation->CheckConcentration Yes Solution2 Adjust pH (8-9), use chemical oxidants. CheckOxidation->Solution2 No CheckOrthogonal For multiple Cys: Are orthogonal protecting groups used? CheckConcentration->CheckOrthogonal Yes Solution3 Use high dilution (0.1-1 mg/mL) or on-resin oxidation. CheckConcentration->Solution3 No Solution4 Implement a stepwise oxidation strategy. CheckOrthogonal->Solution4 No

Caption: A logical flowchart for troubleshooting common disulfide scrambling issues.

References

improving the solubility of peptides containing Fmoc-Cys(npys)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Fmoc-Cys(Npys)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility, encountered during synthesis and handling of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve?

A1: The solubility challenges with these peptides arise from a combination of factors. The inherent hydrophobicity of the peptide sequence itself can lead to aggregation through intermolecular hydrogen bonding.[1] Additionally, the Fmoc (9-fluorenylmethyloxycarbonyl) and Npys (3-nitro-2-pyridylsulfenyl) groups, both being aromatic, contribute to the overall hydrophobicity of the peptide, further promoting aggregation and reducing solubility in aqueous solutions.[2]

Q2: I'm observing poor solubility of my peptide on the solid support during synthesis. What can I do?

A2: Aggregation of the peptide-resin can lead to incomplete coupling and deprotection steps.[1] If you notice poor swelling of the resin, it's an indication of aggregation.[1] Consider the following strategies:

  • Solvent System Modification: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP), which is more polar and can improve solvation.[3] Adding dimethylsulfoxide (DMSO) to the solvent can also help disrupt aggregation.

  • Elevated Temperature and Sonication: Performing coupling reactions at a higher temperature or using sonication can help break up aggregates.

  • Chaotropic Agents: The addition of chaotropic salts such as NaClO4 or KSCN can disrupt hydrogen bonds causing aggregation.

Q3: My cleaved peptide containing Cys(Npys) is insoluble in standard HPLC solvents. How can I purify it?

A3: This is a common issue, especially with hydrophobic sequences. A non-tagged version of a SUMO-2 peptide segment was found to be barely soluble in standard HPLC solvents (0.05 mg/mL in 8:2:0.01 H₂O/MeCN/TFA). Here is a systematic approach to solubilization for purification:

  • Assess Peptide Charge: Determine the overall charge of your peptide at neutral pH to select an appropriate initial solvent.

  • Solvent Selection: Based on the peptide's charge, consult the following table for recommended solvents. Always start with a small aliquot for testing.

  • Organic Solvents: For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN) is recommended before a stepwise dilution with an aqueous buffer. Note that DMSO should be used with caution for Cys-containing peptides as it can potentially oxidize the thiol group, though in this case it is protected.

  • Chaotropic Agents: If other methods fail, using denaturing agents like 6 M guanidinium chloride (GdmCl) or 8 M urea can be effective in solubilizing highly aggregated peptides.

Q4: Is the Npys group stable during standard Fmoc-SPPS?

A4: The Npys protecting group shows instability towards the piperidine treatment used for Fmoc deprotection. This makes it unsuitable for incorporation at positions other than the N-terminus when using a standard Fmoc-SPPS strategy. It is often recommended to introduce the Cys(Npys) residue at the N-terminus using Boc-Cys(Npys)-OH to avoid repeated exposure to piperidine.

Troubleshooting Guides

Problem: Low peptide yield and purity during synthesis.

This issue is often linked to aggregation on the solid support, leading to incomplete reactions.

cluster_synthesis SPPS Troubleshooting start Low Yield/ Purity Observed check_swelling Check Resin Swelling start->check_swelling solvent_change Switch to NMP or add DMSO check_swelling->solvent_change Poor Swelling continue_synthesis Continue Synthesis check_swelling->continue_synthesis Good Swelling temp_sonication Increase Temperature or use Sonication solvent_change->temp_sonication chaotropic Add Chaotropic Salts (e.g., NaClO4) temp_sonication->chaotropic backbone_mod Resynthesize with Pseudoprolines or Backbone Protection chaotropic->backbone_mod backbone_mod->continue_synthesis

Caption: A stepwise workflow for troubleshooting low yield and purity during SPPS.

Problem: Poor solubility of the cleaved peptide.

This is a frequent challenge, particularly for hydrophobic peptides or those prone to aggregation.

Peptide Type (Overall Charge)Primary SolventSecondary Solvent (if needed)Tertiary Solvent (if needed)
Basic (> 0) Sterile Water10-30% Acetic AcidSmall amount of TFA (<50 µL)
Acidic (< 0) Sterile Water or 1X PBS (pH 7.4)10% Ammonium BicarbonateSmall amount of NH₄OH (<50 µL)
Neutral or Hydrophobic Small amount of DMSO, DMF, or ACNSlowly dilute with sterile water/buffer6M Guanidinium-HCl or 8M Urea

Data compiled from various sources.

cluster_dissolution Peptide Dissolution Workflow start Start with small aliquot of peptide dmso Add minimal DMSO, DMF, or ACN start->dmso vortex Vortex/Sonciate until dissolved dmso->vortex dilute Add solution dropwise to stirred aqueous buffer vortex->dilute check_sol Check for precipitation dilute->check_sol success Peptide Solubilized check_sol->success No Precipitation failure Use Chaotropic Agent (e.g., 6M GdmCl) check_sol->failure Precipitation

Caption: A systematic approach to dissolving hydrophobic peptides.

Experimental Protocols

Protocol: Introduction of a Solubilizing Tag

For exceptionally difficult sequences, attaching a temporary hydrophilic tag, such as a poly-lysine sequence, can dramatically improve solubility. This method was successfully used to synthesize a SUMO-2 segment that was otherwise nearly insoluble.

Objective: To introduce a (Lys)₆ tag onto the N-terminus of a peptide via a disulfide linker to enhance its solubility.

Materials:

  • Peptidyl resin

  • Boc-Cys(Npys)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone)

  • 2-amino-1,1-dimethylethane-1-thiol hydrochloride (Ades linker)

  • Fmoc-Lys(Boc)-OH

  • Standard SPPS reagents and solvents

Procedure:

  • Coupling of Boc-Cys(Npys)-OH:

    • Swell 25 µmol of the peptidyl resin in NMP.

    • Prepare a solution of Boc-Cys(Npys)-OH (10 equiv.), HATU (9.5 equiv.), and DIEA (20 equiv.) in NMP.

    • Add the solution to the resin and stir for 4 hours.

    • Wash the resin with DCM and NMP.

  • Disulfide Linker Formation:

    • Prepare a solution of 2-amino-1,1-dimethylethane-1-thiol hydrochloride (10 equiv.) in NMP.

    • Add the thiol solution to the resin and stir for 5 minutes to form the disulfide bond with the Npys group.

    • Wash the resin with DCM and NMP. This creates a free amino group for further elongation.

  • Elongation with (Lys)₆ Tag:

    • Perform automated Fmoc-SPPS to couple six Fmoc-Lys(Boc)-OH residues sequentially onto the free amino group of the linker. Use standard coupling conditions (e.g., 10 equiv. amino acid, 9.5 equiv. HATU, 20 equiv. DIEA in NMP for 30 min).

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/H₂O/iPr₃SiH/phenol, 88:5:2:5) for 2 hours.

    • Precipitate the peptide in cold ether, centrifuge, and wash to obtain the crude, tagged peptide.

The resulting tagged peptide will exhibit significantly improved solubility, facilitating purification. The disulfide-linked tag can be cleaved during subsequent steps like native chemical ligation (NCL), which typically includes reducing agents.

References

Validation & Comparative

A Comparative Guide to Thiol Protection in Disulfide Bond Formation: Fmoc-Cys(Npys)-OH vs. Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, imparting crucial structural stability and defining biological function. The choice of protecting group for the thiol side chain of cysteine is a pivotal decision in Solid-Phase Peptide Synthesis (SPPS), directly impacting the overall efficiency, purity, and success of the synthetic strategy. This guide provides a comprehensive comparison of two cysteine derivatives, Fmoc-Cys(Npys)-OH and Fmoc-Cys(Trt)-OH, for disulfide bond formation, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Strategy

The fundamental difference between utilizing this compound and Fmoc-Cys(Trt)-OH lies not just in the protecting group itself, but in the overarching strategy for disulfide bond formation within the context of Fmoc-SPPS. Fmoc-Cys(Trt)-OH represents a widely adopted and straightforward approach, while the use of the Npys group in Fmoc chemistry requires a more nuanced, and often less direct, methodology due to its inherent instability.

FeatureThis compound StrategyFmoc-Cys(Trt)-OH Strategy
Protecting Group 3-Nitro-2-pyridylsulfenyl (Npys)Trityl (Trt)
Primary Role Thiol activation for disulfide exchangeStandard thiol protection
Compatibility with Fmoc-SPPS Poor: Unstable to piperidine used for Fmoc deprotection.[1][2]Excellent: Stable throughout Fmoc-SPPS.
Typical Incorporation Often introduced post-synthetically or at the N-terminus using Boc-Cys(Npys)-OH to avoid repeated piperidine exposure.Incorporated directly during standard Fmoc-SPPS cycles.
Deprotection/Activation Cleaved by thiolysis (e.g., with another thiol). The Npys group itself activates the cysteine for disulfide formation.[3]Acid-labile; removed during the final TFA cleavage cocktail.
Disulfide Bond Formation Typically occurs via thiol-disulfide exchange with a free thiol.Post-cleavage oxidation of the free thiols (e.g., air oxidation, iodine, DMSO).
Orthogonality Offers a degree of orthogonality as it is cleaved under reductive conditions, not acidic or basic.Not orthogonal to standard side-chain protecting groups cleaved by TFA.
Common Side Reactions Decomposition with piperidine.Racemization during coupling, S-alkylation during cleavage if scavengers are inadequate.

Performance Metrics: A Quantitative Look

While a direct head-to-head comparison in a standard Fmoc-SPPS workflow is challenging due to the instability of this compound, we can compare the typical outcomes of the strategies they enable.

Performance MetricThis compound StrategyFmoc-Cys(Trt)-OH Strategy
Racemization Dependent on the coupling method for the cysteine residue prior to Npys introduction.Prone to racemization, with rates as high as 3.3% reported with certain coupling reagents (e.g., DIPCDI/Oxyma Pure).
Yield Can be high for the disulfide exchange step itself, but the overall yield may be impacted by the multi-step nature of Npys introduction.Generally high, as it is a well-established and streamlined process.
Purity Can be high if the thiol-disulfide exchange is specific.Dependent on the efficiency of the oxidation step and the potential for side reactions.
Complexity of Procedure Higher, often requiring post-synthetic modification steps.Lower, typically a one-pot deprotection and subsequent oxidation.

Experimental Protocols

Protocol 1: Disulfide Bond Formation using Fmoc-Cys(Trt)-OH

This protocol outlines the standard and most common method for forming a single disulfide bond in a peptide synthesized using Fmoc-Cys(Trt)-OH.

1. Peptide Synthesis:

  • The peptide is synthesized on a solid support using standard automated or manual Fmoc-SPPS protocols.

  • Fmoc-Cys(Trt)-OH is incorporated at the desired positions in the peptide sequence.

2. Cleavage and Deprotection:

  • Following synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried.

  • The peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including the Trt groups on the cysteine residues, are removed by treatment with a cleavage cocktail. A common cocktail is TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove scavengers and cleavage byproducts.

3. Disulfide Bond Formation (Solution Phase Oxidation):

  • The crude linear peptide containing free thiol groups is dissolved in a dilute solution (typically 0.1-1 mg/mL) of an appropriate buffer, such as 0.1 M ammonium bicarbonate (pH 8), to favor intramolecular cyclization.

  • The disulfide bond is formed by oxidation. Common methods include:

    • Air Oxidation: Stirring the peptide solution, open to the atmosphere, for 24-48 hours.

    • DMSO Oxidation: Adding dimethyl sulfoxide (DMSO) to the peptide solution (e.g., 10% v/v) and stirring for several hours.

    • Iodine Oxidation: Adding a solution of iodine in an organic solvent (e.g., methanol) dropwise until a persistent yellow color is observed. The reaction is then quenched with a solution of ascorbic acid or sodium thiosulfate.

  • The progress of the cyclization is monitored by HPLC and mass spectrometry.

4. Purification:

  • The cyclized peptide is purified by reverse-phase HPLC to isolate the desired product from any remaining linear peptide, oligomers, or other impurities.

Protocol 2: Disulfide Bond Formation via a Cys(Npys) Intermediate

This protocol describes a strategy for forming a disulfide bond using a Cys(Npys) intermediate, which is often generated post-synthetically from a Cys(Trt)-protected peptide.

1. Peptide Synthesis:

  • Synthesize the peptide using Fmoc-Cys(Trt)-OH for one of the cysteine residues and another orthogonally protected cysteine, for example, Fmoc-Cys(Mmt)-OH, for the other.

2. On-Resin Selective Deprotection:

  • While the peptide is still on the resin, selectively remove the Mmt group by treating the resin with a solution of 1-2% TFA in DCM. The Trt group remains intact.

3. On-Resin Thiol Activation to Cys(Npys):

  • The resin with the free thiol is washed and then treated with a solution of 2,2'-dithiobis(5-nitropyridine) (DTNP) in a suitable solvent like DMF to convert the free thiol to a Cys(Npys) residue.

4. Cleavage and Deprotection of the Second Cysteine:

  • The peptide is then cleaved from the resin using a standard TFA cocktail. This step also removes the Trt group from the second cysteine, exposing a free thiol.

5. Intramolecular Thiol-Disulfide Exchange:

  • The cleaved peptide, now containing one Cys(Npys) residue and one free Cys-SH residue, is dissolved in a suitable buffer.

  • The free thiol will attack the Npys-activated thiol, leading to the formation of the disulfide bond and the release of 2-thio-5-nitropyridine. This reaction is often rapid.

6. Purification:

  • The final cyclized peptide is purified by RP-HPLC.

Visualizing the Workflows

Fmoc-Cys(Trt)-OH Strategy Workflow

Trt_Workflow SPPS Fmoc-SPPS with Fmoc-Cys(Trt)-OH Cleavage TFA Cleavage & Trt Deprotection SPPS->Cleavage LinearPeptide Linear Peptide (Free Thiols) Cleavage->LinearPeptide Oxidation Oxidation (Air, DMSO, I2) LinearPeptide->Oxidation CyclicPeptide Cyclic Peptide (Disulfide Bond) Oxidation->CyclicPeptide Purification RP-HPLC Purification CyclicPeptide->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for disulfide bond formation using the Fmoc-Cys(Trt)-OH strategy.

Cys(Npys) Strategy Workflow

Npys_Workflow SPPS Fmoc-SPPS with Fmoc-Cys(Trt)-OH & Fmoc-Cys(Mmt)-OH SelectiveDeprotection Selective Mmt Deprotection (TFA/DCM) SPPS->SelectiveDeprotection NpysActivation Npys Activation (DTNP) SelectiveDeprotection->NpysActivation Cleavage TFA Cleavage & Trt Deprotection NpysActivation->Cleavage ActivatedPeptide Linear Peptide (Cys-SH & Cys-Npys) Cleavage->ActivatedPeptide ThiolExchange Intramolecular Thiol-Disulfide Exchange ActivatedPeptide->ThiolExchange CyclicPeptide Cyclic Peptide (Disulfide Bond) ThiolExchange->CyclicPeptide Purification RP-HPLC Purification CyclicPeptide->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for disulfide bond formation using a post-synthetic Cys(Npys) activation strategy.

Orthogonal Protection Schemes

The concept of orthogonality is central to the synthesis of peptides with multiple disulfide bonds. An orthogonal protecting group can be removed under specific conditions that do not affect other protecting groups.

Orthogonal_Protection ProtectingGroups Cysteine Protecting Groups Trt Cys(Trt) Acm Cys(Acm) Npys Cys(Npys) TFA TFA (Acid) Trt->TFA Cleaved by Iodine Iodine (Oxidation) Acm->Iodine Cleaved by Thiol Thiol (Reduction) Npys->Thiol Cleaved by DeprotectionConditions Deprotection Conditions

Caption: Orthogonality of common cysteine protecting groups and their cleavage conditions.

Conclusion and Recommendations

The choice between a strategy involving this compound and the standard use of Fmoc-Cys(Trt)-OH is dictated by the specific requirements of the peptide being synthesized.

Fmoc-Cys(Trt)-OH is the undisputed standard for the routine synthesis of peptides containing a single disulfide bond or for producing peptides with free thiols. Its compatibility with standard Fmoc-SPPS protocols, the convenience of simultaneous deprotection and cleavage, and its cost-effectiveness make it the preferred choice for most applications. However, researchers must be mindful of the potential for racemization during coupling and take appropriate measures to mitigate this side reaction.

The use of This compound directly in Fmoc-SPPS is problematic due to its instability in the presence of piperidine. Therefore, a "Cys(Npys) strategy" typically involves the post-synthetic modification of a cysteine residue. This approach is more complex and labor-intensive than the standard Trt-based method. However, the Npys group's role as a thiol-activating group for directed disulfide formation can be advantageous in specific scenarios, such as the synthesis of complex peptides with multiple disulfide bonds where a high degree of regioselectivity is required, or for peptide-protein conjugation.

References

A Comparative Guide to Fmoc-Cys(Acm)-OH and Fmoc-Cys(Npys)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), particularly for the construction of complex peptides containing disulfide bridges, the strategic selection of cysteine-protecting groups is paramount. The acetamidomethyl (Acm) and 3-nitro-2-pyridylsulfenyl (Npys) protected cysteine derivatives, Fmoc-Cys(Acm)-OH and Fmoc-Cys(Npys)-OH, represent two distinct strategies for achieving this critical post-translational modification. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureFmoc-Cys(Acm)-OHThis compound
Primary Application Controlled, sequential disulfide bond formation.Directed, chemoselective disulfide bond formation.
Stability in Fmoc-SPPS Stable to standard piperidine and TFA treatments.Unstable to piperidine used for Fmoc deprotection.
Deprotection/Activation Oxidative cleavage (e.g., iodine, NCS) or heavy metal salts (e.g., Hg(OAc)₂).Thiolysis (reaction with a free thiol).
Mechanism Simultaneous deprotection and oxidation to form a disulfide bond.Thiol-disulfide exchange to form a specific disulfide bond.
Orthogonality Orthogonal to acid-labile (e.g., Trt) and some other protecting groups.Orthogonal to many protecting groups, but requires strategic incorporation.

Chemical Properties and Structures

Both Fmoc-Cys(Acm)-OH and this compound are derivatives of the amino acid cysteine, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. The key distinction lies in the protecting group attached to the thiol side chain.

G Chemical Structures cluster_acm cluster_npys acm_node npys_node G Strategic Incorporation of Cys(Npys) cluster_workflow cluster_strategy1 Strategy 1: N-terminal Incorporation cluster_strategy2 Strategy 2: Post-Synthetic Modification start Fmoc-SPPS of Peptide Chain s1_step1 Couple Boc-Cys(Npys)-OH as the final residue start->s1_step1 s2_step1 Incorporate Fmoc-Cys(Trt)-OH during SPPS start->s2_step1 s2_step2 Cleavage and global deprotection (removes Trt group) s2_step1->s2_step2 s2_step3 React with 2,2'-dithiobis(5-nitropyridine) s2_step2->s2_step3 G Disulfide Formation with Fmoc-Cys(Acm)-OH cluster_acm_mechanism start Peptide with two Cys(Acm) residues process Oxidative Deprotection (e.g., Iodine) start->process end Cyclized peptide with disulfide bond process->end G Disulfide Formation with Cys(Npys) cluster_npys_mechanism peptide1 Peptide 1 with Cys(Npys) reaction Thiol-Disulfide Exchange peptide1->reaction peptide2 Peptide 2 with free Cys peptide2->reaction product Heterodimeric peptide with specific disulfide bond reaction->product

Orthogonal Deprotection Strategies for Cysteine: A Comparative Guide to Fmoc-Cys(Npys)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups for cysteine residues is paramount for the successful construction of complex peptides, particularly those with multiple disulfide bonds. The 3-nitro-2-pyridinesulfenyl (Npys) protecting group, utilized in Fmoc-Cys(Npys)-OH, offers a unique avenue for orthogonal deprotection. This guide provides an objective comparison of this compound with other commonly employed cysteine protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs.

Performance Comparison of Cysteine Protecting Groups

The choice of a cysteine protecting group is a critical decision in solid-phase peptide synthesis (SPPS), influencing not only the deprotection strategy but also the potential for side reactions such as racemization. The following table summarizes the performance of this compound and its common alternatives in an orthogonal protection scheme.

Protecting GroupStructureDeprotection ConditionsOrthogonalityKey AdvantagesPotential Issues
Npys 3-nitro-2-pyridinesulfenylThiols (e.g., DTT, β-mercaptoethanol), Phosphines (e.g., Tributylphosphine)Orthogonal to acid-labile (Trt, Mmt, tBu) and some reductively cleaved groups.Mild deprotection conditions. The released chromophore can be used for reaction monitoring.Unstable to piperidine used in Fmoc-SPPS, requiring alternative incorporation strategies.
Acm AcetamidomethylIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver tetrafluoroborate (AgBF₄)Orthogonal to acid-labile and reductively cleaved groups.High stability to a wide range of reagents.Deprotection with heavy metals can be harsh and requires careful removal of toxic reagents. Iodine can cause side reactions.[1]
tBu tert-ButylMercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)Orthogonal to base-labile (Fmoc) and some reductively cleaved groups.Stable to TFA in the absence of strong nucleophiles.Requires harsh and toxic heavy metal reagents for removal.
STmp 2,4,6-trimethoxyphenylthioThiols (e.g., DTT, β-mercaptoethanol) in the presence of a mild base (e.g., NMM)Orthogonal to acid-labile groups.Rapid and mild deprotection under reducing conditions.Slightly labile to TFA.
Trt TritylTrifluoroacetic acid (TFA)Not orthogonal in standard Fmoc-SPPS cleavage.Cost-effective and removed during standard final cleavage.Prone to causing racemization during coupling.

Quantitative Deprotection Efficiency

The efficiency of deprotection is a critical factor in peptide synthesis, directly impacting the final yield and purity. The following table presents a comparison of deprotection efficiencies for various cysteine protecting groups under specific conditions, compiled from literature data. It is important to note that direct comparison is challenging due to the sequence-dependent nature of these reactions and variations in experimental conditions.

Protecting GroupReagent/ConditionsTimeYield/CompletionReference
Npys 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA-Effective deprotection
Acm 15 eq. DTNP in TFA with 2% thioanisole-~90% deprotection
Mob 2 eq. DTNP in TFA with 2% thioanisole-Full deprotection
tBu Hg(OAc)₂ in TFA3 hours-
STmp 5% DTT, 0.1 M NMM in DMF3 x 5 minComplete
Thp TFA/water/TIS (95:2.5:2.5)2 hoursComplete

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of orthogonal deprotection strategies. The following are protocols for the deprotection of Npys-protected cysteine and a representative alternative, Acm.

Protocol 1: Deprotection of Cys(Npys) using Dithiothreitol (DTT)

This protocol describes the removal of the Npys group from a peptide in solution.

Materials:

  • Npys-protected peptide

  • Dithiothreitol (DTT)

  • Degassed buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Nitrogen or Argon gas

  • Reverse-phase HPLC for monitoring and purification

Procedure:

  • Dissolve the Npys-protected peptide in the degassed buffer to a concentration of 1-5 mg/mL.

  • Purge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Add a 10- to 50-fold molar excess of DTT to the peptide solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by RP-HPLC. The deprotection is typically complete within 1-4 hours.

  • Upon completion, the deprotected peptide can be purified by RP-HPLC to remove excess DTT and the Npys-DTT adduct.

Protocol 2: Deprotection of Cys(Acm) using Iodine

This protocol describes the simultaneous deprotection of the Acm group and formation of a disulfide bond.

Materials:

  • Acm-protected peptide

  • Glacial acetic acid

  • Methanol

  • Iodine solution (0.1 M in methanol)

  • Aqueous ascorbic acid solution (1 M)

  • Reverse-phase HPLC for monitoring and purification

Procedure:

  • Dissolve the Acm-protected peptide in a mixture of acetic acid and water (e.g., 80% acetic acid) to a concentration of 1-2 mg/mL.

  • While stirring, add the iodine solution dropwise until a persistent yellow-brown color is observed, indicating an excess of iodine.

  • Continue stirring for 1-2 hours. Monitor the reaction by RP-HPLC.

  • Quench the excess iodine by adding the ascorbic acid solution dropwise until the solution becomes colorless.

  • Dilute the reaction mixture with water and purify the cyclized peptide by RP-HPLC.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and chemical relationships in orthogonal deprotection strategies.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Peptide_Npys Peptide-Cys(Npys) Peptide_SH Peptide-Cys-SH Peptide_Npys->Peptide_SH Deprotection Mixed_Disulfide R-S-S-Npys Peptide_Npys->Mixed_Disulfide Thiol R-SH (e.g., DTT) Thiol->Peptide_SH Thiol->Mixed_Disulfide SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Orthogonal Deprotection & Cyclization Start Resin Coupling1 Couple Fmoc-AA Start->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Couple Fmoc-Cys(PG1) Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Cys(PG2) Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Elongation Continue Elongation Deprotection3->Elongation Selective_Deprotection1 Selective Deprotection of PG1 Elongation->Selective_Deprotection1 On-Resin or Post-Cleavage Cyclization1 First Disulfide Bond Formation Selective_Deprotection1->Cyclization1 Selective_Deprotection2 Selective Deprotection of PG2 Cyclization1->Selective_Deprotection2 Cyclization2 Second Disulfide Bond Formation Selective_Deprotection2->Cyclization2 Cleavage Cleavage from Resin (TFA) Cyclization2->Cleavage Purification Final Purification (HPLC) Cleavage->Purification

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Cys(Npys)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cysteine-containing peptides, the choice of the cysteine protecting group is a critical decision that profoundly impacts the success of the synthesis, the purity of the final product, and the interpretation of mass spectrometry data. This guide provides an objective comparison of peptides synthesized using Fmoc-Cys(3-nitro-2-pyridylsulfenyl)-OH (Fmoc-Cys(Npys)-OH) with those synthesized using more conventional and stable cysteine protecting groups. The comparison is supported by a summary of expected mass spectrometry outcomes and detailed experimental protocols.

The Challenge of Incorporating Cysteine in Fmoc-SPPS

Cysteine's reactive thiol side chain (-SH) is both a boon and a challenge in peptide synthesis. While it is essential for forming disulfide bridges and for bioconjugation, it is also prone to several side reactions during Fmoc-based solid-phase peptide synthesis (SPPS). These include racemization, β-elimination, and undesired oxidation. To mitigate these issues, the thiol group must be protected. The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not degrade the peptide.

This compound: A Niche Reagent with Significant Limitations in Fmoc-SPPS

This compound is a reagent with specialized applications, primarily in the formation of asymmetric disulfide bonds and for peptide-protein conjugation. The Npys group activates the thiol, making it highly reactive towards other free thiols. However, a major drawback is the instability of the Npys group to the piperidine solution used for the removal of the Fmoc protecting group during standard SPPS cycles. This instability makes this compound generally unsuitable for the routine incorporation of cysteine residues in a standard Fmoc-SPPS workflow.

Attempting to use this compound in a standard Fmoc-SPPS protocol would likely lead to premature deprotection of the cysteine thiol, resulting in a host of side reactions. The unprotected thiol can react with other synthons, lead to disulfide-bridged oligomers, or undergo other modifications, leading to a complex and often inseparable mixture of products.

The recommended strategies for incorporating a Cys(Npys) residue are:

  • N-terminal incorporation using Boc-Cys(Npys)-OH: The Boc (tert-butyloxycarbonyl) protecting group is stable to the reagents used in Fmoc chemistry. Therefore, Boc-Cys(Npys)-OH can be coupled to the N-terminus of a peptide synthesized on the solid support.

  • Post-synthetic modification: A cysteine residue protected with a stable group, such as Trityl (Trt), can be deprotected on-resin or after cleavage, followed by reaction with a Npys-donating reagent to form the Cys(Npys) residue.

Comparison of Cysteine Protecting Groups in Fmoc-SPPS

The choice of a cysteine protecting group is a critical factor that influences the purity of the synthesized peptide and the complexity of its mass spectrum. Below is a comparison of commonly used cysteine protecting groups.

Protecting GroupKey AdvantagesKey DisadvantagesExpected Mass Spectrometry Observations
Npys (3-nitro-2-pyridylsulfenyl) Activates thiol for disulfide exchange; useful for bioconjugation.Unstable to piperidine in Fmoc-SPPS.Not recommended for internal incorporation in Fmoc-SPPS. If used, expect a complex mixture of products, including disulfide-linked dimers and other adducts.
Trt (Trityl) Most common and cost-effective; easily cleaved with standard TFA cocktails.Can cause steric hindrance; may lead to some racemization.Clean spectra with the expected molecular ion. Potential for minor peaks corresponding to S-alkylation by resin-derived carbocations.
Acm (Acetamidomethyl) Stable to TFA; allows for purification of the protected peptide before disulfide bond formation (orthogonal protection).Requires specific reagents for removal (e.g., iodine, mercury(II) acetate), which can have side reactions.The mass of the Acm-protected peptide will be observed. After deprotection and oxidation, the mass of the cyclized peptide is seen.
StBu (S-tert-butylthio) Stable to TFA; orthogonal protection scheme.Removal can be sluggish and may require strong reducing agents.The mass of the StBu-protected peptide is observed. Complete removal should be verified by MS.
Thp (Tetrahydropyranyl) Reported to reduce racemization and β-elimination compared to Trt.Cleaved under standard TFA conditions.Similar to Trt, expected to give clean spectra with a high yield of the desired product.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Cysteine-Containing Peptide using Fmoc-Cys(Trt)-OH

This protocol outlines the synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Cys) using Fmoc-Cys(Trt)-OH.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Cys(Trt)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Mass Spectrometry Analysis: Analyze the purified peptide by ESI-MS or MALDI-TOF MS to confirm the molecular weight.

Protocol 2: Mass Spectrometry Sample Preparation
  • Sample Dissolution: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS or 0.1% TFA for MALDI-TOF MS.

  • ESI-MS: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • MALDI-TOF MS: Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry. Acquire the spectrum in positive ion mode.

Visualizing the Workflow and Challenges

SPPS Workflow for Cysteine-Containing Peptides

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Deprotection1->Coupling Wash1 Wash (DMF) Coupling->Wash1 Repeat Repeat Cycle (n-1 times) Wash1->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection after last amino acid Repeat->Deprotection1 Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Challenges with this compound in SPPS

Npys_Challenges cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Side_Reactions Undesired Side Reactions Fmoc_Cys_Npys This compound Piperidine Fmoc Deprotection (20% Piperidine) Fmoc_Cys_Npys->Piperidine Standard Step Premature_Deprotection Premature Npys Removal Piperidine->Premature_Deprotection Instability Dimerization Disulfide Dimerization Premature_Deprotection->Dimerization Piperidine_Adduct Piperidine Adducts Premature_Deprotection->Piperidine_Adduct Other_Reactions Other Side Reactions Premature_Deprotection->Other_Reactions Conclusion Complex Product Mixture Low Yield of Target Peptide Dimerization->Conclusion Piperidine_Adduct->Conclusion Other_Reactions->Conclusion

Caption: Instability of the Npys group during Fmoc deprotection leads to side reactions.

Conclusion and Recommendation

The use of this compound for the incorporation of internal cysteine residues in a standard Fmoc-SPPS workflow is strongly discouraged due to the instability of the Npys protecting group to piperidine. This instability leads to a multitude of side reactions, resulting in a complex crude product and a low yield of the desired peptide, making purification challenging and mass spectrometry analysis difficult to interpret.

For routine synthesis of cysteine-containing peptides, the use of more robust and stable protecting groups such as Trt, Acm, or Thp is recommended. The choice among these will depend on the specific requirements of the peptide, such as the need for orthogonal protection for multiple disulfide bond formation. A thorough understanding of the chemistry of each protecting group is essential for the successful synthesis and unambiguous characterization of cysteine-containing peptides by mass spectrometry.

A Researcher's Guide to Confirming Disulfide Bridging: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of disulfide bond connectivity is a critical aspect of protein characterization, ensuring structural integrity, stability, and biological function. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols.

Correct disulfide bridging is fundamental to the tertiary structure of many proteins, including a majority of biotherapeutics like monoclonal antibodies. Incorrect pairing can lead to misfolding, loss of function, and potential immunogenicity. Therefore, rigorous analytical confirmation is a non-negotiable step in research and development. This guide delves into the most established and powerful techniques: Mass Spectrometry (MS), X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation, offering a clear comparison of their capabilities and limitations.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for disulfide bond analysis depends on various factors, including the nature of the protein, the required level of detail, sample availability, and the specific research question. The following table summarizes the key performance metrics of the most widely used methods.

TechniquePrincipleResolutionSensitivityThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized peptides. Disulfide-linked peptides are identified by their mass and fragmentation patterns.High (at the peptide level)High (picomole to femtomole range)[1]HighVersatile, applicable to complex mixtures, provides detailed connectivity information.[2][3]Can be complex to interpret, potential for disulfide scrambling during sample preparation.[4]
X-ray Crystallography Determines the three-dimensional atomic structure of a protein from the diffraction pattern of X-rays by a protein crystal.Atomic (< 2.0 Å for high resolution)[5]Low (requires milligram quantities of pure protein for crystallization)LowProvides a direct and unambiguous visualization of the entire protein structure, including all disulfide bonds.Requires protein crystallization, which can be challenging; the crystal structure may not fully represent the solution state.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to determine the three-dimensional structure of a protein in solution.Atomic (for small to medium-sized proteins)Moderate (requires micromolar to millimolar concentrations)LowProvides structural information in solution, can detect dynamic regions of the protein, non-destructive.Limited by protein size, requires isotope labeling for larger proteins, complex data analysis.
Edman Degradation Sequentially removes amino acids from the N-terminus of a peptide for identification.Not directly applicable for disulfide bond mapping.Moderate (picomole range)LowHighly accurate for N-terminal sequencing.Generally not useful for determining disulfide bridge positions directly, requires pure samples, limited to ~30-60 residues.

Experimental Protocols and Workflows

Mass Spectrometry-Based Peptide Mapping (Bottom-Up Approach)

Mass spectrometry, particularly in a bottom-up proteomics workflow, is the most common and versatile technique for disulfide bond mapping. The general strategy involves enzymatic digestion of the protein under non-reducing conditions to preserve the native disulfide linkages. The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocol:

  • Sample Preparation:

    • Alkylation of Free Thiols (Optional but Recommended): To prevent disulfide scrambling, free cysteine residues are alkylated using reagents like iodoacetamide (IAM).

    • Denaturation: The protein is denatured to ensure efficient enzymatic digestion. This is typically achieved using urea or guanidinium chloride.

    • Enzymatic Digestion: The protein is digested with a specific protease, such as trypsin, under non-reducing conditions (e.g., pH 7-8, 37°C). The choice of enzyme is critical to generate peptides of suitable size for MS analysis.

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by reverse-phase liquid chromatography.

    • The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer.

    • A parallel analysis of a reduced sample (where disulfide bonds are cleaved by a reducing agent like dithiothreitol) is often performed to help identify the disulfide-linked peptides.

  • Data Analysis:

    • Specialized software is used to identify the disulfide-linked peptides based on their mass and fragmentation spectra. Different fragmentation techniques can be employed:

      • Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These methods primarily cleave the peptide backbone but can also lead to fragmentation of the disulfide bond itself.

      • Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD): These techniques preserve the disulfide bond while fragmenting the peptide backbone, providing clearer connectivity information.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein Protein Sample Alkylation Alkylation of Free Thiols Protein->Alkylation Denaturation Denaturation Alkylation->Denaturation Digestion Non-Reducing Enzymatic Digestion Denaturation->Digestion LC Liquid Chromatography Digestion->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data Map Disulfide Bond Map Data->Map

Workflow for Mass Spectrometry-Based Disulfide Bond Mapping.
X-ray Crystallography

X-ray crystallography provides an unparalleled high-resolution view of the protein's three-dimensional structure, directly revealing the connectivity of all disulfide bonds.

Experimental Protocol:

  • Protein Crystallization:

    • A highly purified and concentrated protein solution is required.

    • The protein is mixed with a crystallization solution containing precipitants (e.g., salts, polymers).

    • Through methods like vapor diffusion, the concentration of both protein and precipitant slowly increases, leading to the formation of a well-ordered crystal.

  • X-ray Diffraction Data Collection:

    • The protein crystal is exposed to a focused beam of X-rays.

    • The crystal diffracts the X-rays, creating a unique pattern of spots that is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction pattern is processed to determine the electron density map of the protein.

    • The known amino acid sequence of the protein is fitted into the electron density map to build a 3D model.

    • The model is refined to best fit the experimental data. The final structure shows the precise location of all atoms, including the sulfur atoms of the disulfide bridges.

XRay_Crystallography_Workflow Protein Purified Protein Crystal Protein Crystallization Protein->Crystal XRay X-ray Diffraction Crystal->XRay Data Data Collection & Processing XRay->Data Model Structure Determination & Refinement Data->Model Structure 3D Protein Structure with Disulfide Bonds Model->Structure

Workflow for X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of proteins in solution, providing a more dynamic picture compared to the static view from crystallography.

Experimental Protocol:

  • Sample Preparation:

    • A concentrated and highly pure protein solution is required.

    • For larger proteins (>25 kDa), isotopic labeling (e.g., with ¹⁵N and ¹³C) is often necessary to simplify the spectra and aid in resonance assignment.

  • NMR Data Acquisition:

    • The protein sample is placed in a strong magnetic field.

    • A series of radiofrequency pulses are applied, and the resulting signals from the atomic nuclei are detected.

    • Various multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between different atoms.

  • Structure Calculation and Disulfide Bond Assignment:

    • The NMR data is used to assign the resonances to specific atoms in the protein sequence.

    • Distance restraints, primarily from Nuclear Overhauser Effect (NOE) experiments, are used to calculate a family of 3D structures consistent with the experimental data.

    • Disulfide bonds can be identified through the observation of NOEs between the protons of cysteine residues that are close in space in the folded protein.

NMR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis cluster_result Result Protein Protein Sample (Isotope Labeled if needed) NMR NMR Data Acquisition (Multi-dimensional experiments) Protein->NMR Assignment Resonance Assignment NMR->Assignment Calculation Structure Calculation Assignment->Calculation Structure Solution Structure with Disulfide Connectivity Calculation->Structure

Workflow for NMR Spectroscopy.
Edman Degradation

While a cornerstone of protein sequencing, Edman degradation has significant limitations for the direct analysis of disulfide bonds. It is typically used in a more complex, indirect workflow.

Experimental Protocol (Indirect Approach):

  • Partial Reduction and Alkylation: The protein is subjected to partial reduction to cleave a subset of the disulfide bonds, followed by alkylation of the newly formed free thiols.

  • Proteolytic Digestion: The partially modified protein is digested with a protease.

  • Peptide Separation: The resulting peptide mixture is separated by chromatography.

  • Edman Sequencing: Individual disulfide-linked peptide fragments are isolated and their N-terminal sequences are determined by Edman degradation. By analyzing the sequences of the peptides linked together after different partial reduction conditions, the original disulfide connectivity can be inferred. This process is laborious and has been largely superseded by mass spectrometry.

Conclusion

The confirmation of correct disulfide bridging is a multifaceted analytical challenge. Mass spectrometry stands out as the most versatile and widely adopted technique, offering a balance of high sensitivity, high throughput, and detailed connectivity information. X-ray crystallography and NMR spectroscopy provide the most definitive structural data, directly visualizing disulfide bonds within the context of the entire protein structure, albeit with greater experimental hurdles. Edman degradation, while historically important for protein sequencing, plays a more limited and indirect role in modern disulfide bond analysis.

For researchers and drug developers, a thorough understanding of the strengths and weaknesses of each technique is paramount for selecting the most appropriate strategy to ensure the quality, safety, and efficacy of their protein products. In many cases, an orthogonal approach, combining data from multiple techniques, will provide the highest level of confidence in the assigned disulfide bond structure.

References

A Comparative Guide to Fmoc-Cys(Npys)-OH and Other Sulfenyl-Based Cysteine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cysteine-protecting group is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing the efficiency of synthesis, the purity of the final peptide, and the feasibility of forming specific disulfide bonds. Among the arsenal of available protecting groups, sulfenyl-based moieties offer unique advantages, particularly in the context of disulfide bond formation. This guide provides an objective, data-driven comparison of Fmoc-Cys(Npys)-OH with other widely used sulfenyl and non-sulfenyl cysteine protecting groups, including Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu).

Introduction to Cysteine Protection Strategies

The high reactivity of the cysteine thiol group necessitates robust protection during peptide synthesis to prevent a host of undesirable side reactions, including oxidation, alkylation, and premature disulfide bond formation. The ideal protecting group should be stable throughout the iterative steps of peptide chain elongation and selectively cleavable under conditions that do not compromise the integrity of the peptide.

This compound: A Dual-Functionality Reagent

The 3-nitro-2-pyridinesulfenyl (Npys) group stands out due to its dual functionality. It not only protects the cysteine thiol but also "activates" it for a facile and chemoselective thiol-disulfide exchange reaction.[1][2] This property is particularly valuable for the directed formation of specific disulfide bonds, a crucial step in the synthesis of many biologically active peptides and proteins. However, the Npys group exhibits limited stability to the piperidine solutions used for Fmoc group removal in standard SPPS protocols.[2][3] This often necessitates its introduction at a late stage of the synthesis, either by coupling Boc-Cys(Npys)-OH at the N-terminus or through post-synthetic modification of a cysteine residue protected with a more stable group like Trityl.

Quantitative Performance Comparison

The selection of a cysteine protecting group should be guided by key performance metrics such as stability, cleavage efficiency, and the propensity to induce side reactions like racemization. The following table summarizes the performance of this compound in comparison to other commonly used cysteine protecting groups.

Protecting GroupChemical StructureStability to Fmoc-SPPS Conditions (Piperidine)Cleavage ConditionsOrthogonalityPropensity for RacemizationKey AdvantagesKey Disadvantages
Npys (3-nitro-2-pyridinesulfenyl)Propanoic acid, 2-​((((9H-​fluoren-​9-​yl)​methoxy)​carbonyl)​amino)​-​3-​((3-​nitro-​2-​pyridinyl)​disulfanyl)​-Low Mild reduction (e.g., thiols like DTT, phosphines)YesNot extensively reported, but the coupling method is the primary factor.Dual protection/activation for direct disulfide formation via thiol-disulfide exchange.Unstable to piperidine, requiring alternative incorporation strategies.
Trt (Trityl)N-α-Fmoc-S-trityl-L-cysteineHigh Acidolysis (e.g., TFA in cleavage cocktail)No (cleaved with peptide from resin)High with base-mediated coupling methods.Cost-effective, readily cleaved during final peptide release.High risk of racemization; potential for re-attachment of the trityl cation if not scavenged properly.
Acm (Acetamidomethyl)N-α-Fmoc-S-acetamidomethyl-L-cysteineHigh Oxidative cleavage (e.g., Iodine, Hg(OAc)₂, Ag(I))YesLower than Trt.Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation.Cleavage often requires toxic heavy metals or harsh oxidizing agents.
StBu (S-tert-butylthio)N-α-Fmoc-S-tert-butylthio-L-cysteineHigh Reduction (e.g., thiols like DTT, TCEP, or phosphines)YesModerateStable to TFA; useful for orthogonal strategies.Cleavage can be sluggish.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of these protecting groups. Below are representative procedures for key steps in the synthesis of cysteine-containing peptides.

Protocol 1: Post-Synthetic Introduction of the Npys Group onto a Cys(Trt)-Containing Peptide

This protocol is employed when the direct incorporation of this compound is not feasible due to its instability.

Materials:

  • Peptide-resin with a Cys(Trt) residue

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • 2,2'-Dithiobis(5-nitropyridine) (DTNP)

  • Cold diethyl ether

  • HPLC purification system

Procedure:

  • Cleave the peptide from the solid support and deprotect the side chains by treating the resin with the cleavage cocktail containing 5 equivalents of DTNP per Cys(Trt) residue.

  • Stir the mixture at room temperature for 2-3 hours. The TFA will cleave the Trt group, and the liberated thiol will react in situ with DTNP to form the Cys(Npys) peptide.

  • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

  • Dry the crude Cys(Npys)-peptide and purify by reverse-phase HPLC.

Protocol 2: Directed Disulfide Bond Formation using a Cys(Npys)-Peptide

This protocol leverages the activated nature of the Npys group for a specific thiol-disulfide exchange reaction.

Materials:

  • Purified Cys(Npys)-containing peptide

  • Purified peptide containing a free cysteine thiol

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • HPLC purification system

Procedure:

  • Dissolve the Cys(Npys)-peptide and the free thiol-containing peptide in the reaction buffer at equimolar concentrations. The overall peptide concentration should be kept low (e.g., 0.1-1 mg/mL) to minimize intermolecular oligomerization.

  • Stir the reaction mixture at room temperature and monitor the progress by analytical HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, purify the desired disulfide-linked peptide by reverse-phase HPLC.

Protocol 3: Removal of the Trityl (Trt) Protecting Group

The Trt group is typically removed during the final cleavage of the peptide from the resin.

Materials:

  • Cys(Trt)-containing peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

  • HPLC purification system

Procedure:

  • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

  • Dry the crude peptide and purify by HPLC.

Protocol 4: Removal of the Acetamidomethyl (Acm) Protecting Group with Concomitant Disulfide Bond Formation

This method uses iodine to simultaneously deprotect two Cys(Acm) residues and form a disulfide bridge.

Materials:

  • Purified peptide containing two Cys(Acm) residues

  • Solvent: e.g., 80% acetic acid in water

  • Iodine solution (e.g., 0.1 M in methanol)

  • Ascorbic acid solution (e.g., 1 M aqueous) to quench the reaction

  • HPLC purification system

Procedure:

  • Dissolve the Acm-protected peptide in 80% aqueous acetic acid to a concentration of 1-2 mg/mL.

  • Add the iodine solution dropwise with stirring until a persistent yellow color remains.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the excess iodine by adding the ascorbic acid solution until the yellow color disappears.

  • Purify the cyclized peptide by reverse-phase HPLC.

Protocol 5: Removal of the S-tert-butylthio (StBu) Protecting Group

The StBu group is cleaved under mild reducing conditions.

Materials:

  • Cys(StBu)-containing peptide

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Buffer: e.g., 0.1 M ammonium acetate, pH 5-7

  • HPLC purification system

Procedure:

  • Dissolve the Cys(StBu)-peptide in the buffer.

  • Add a 10-50 fold molar excess of the reducing agent (TCEP or DTT).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by HPLC.

  • Once deprotection is complete, purify the peptide with the free thiol by reverse-phase HPLC.

Visualizing the Workflows and Chemical Logic

To better illustrate the strategic use of these protecting groups, the following diagrams, generated using Graphviz, outline key experimental workflows and the underlying chemical principles.

sps_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification resin Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Amino Acid Coupling (e.g., Fmoc-Cys(PG)-OH) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Chain Elongation deprotection2->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection Repeat Cycles cleavage Cleavage from Resin (e.g., TFA Cocktail) final_deprotection->cleavage purification HPLC Purification cleavage->purification end end purification->end Final Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

disulfide_formation cluster_strategy Disulfide Bond Formation Strategy cluster_direct_oxidation Direct Oxidation cluster_thiol_exchange Thiol-Disulfide Exchange cluster_orthogonal Orthogonal Strategy start Peptide with Protected Cysteines deprotect_all Global Deprotection of Thiols (e.g., Cys(Trt) with TFA) start->deprotect_all activate_cys Generate Cys(Npys) Peptide start->activate_cys deprotect_pair1 Selective Deprotection of Pair 1 (e.g., Cys(Mmt)) start->deprotect_pair1 oxidation Oxidation (e.g., Air, I₂) deprotect_all->oxidation final_product Final Peptide with Disulfide Bond(s) oxidation->final_product Single or Mixed Disulfides react_thiol React with Free Thiol Peptide activate_cys->react_thiol react_thiol->final_product Specific Disulfide form_bridge1 Form First Disulfide Bond deprotect_pair1->form_bridge1 deprotect_pair2 Selective Deprotection of Pair 2 (e.g., Cys(Acm)) form_bridge1->deprotect_pair2 form_bridge2 Form Second Disulfide Bond deprotect_pair2->form_bridge2 form_bridge2->final_product Regioselective Disulfides

Caption: Strategies for disulfide bond formation in synthetic peptides.

npys_activation_mechanism peptide_npys Peptide-Cys-S-S-Pyr-NO₂ (Npys-activated Cysteine) disulfide_product Peptide-Cys-S-S-Cys-Peptide' (Desired Disulfide Bond) peptide_npys->disulfide_product leaving_group HS-Pyr-NO₂ (3-nitro-2-thiopyridone) peptide_npys->leaving_group peptide_sh Peptide'-Cys-SH (Free Thiol) peptide_sh->peptide_npys Nucleophilic Attack

Caption: Mechanism of thiol-disulfide exchange using a Cys(Npys) activated peptide.

Conclusion and Recommendations

The choice of a cysteine protecting group is a strategic decision with significant implications for the success of a peptide synthesis campaign.

  • This compound is a specialized reagent that excels in applications requiring the directed and chemoselective formation of disulfide bonds. Its dual role as a protecting and activating group simplifies the synthesis of complex peptides with specific disulfide connectivity. However, its instability in standard Fmoc-SPPS conditions necessitates careful planning, often involving late-stage introduction of the Npys moiety.

  • Fmoc-Cys(Trt)-OH remains the workhorse for routine synthesis of peptides where a single disulfide bond is formed post-cleavage, primarily due to its cost-effectiveness and ease of removal during the final cleavage step. Its high propensity for racemization, however, requires careful selection of coupling reagents to minimize this side reaction.

  • Fmoc-Cys(Acm)-OH and Fmoc-Cys(StBu)-OH are invaluable for orthogonal protection strategies, particularly in the synthesis of peptides with multiple disulfide bonds. The stability of the Acm group to TFA allows for the purification of the protected peptide before disulfide formation, which can be a significant advantage. The StBu group offers a milder, reductive cleavage method compared to the oxidative conditions required for Acm removal.

For researchers embarking on the synthesis of cysteine-containing peptides, a thorough evaluation of the target peptide's structure and the desired disulfide bonding pattern is paramount. For complex syntheses requiring regioselective disulfide bond formation, the unique properties of the Npys group, or an orthogonal strategy employing protecting groups like Acm and StBu, are highly recommended. For more routine applications, the cost-effectiveness of the Trt group may be the deciding factor, provided that measures are taken to mitigate racemization.

References

A Comparative Guide to the Regioselective Formation of Disulfide Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise formation of disulfide bonds is a critical step in the chemical synthesis of many biologically active peptides and proteins. These bonds are essential for defining the three-dimensional structure, stability, and function of these molecules. Regioselective strategies, which ensure the correct pairing of cysteine residues in peptides with multiple disulfide bridges, are paramount to avoiding isomeric impurities and achieving high yields of the desired product. This guide provides an objective comparison of common methods for regioselective disulfide bond formation, supported by experimental data and detailed protocols.

Core Strategies: The Power of Orthogonal Protection

The cornerstone of regioselective disulfide bond formation is the use of orthogonal cysteine-thiol protecting groups. This strategy involves protecting different pairs of cysteine residues with groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled formation of each disulfide bond.

Comparison of Common Orthogonal Cysteine Protecting Groups

The selection of an appropriate combination of protecting groups is crucial for the success of a multi-disulfide peptide synthesis. The following table summarizes the properties and cleavage conditions of commonly used orthogonal protecting groups in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protecting GroupAbbreviationCleavage/Oxidation ConditionsOrthogonal ToKey Considerations
Trityl TrtMild acid (e.g., TFA), often removed during resin cleavage. Oxidation follows deprotection.Acm, tBu, Mob, MmtMost common acid-labile group. Cleavage can be tuned by varying TFA concentration.
Acetamidomethyl AcmOxidative cleavage with Iodine (I₂) or N-Chlorosuccinimide (NCS).Trt, tBu, Mob, MmtStable to TFA. Iodine can cause side reactions with sensitive residues (Trp, Met).[1][2]
4-Methoxytrityl MmtVery mild acid (e.g., 1-2% TFA in DCM).[3][4]Acm, tBu, Mob, DpmMore acid-labile than Trt, allowing for selective on-resin deprotection.[5]
tert-Butyl tBuStrong acid (e.g., TFMSA/TFA) or specialized reagents (e.g., MeSiCl₃/Ph₂SO).Acm, Trt, Mob, MmtHighly stable to standard cleavage conditions, offering robust orthogonality.
4-Methylbenzyl MeBzlStrong acid (e.g., HF or high temperatures in TFA/DMSO).Acm, Trt, tBuOften used in Boc-based SPPS but can be adapted for Fmoc strategies.
Diphenylmethyl DpmStronger TFA conditions than Trt (e.g., 60-90% TFA in DCM).Mmt, AcmOffers an intermediate level of acid lability between Mmt and standard cleavage.
2-Nitrobenzyl o-NBnPhotolysis (UV light, e.g., 365 nm).All chemical cleavage methodsProvides a distinct, non-chemical deprotection method, enhancing orthogonality.

Performance Comparison of Regioselective Synthesis Strategies

The overall efficiency of a regioselective strategy depends on the combination of protecting groups and the chosen oxidation methods. The following table presents quantitative data from the synthesis of notable multi-disulfide peptides, showcasing the performance of different approaches.

Target PeptideDisulfide BondsOrthogonal Protecting Groups UsedOxidation Method(s)Reported YieldReference
Linaclotide 3Cys(Mmt), Cys(Dpm), Cys(o-NBn)1. NCS (on-resin) 2. Air oxidation 3. Disulfiram (DSF) + UV light45% (for the third disulfide bond formation)
α-Conotoxin SI 2Cys(Trt), Cys(Acm)1. Disulfiram (DSF) 2. PdCl₂ / DTC-
RANTES 2Free Thiol, Cys(Acm)1. Air Oxidation 2. PdCl₂35% (over two oxidation steps)
Plectasin 3Free Thiol, Cys(Acm), Cys(o-NBn)1. DSF 2. PdCl₂ 3. UV light / DTC / DSF43% (isolated yield)
Apamin 2Cys(Mmt), Cys(Acm)1. NCS (on-resin) 2. Iodine (I₂) (on-resin)Not explicitly quantified, but successful synthesis demonstrated.
Conotoxins (various) 3Cys(Mob), Cys(Trt), Cys(Acm)1. TFA/DMSO 2. Air oxidation 3. Iodine (I₂)20-30% (overall)

Experimental Workflows and Signaling Pathways

Visualizing the complex workflows involved in regioselective disulfide bond formation is crucial for understanding and implementing these strategies.

General Workflow for Regioselective Synthesis

The following diagram illustrates a typical workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy (e.g., Trt and Acm).

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & 1st Deprotection cluster_ox1 First Disulfide Formation cluster_ox2 Second Disulfide Formation sp1 Fmoc-Cys(Trt)-Peptide-Resin sp2 Fmoc-Cys(Acm)-Peptide-Resin sp1->sp2 Elongate Peptide Chain c1 Treat with TFA cocktail sp2->c1 Peptide Synthesis Complete c2 Precipitate & Purify c1->c2 o1 Dissolve H-Cys/Cys(Acm) Peptide c2->o1 Linear Peptide (H-Cys/Cys(Acm)) o2 Oxidize free thiols (e.g., Air, DMSO) o1->o2 o3 Purify 1st Disulfide Intermediate o2->o3 o4 Dissolve Intermediate o3->o4 Intermediate with one disulfide bond o5 Remove Acm & Oxidize (e.g., Iodine) o4->o5 o6 Purify Final Peptide o5->o6 end Final Peptide (Two Disulfide Bonds) o6->end

Caption: General workflow for regioselective synthesis of a two-disulfide-bond peptide.

On-Resin vs. Solution Phase Strategies

The decision to form disulfide bonds on the solid support (on-resin) or after cleavage (in solution) impacts the overall workflow. On-resin methods can simplify purification by allowing easy removal of excess reagents through washing.

G cluster_on_resin On-Resin Strategy cluster_solution Solution Phase Strategy start Linear Peptide on Resin or1 Selective Deprotection (e.g., 1% TFA for Mmt) start->or1 sol1 Cleave from Resin start->sol1 or2 On-Resin Oxidation (e.g., NCS, I₂) or1->or2 or3 Wash Resin or2->or3 or4 Repeat for subsequent disulfide bonds or3->or4 or5 Cleave from Resin or4->or5 final_purify Final Purification or5->final_purify sol2 Purify Linear Peptide sol1->sol2 sol3 Selective Deprotection sol2->sol3 sol4 Oxidation in Solution sol3->sol4 sol5 Purify Intermediate sol4->sol5 sol5->final_purify

Caption: Comparison of on-resin and solution-phase disulfide formation workflows.

Detailed Experimental Protocols

The following protocols are representative examples for key steps in regioselective disulfide bond formation. Note: These are generalized protocols and may require optimization based on the specific peptide sequence.

Protocol 1: On-Resin Mmt Group Removal for First Disulfide Formation

This protocol is adapted from a method used in the automated synthesis of Apamin.

  • Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.

  • Reaction: Agitate the mixture for 10 minutes at room temperature.

  • Repetition: Drain the solution and repeat the deprotection step four times to ensure complete removal of the Mmt groups.

  • Washing: Thoroughly wash the resin with DCM and then with N,N-dimethylformamide (DMF) to prepare for the oxidation step.

Protocol 2: On-Resin Oxidation with N-Chlorosuccinimide (NCS)

NCS is an efficient reagent for on-resin disulfide formation, often completing the reaction within minutes.

  • Reagent Preparation: Prepare a solution of N-chlorosuccinimide (1-2 equivalents per disulfide bond) in DMF.

  • Reaction: Add the NCS solution to the deprotected peptidyl-resin from Protocol 1.

  • Incubation: Agitate the mixture at room temperature for 15 minutes. For some substrates, gentle heating (e.g., 50 °C for 5 minutes) can be applied.

  • Monitoring: A small amount of resin can be cleaved and analyzed by LC-MS to monitor the reaction progress.

  • Washing: Once the reaction is complete, drain the reagent solution and wash the resin extensively with DMF and DCM.

Protocol 3: Solution Phase Acm Deprotection and Oxidation with Iodine

This is a classic method for forming the final disulfide bond after purification of an Acm-protected intermediate.

  • Peptide Dissolution: Dissolve the Acm-protected peptide intermediate at a low concentration (e.g., 0.1-0.5 mg/mL) in an aqueous acidic solvent, such as 80% aqueous acetic acid, to favor intramolecular cyclization.

  • Iodine Titration: Prepare a solution of iodine (I₂) in a suitable solvent (e.g., methanol or 80% acetic acid). Add the iodine solution dropwise to the stirred peptide solution.

  • Endpoint Detection: Continue adding iodine until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine.

  • Reaction Time: Stir the reaction mixture at room temperature for 40-60 minutes. Monitor the reaction by HPLC.

  • Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.

  • Purification: Purify the final peptide product using preparative reverse-phase HPLC.

Protocol 4: Ultrafast One-Pot Multi-Disulfide Formation

This advanced protocol, developed by Brik and coworkers, enables the rapid formation of multiple disulfide bonds in a single pot. The following is a simplified representation for a two-disulfide peptide (e.g., α-conotoxin SI) with free thiols and Acm-protected thiols.

  • Peptide Dissolution: Dissolve the lyophilized linear peptide (containing two free Cys and two Cys(Acm)) in a denaturing buffer (e.g., 6 M Guanidine-HCl, pH 7) to a concentration of approximately 0.5 mM.

  • First Disulfide Formation: Add 10 equivalents of disulfiram (DSF). Incubate at 37 °C. The first disulfide bond between the free thiols forms within seconds.

  • pH Adjustment: Adjust the pH of the reaction mixture to 1 using 0.1 M HCl.

  • Acm Removal and Second Disulfide Formation: Add 15 equivalents of PdCl₂ and incubate for 5 minutes at 37 °C. This step removes the Acm groups and forms the second disulfide bond.

  • Finalization: The reaction can be further treated with diethyldithiocarbamate (DTC) and DSF to ensure complete conversion.

  • Purification: Purify the final, correctly folded peptide by HPLC.

Conclusion

The regioselective formation of disulfide bonds is a mature yet evolving field in peptide science. The classical approach relies on a carefully chosen set of orthogonal protecting groups, such as the Trt/Acm pair, with stepwise deprotection and oxidation. This method is robust and widely applicable. More recent innovations, including the use of highly orthogonal photolabile groups and the development of ultrafast one-pot procedures, offer significant advantages in terms of speed and efficiency. The choice of strategy ultimately depends on the complexity of the target peptide, the presence of sensitive amino acid residues, and the desired scale of the synthesis. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most suitable method to successfully synthesize complex, multi-disulfide-containing peptides for a wide range of applications in research and drug development.

References

Safety Operating Guide

Proper Disposal of Fmoc-Cys(Npys)-OH: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Cys(Npys)-OH, a reagent commonly used in peptide synthesis. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Hazard Profile and Safety Precautions

Key safety precautions include:

  • Handling the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[1][2][3]

  • Avoiding the formation of dust and aerosols.

  • Preventing contact with skin and eyes.

  • Keeping the chemical away from ignition sources.

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the chemical's physical properties.

PropertyValue
Molecular Formula C23H19N3O6S2
Molecular Weight 497.5 g/mol
Appearance Likely a solid powder

Step-by-Step Disposal Procedures

The following protocols are essential for the safe disposal of this compound and any contaminated materials.

Disposal of Solid, Unused, or Expired this compound
  • Segregation : Do not mix solid this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Packaging : Place the solid waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling : The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".

  • Collection : Arrange for disposal through your institution's designated hazardous waste management program.

Disposal of Liquid Waste Containing this compound

Liquid waste may include solutions from peptide synthesis, such as reaction mixtures and wash solvents.

  • Containment : Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Under no circumstances should this chemical be disposed of down the drain.

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents, including solvents.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly identified as a hazardous waste accumulation site.

Disposal of Contaminated Materials

Solid waste such as contaminated weighing paper, gloves, and pipette tips should be handled as hazardous waste.

  • Containment : Place all contaminated solid waste into a designated, leak-proof hazardous waste container.

  • Labeling : Clearly label the container as "Hazardous Waste" and specify the contaminating chemical.

  • Disposal : Dispose of the container through your institution's hazardous waste management program.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuation : For large spills, evacuate the immediate area.

  • Ventilation : Ensure the area is well-ventilated.

  • Personal Protection : Wear appropriate PPE, including respiratory protection if necessary.

  • Containment : Cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collection : Carefully collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly.

Experimental Protocol: Potential Pre-treatment of Npys-Containing Waste

For laboratories equipped to do so, chemical neutralization of the reactive Npys group may be considered as a pre-treatment step before collection by a waste management service. The Npys group is known to react with thiols. A possible, though not explicitly standard, procedure could involve reacting the waste with a slight excess of a simple thiol like β-mercaptoethanol, followed by oxidation.

Caution : This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Reaction Setup : In a suitable reaction vessel within a fume hood, dilute the this compound waste with an appropriate solvent.

  • Thiolysis : Slowly add a thiol-containing solution to the waste with stirring to cleave the Npys group.

  • Oxidation : After the initial reaction, the resulting thiol-containing mixture can be oxidized to a less reactive sulfonic acid by the slow addition of a sodium hypochlorite (bleach) solution. This reaction can be exothermic and should be performed with caution.

  • Neutralization : After oxidation, the pH of the solution should be adjusted to be between 6.0 and 8.0.

  • Disposal : The final neutralized solution must be collected as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Containment and Labeling cluster_3 Final Disposal Start Identify Waste Type Solid Solid (Unused/Expired/Contaminated) Start->Solid Liquid Liquid (Solutions/Solvents) Start->Liquid Spill Spill Residue Start->Spill Solid_Container Seal in Labeled Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Hazardous Waste Container Liquid->Liquid_Container Spill_Container Collect in Labeled Hazardous Waste Container Spill->Spill_Container Disposal Arrange for Pickup by Institutional Hazardous Waste Program Solid_Container->Disposal Liquid_Container->Disposal Spill_Container->Disposal

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Guide for Handling Fmoc-Cys(npys)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Fmoc-Cys(npys)-OH, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring laboratory safety and procedural success.

This compound, or Nα-Fmoc-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine, is a valuable building block for introducing cysteine residues into peptides. However, its chemical properties necessitate specific handling procedures to mitigate risks of irritation and ensure the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. The primary hazards associated with this compound are:

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with skin.

  • Serious Eye Irritation (H319): Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound, particularly in its solid, powdered form.[1]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for damage before each use and replace immediately if compromised.
Eye and Face Protection Safety glasses with side shields or gogglesMust meet appropriate national safety standards (e.g., ANSI Z87.1 in the US). A face shield may be necessary for procedures with a high risk of splashing.
Skin and Body Protection Laboratory coatA long-sleeved, buttoned lab coat is required to protect the skin.
Respiratory Protection Dust mask or respiratorFor handling small quantities in a well-ventilated area, a dust mask is sufficient. A respirator may be required for larger quantities or in areas with inadequate ventilation.
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the quality of this compound and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is strongly recommended.[1]

Safe Handling Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes. Do not inhale the dust.

  • Static Discharge: When transferring large quantities of the powder, implement measures to prevent static discharge.

  • Personal Hygiene: Thoroughly wash hands after handling the compound, and before eating, drinking, or smoking.

Storage:

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible substances.[2] Recommended storage temperature is typically 2-8°C.

  • Incompatibilities: The 3-nitro-2-pyridinesulfenyl (Npys) group is notably unstable in the presence of piperidine, the reagent commonly used for Fmoc deprotection in SPPS.[3] This incompatibility requires careful strategic planning during peptide synthesis.

Experimental Protocol: General Workflow for Use in SPPS

The following diagram outlines a generalized workflow for the incorporation of this compound into a peptide sequence during manual solid-phase peptide synthesis.

General Workflow for this compound in SPPS cluster_prep Preparation cluster_synthesis Peptide Synthesis Cycle cluster_post Post-Synthesis weigh Weigh this compound in a fume hood dissolve Dissolve in appropriate SPPS-grade solvent (e.g., DMF) weigh->dissolve coupling Couple this compound to the resin dissolve->coupling deprotection Fmoc deprotection of growing peptide chain washing1 Wash resin deprotection->washing1 washing1->coupling washing2 Wash resin coupling->washing2 washing2->deprotection Continue cycles or proceed to cleavage cleavage Cleavage from resin and deprotection of side chains washing2->cleavage Final cycle complete purification Purification of crude peptide cleavage->purification

Caption: A generalized workflow for the use of this compound in SPPS.

Disposal Plan: Managing Contaminated Waste

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound and solvents used for rinsing should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
Empty Containers "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., DMF or methanol). The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines for chemically contaminated containers.

Important Considerations for Npys-Containing Waste:

Spill and Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.

Spill Cleanup Procedure:

Spill TypeCleanup Protocol
Solid (Powder) Spill 1. Cover: Gently cover the spill with absorbent paper towels to prevent the dust from becoming airborne. 2. Wet: Carefully dampen the covered spill with a suitable solvent (e.g., methanol or ethanol) to avoid raising dust during cleanup. 3. Collect: Using a scoop or other appropriate tools, carefully collect the wetted material and contaminated paper towels. 4. Containerize: Place all collected waste into a designated hazardous waste container.
Liquid (Solution) Spill 1. Contain: If the spill is spreading, contain it using absorbent materials (e.g., absorbent pads or vermiculite) by diking the perimeter of the spill. 2. Absorb: Cover the spill with absorbent material, working from the outside in. 3. Collect: Once the liquid is fully absorbed, carefully collect the absorbent material. 4. Containerize: Place all contaminated materials into a designated hazardous waste container.

Decontamination:

  • Surface Decontamination: After the bulk of the spill has been removed, decontaminate the affected surface. Wash the area thoroughly with soap and water, followed by a rinse with a suitable laboratory solvent. All cleaning materials must be disposed of as hazardous waste.

  • Equipment Decontamination: Any equipment that has come into contact with this compound should be thoroughly cleaned with soap and water and rinsed with an appropriate solvent.

The following flowchart illustrates the decision-making process for handling a chemical spill.

Chemical Spill Response Workflow spill Spill Occurs alert Alert Personnel in the Area spill->alert assess Assess Severity (Size, Location, Hazard) minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill ppe Don Appropriate PPE minor_spill->ppe Can be safely handled by lab personnel evacuate Evacuate Area major_spill->evacuate Poses immediate danger alert->assess cleanup Follow Spill Cleanup Protocol ppe->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose secure Secure the Area (Restrict Access) evacuate->secure call_ehs Contact Institutional Safety Personnel (EHS) secure->call_ehs

Caption: A workflow for responding to a chemical spill in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.